5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride: A Strategic Building Block for Novel Sulfonamide Therapeutics
An In-Depth Technical Guide for Researchers Abstract: 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (CAS 857283-56-8) represents a highly valuable, yet specialized, chemical intermediate at the confluence of two pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers
Abstract: 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (CAS 857283-56-8) represents a highly valuable, yet specialized, chemical intermediate at the confluence of two pharmacologically significant motifs: the isoxazole ring and the sulfonamide functional group. The isoxazole core is a privileged scaffold in medicinal chemistry, associated with a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. Concurrently, the sulfonamide group is a cornerstone of drug design, renowned for its role in antibacterial agents and a diverse range of other therapeutics. This guide provides an in-depth analysis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, detailing its physicochemical properties, a robust synthetic strategy, its core reactivity, and practical, field-tested protocols for its application in the synthesis of novel sulfonamide derivatives for drug discovery and development.
The Strategic Importance in Medicinal Chemistry
The rationale for employing 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride in drug discovery programs is rooted in the principle of molecular hybridization. By using this reagent, researchers can seamlessly couple the 5-methyl-3-phenylisoxazole moiety to a diverse range of amine-containing molecules. This strategy allows for the rapid generation of compound libraries where the isoxazole unit can serve as a critical pharmacophore or a bioisosteric replacement for other cyclic systems, while the sulfonamide linker provides key hydrogen bonding capabilities and modulates physicochemical properties such as solubility and metabolic stability.
The inherent biological versatility of the isoxazole ring makes this building block particularly attractive for developing targeted therapies. Its incorporation can lead to compounds with enhanced potency,
An In-Depth Technical Guide to the Structure Elucidation of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride Abstract The isoxazole ring system and the sulfonamide functional group are prominent scaffolds in modern medicin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structure Elucidation of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride
Abstract
The isoxazole ring system and the sulfonamide functional group are prominent scaffolds in modern medicinal chemistry, conferring a diverse range of biological activities. The compound 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride (C₁₀H₈ClNO₃S, MW: 257.69 g/mol ) represents a key reactive intermediate for the synthesis of novel pharmaceutical candidates.[1][2] The definitive confirmation of its molecular structure is a critical prerequisite for its use in drug discovery and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section details the underlying principles, experimental protocols, and expected data, establishing a self-validating framework for researchers and drug development professionals.
Introduction: The Rationale for Rigorous Elucidation
The journey from a synthesized molecule to a potential drug candidate is predicated on absolute certainty of its chemical structure. For a reactive intermediate like 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride, any ambiguity—such as isomeric impurities or incorrect functional group placement—can lead to the synthesis of unintended molecules, wasting significant resources and derailing research objectives. The presence of the reactive sulfonyl chloride group attached to a substituted isoxazole ring necessitates a robust analytical strategy to confirm connectivity and rule out potential isomers.[3]
This guide employs a synergistic approach, where data from orthogonal analytical techniques are integrated to build an unassailable structural proof.[4][5] We will proceed through the primary analytical methods, explaining not just the expected outcome, but the causal logic behind each experimental choice.
Molecular Structure and Synthesis Context
A plausible and common route to synthesize the title compound involves the chlorosulfonation of the parent 5-methyl-3-phenylisoxazole. This context is vital as it informs the potential impurities that may arise, such as isomers where the sulfonyl chloride group is attached to the phenyl ring or unreacted starting material. The core structure we aim to verify is presented below.
Figure 1: Structure of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment and connectivity of atoms.[5] For the title compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments. Based on the proposed structure, we anticipate two distinct signal regions.
Aliphatic Region: A sharp singlet corresponding to the three protons of the methyl group (C6) is expected. Its position, deshielded by the isoxazole ring, would likely be around δ 2.4-2.8 ppm .
Aromatic Region: The five protons on the phenyl ring will appear as a multiplet, typically between δ 7.4-7.8 ppm . The complexity arises from the potential for overlapping signals of the ortho, meta, and para protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
Aliphatic Carbon: The methyl carbon (C6) will appear as a single peak in the upfield region, typically δ 10-15 ppm .
Aromatic & Heteroaromatic Carbons: We expect to see signals for the three distinct carbons of the isoxazole ring and the four types of carbons in the phenyl ring (C1', C2'/C6', C3'/C5', C4'). The carbons directly attached to electronegative atoms or groups (C3, C4, C5, C1') will be significantly downfield. Approximate chemical shifts for isoxazole derivatives have been reported, providing a basis for assignment.[6]
Two-Dimensional (2D) NMR for Unambiguous Assignment
While 1D NMR provides foundational data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are required for definitive proof of connectivity.[7]
HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link the methyl proton singlet to the methyl carbon signal.
HMBC: This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Crucially, it would show a correlation from the methyl protons to the C5 and C4 carbons of the isoxazole ring, confirming the methyl group's position.
Expected NMR Data Summary
Assignment
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
Key HMBC Correlations
C6-H₃
~2.5 (s, 3H)
~12
C4, C5
Phenyl-H
~7.4-7.8 (m, 5H)
~128-132
C3, C1', other phenyl carbons
C3
-
~160
Phenyl-H
C4
-
~115-120
C6-H₃
C5
-
~170
C6-H₃
C1'
-
~128
Phenyl-H
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8] Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2D Spectra Acquisition: If assignments are ambiguous, acquire standard HSQC and HMBC spectra to establish C-H and long-range C-H correlations, respectively.
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the chemical shifts to the internal standard.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and offering structural clues through its fragmentation pattern.[9]
Molecular Ion and Isotopic Pattern
For 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride, the exact molecular weight is 257.69. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ very close to this value.
A key confirmatory feature will be the isotopic pattern. The presence of one chlorine atom will result in two prominent peaks for the molecular ion cluster: one for the ³⁵Cl isotope (M) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2).
Fragmentation Pathways
The structure of the molecule can be further validated by analyzing its fragmentation under techniques like tandem mass spectrometry (MS/MS). The sulfonyl chloride and isoxazole moieties provide predictable cleavage points.
Figure 2: A plausible electron ionization (EI) mass spectrometry fragmentation pathway for 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride.
Loss of Chlorine: A common initial fragmentation is the loss of a chlorine radical (•Cl, 35 u), leading to a fragment at m/z 224.
Loss of Sulfur Dioxide: Sulfonamides and sulfonyl chlorides are known to undergo fragmentation with the neutral loss of SO₂ (64 u).[10][11] This pathway, from the m/z 224 ion, would lead to a fragment at m/z 160, or directly from the molecular ion to a fragment at m/z 193.
Isoxazole Ring Cleavage: The isoxazole ring itself can fragment. A characteristic fragmentation involves the cleavage of the weak N-O bond.[12]
Loss of Phenyl Group: Cleavage can result in the loss of a phenyl radical to produce other fragments or the formation of the stable phenyl cation at m/z 77.
Experimental Protocol: Mass Spectrometry Analysis
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
Instrumentation: Use an ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) or Orbitrap mass spectrometer for high-resolution analysis.
Data Acquisition: Infuse the sample solution directly or via LC injection. Acquire data in both positive and negative ion modes to determine the best ionization. Obtain a full scan MS spectrum to identify the molecular ion and its isotopic pattern.
Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[13]
Data Analysis: Analyze the high-resolution data to confirm the elemental composition of the parent ion and its major fragments.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[14] For the title compound, the IR spectrum will provide definitive evidence for the sulfonyl chloride and the substituted isoxazole ring.
Characteristic Absorption Bands
Sulfonyl Chloride (SO₂Cl): This group gives rise to two very strong and characteristic stretching absorption bands.[14]
Asymmetric S=O stretch: Expected in the range of 1370-1385 cm⁻¹ .
Symmetric S=O stretch: Expected in the range of 1180-1195 cm⁻¹ .
Isoxazole Ring: The C=N and C=C stretching vibrations within the heterocyclic ring typically appear in the 1500-1650 cm⁻¹ region.
Aromatic Ring: C=C stretching vibrations from the phenyl ring will be observed near 1600 cm⁻¹ and 1450-1500 cm⁻¹ .
C-H Bonds:
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aliphatic C-H stretching (from the methyl group): Just below 3000 cm⁻¹.
The presence of strong bands in the specified sulfonyl chloride regions is a crucial piece of evidence for the proposed structure.[15]
Expected IR Data Summary
Wavenumber (cm⁻¹)
Assignment
Intensity
~3100-3000
Aromatic C-H Stretch
Medium-Weak
~2980-2850
Aliphatic C-H Stretch
Medium-Weak
~1600, ~1470
Aromatic/Heteroaromatic C=C & C=N Stretch
Medium-Strong
~1375
Asymmetric S=O Stretch
Strong
~1185
Symmetric S=O Stretch
Strong
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: If the sample is a solid, prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk using a hydraulic press. Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet).
Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Integrated Analysis and Structural Confirmation
The ultimate confirmation of the structure of 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride is achieved not by a single piece of data, but by the convergence of all analytical evidence.
The workflow for this confirmation is a logical progression, where each step validates the next.
Figure 3: Integrated workflow for the structure elucidation of 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride.
The process is self-validating:
MS confirms the molecular weight and elemental formula (C₁₀H₈ClNO₃S).
IR confirms the presence of the critical sulfonyl chloride group and the aromatic/heterocyclic systems.
NMR provides the definitive map of the molecular skeleton, showing the precise arrangement of the methyl and phenyl groups on the isoxazole ring and the location of the sulfonyl chloride at the C4 position.
When the data from all three techniques are in full agreement with the proposed structure and inconsistent with other likely isomers, the elucidation is complete and trustworthy. For regulatory submissions or absolute configuration determination of chiral analogues, single-crystal X-ray diffraction would be the ultimate "gold standard," providing an unambiguous 3D model of the molecule in the solid state.[8]
References
Benchchem. Validating the Structure of Sulfonamide- Containing Heterocycles: A Comparative Guide to X-ray Crystallography and Alternative Methods.
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D.
Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2.
Chandra, et al. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate.
Hockstedler, A.N., et al. 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.
Intertek. Molecular Structure Characterisation and Structural Elucidation.
ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
Zhang, Y., et al. Supporting information - The Royal Society of Chemistry.
ChemicalBook. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1 H NMR.
Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.
MDPI. X-Ray Structures of Some Heterocyclic Sulfones.
Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.
5-Methyl-3-phenylisoxazole-4-sulphonyl chloride.
UM Impact. The mass spectral fragmentation of isoxazolyldihydropyridines.
ResearchGate. MS-MS fragmentation pathway and product ions for sulfamethoxazole. Data from Mass-Frontier 3.0.
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride molecular weight and formula
An In-Depth Technical Guide to 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride: A Core Scaffold for Drug Discovery Introduction: The Isoxazole Moiety in Modern Medicinal Chemistry The isoxazole ring system, a five-membere...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride: A Core Scaffold for Drug Discovery
Introduction: The Isoxazole Moiety in Modern Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in the landscape of drug discovery and development. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutic agents. Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The inherent versatility of the isoxazole core allows for extensive structural modifications, enabling chemists to fine-tune pharmacological properties and develop highly selective and potent molecules.[1]
This guide focuses on a key derivative, 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride , a reactive intermediate of significant interest to researchers and drug development professionals. Its structure combines the proven isoxazole scaffold with a sulfonyl chloride functional group, a versatile handle for the synthesis of sulfonamides. This class of compounds is prevalent in numerous approved drugs, making this reagent a valuable building block for creating diverse chemical libraries aimed at a wide array of biological targets. This document provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, its applications in medicinal chemistry, and essential safety protocols.
PART 1: Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is critical for its effective use in research and synthesis. 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a solid at room temperature, and its key identifiers and computed properties are summarized below.
While specific, peer-reviewed synthetic procedures for 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride are not extensively detailed in readily available literature, a logical and robust synthetic pathway can be proposed based on established isoxazole chemistry and standard organic transformations. The pathway begins with the construction of the core isoxazole ring, followed by sulfonation and subsequent conversion to the target sulfonyl chloride.
Proposed Synthetic Workflow
The synthesis can be envisioned as a three-stage process:
Stage 1: Isoxazole Ring Formation. The core 5-methyl-3-phenylisoxazole structure is synthesized. A common and effective method involves the cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and a β-ketoester, such as ethyl acetoacetate.[6][7]
Stage 2: Electrophilic Sulfonation. The formed isoxazole ring undergoes electrophilic aromatic substitution at the C4 position to install a sulfonic acid group. This is typically achieved using a strong sulfonating agent like fuming sulfuric acid (oleum). The C4 position is activated towards electrophilic attack by the ring's electronic nature.
Stage 3: Chlorination. The resulting 5-methyl-3-phenyl-4-isoxazolesulfonic acid is converted to the final sulfonyl chloride. This transformation is reliably accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Proposed synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride.
Experimental Protocol (Hypothetical)
Stage 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid
This procedure is adapted from published methods for similar isoxazole syntheses.[6]
A mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and a catalyst such as anhydrous zinc chloride (0.1 mmol) is heated gently (e.g., to 60°C) without solvent.
The reaction progress is monitored by Thin Layer Chromatography (TLC).
Upon completion, the mixture is cooled, and ethanol is added to precipitate the crude product, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
The ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous base (e.g., 5% NaOH) at room temperature, followed by acidification with HCl.[6] The resulting 5-methyl-3-phenylisoxazole-4-carboxylic acid can be isolated by filtration.
Stage 2 & 3: Decarboxylation, Sulfonation and Chlorination
The precursor from Stage 1 is first decarboxylated to yield 5-methyl-3-phenylisoxazole.
The 5-methyl-3-phenylisoxazole is then slowly added to fuming sulfuric acid at a controlled temperature (e.g., 0-10°C).
The reaction mixture is stirred until sulfonation is complete (monitored by TLC or HPLC).
The mixture is carefully quenched by pouring onto ice, and the precipitated sulfonic acid is isolated.
The dried sulfonic acid is then refluxed in an excess of thionyl chloride with a catalytic amount of DMF until the reaction is complete.
Excess thionyl chloride is removed under reduced pressure, and the crude 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is purified, typically by recrystallization or column chromatography.
Structural Validation
The identity and purity of the final product would be confirmed using a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.
Mass Spectrometry (MS): To verify the molecular weight of 257.69 g/mol .[3][4]
Infrared (IR) Spectroscopy: To identify characteristic vibrational bands, particularly the strong S=O stretches of the sulfonyl chloride group.
PART 3: Applications in Drug Development
The primary utility of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride in drug discovery lies in its function as a precursor to a wide range of sulfonamides. The sulfonyl chloride group is highly electrophilic and readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, allowing for the rapid generation of large, diverse libraries of compounds for high-throughput screening.
The isoxazole core itself is a known pharmacophore, and combining it with the sulfonamide moiety creates molecules with high potential for biological activity. For example, the related structure of Valdecoxib, a potent COX-2 inhibitor, features a phenylsulfonamide attached to a 3,4-diphenylisoxazole core.[8] This highlights the therapeutic potential of isoxazole-sulfonamide conjugates.
By reacting 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride with a diverse collection of amines (R-NH₂), researchers can systematically explore the structure-activity relationship (SAR) of the resulting sulfonamides against various targets, such as kinases, proteases, and GPCRs.
Use in generating diverse sulfonamide libraries for drug discovery.
PART 4: Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound must be handled with appropriate caution. It is classified as a hazardous material and requires specific safety protocols.[3]
Hazard Statements: While specific GHS data for this exact compound is limited, analogous structures like 5-Methyl-3-phenylisoxazole-4-carbonyl chloride are known to cause severe skin burns and serious eye damage.[9][10] It should be treated as corrosive and harmful if swallowed or inhaled.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]
Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat.[9] Contaminated clothing should be removed immediately.[11]
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11] If dust is generated, a NIOSH-approved respirator is necessary.
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust. The compound is moisture-sensitive and will react with water (hydrolyze) to form the corresponding sulfonic acid and hydrochloric acid. Therefore, it must be handled under anhydrous conditions.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] It should be stored locked up and away from incompatible materials such as water, bases, strong oxidizing agents, and amines.[10]
Chandra, et al. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery.
Chandra, et al. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
PubMed. (2020). Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors.
Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery.
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
Spectroscopic data (NMR, IR, MS) for 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride Introduction 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a bespoke chemical entity of significant...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride
Introduction
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, combining a substituted isoxazole ring with a reactive sulfonyl chloride moiety, presents a versatile scaffold for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. The precise structural elucidation of this compound is paramount for its effective use in synthetic protocols and for ensuring the integrity of downstream biological screening. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, detailed experimental protocols for data acquisition, and an integrated workflow for structural verification. The insights provided herein are grounded in established spectroscopic principles and data from structurally analogous compounds.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, NMR provides an unambiguous map of the proton and carbon framework. Due to the reactive nature of the sulfonyl chloride group, the use of aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for analysis.[1][2]
Predicted ¹H NMR Spectrum (300 MHz, CDCl₃)
The proton NMR spectrum is anticipated to display distinct signals corresponding to the methyl and phenyl protons. The chemical shifts are influenced by the electronic environment created by the isoxazole ring and the strongly electron-withdrawing sulfonyl chloride group.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 2.8 - 3.0
Singlet (s)
3H
-CH₃
The methyl group at the C5 position of the isoxazole ring is expected to be a singlet. Its chemical shift will be downfield compared to a simple alkyl group due to the influence of the heterocyclic ring.
~ 7.5 - 7.6
Multiplet (m)
3H
meta & para -H (Phenyl)
The protons on the phenyl ring will appear as a complex multiplet. The meta and para protons are expected in this region.
~ 7.8 - 7.9
Multiplet (m)
2H
ortho -H (Phenyl)
The ortho protons of the phenyl ring are expected to be the most deshielded due to their proximity to the isoxazole ring.
Predicted ¹³C NMR Spectrum (75 MHz, CDCl₃)
The carbon-13 NMR spectrum will provide a count of the unique carbon environments within the molecule and offer insights into their electronic nature.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~ 12 - 15
-CH₃
The methyl carbon at C5 will appear in the typical aliphatic region.
~ 115 - 120
C4-isoxazole
The C4 carbon bearing the sulfonyl chloride group is expected to be significantly influenced by its substituents.
~ 128 - 132
Phenyl carbons
The carbons of the phenyl ring will produce a series of signals in the aromatic region. The exact shifts will depend on their position relative to the isoxazole ring.
~ 160 - 165
C3-isoxazole
The C3 carbon of the isoxazole ring, attached to the phenyl group, is expected to be in this region.
~ 170 - 175
C5-isoxazole
The C5 carbon of the isoxazole ring, attached to the methyl group, is anticipated to be the most downfield of the ring carbons.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
Accurately weigh 5-10 mg of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride into a clean, dry NMR tube.
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
Cap the tube and gently agitate until the sample is fully dissolved.
Instrument Parameters (300 MHz Spectrometer):
¹H NMR:
Pulse Program: Standard single-pulse (e.g., 'zg30').
Infrared (IR) spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule. The IR spectrum of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is expected to show strong, characteristic absorption bands for the sulfonyl chloride and the substituted isoxazole ring.[3][4]
Wavenumber Range (cm⁻¹)
Vibrational Mode
Expected Intensity
3100 - 3000
C-H stretch (aromatic)
Medium to Weak
2980 - 2880
C-H stretch (aliphatic, -CH₃)
Medium to Weak
1590 - 1570, 1480 - 1430
C=C stretch (aromatic ring)
Medium to Strong
~1450
C=N stretch (isoxazole ring)
Medium
1380 - 1340
SO₂ asymmetric stretch
Strong
1190 - 1160
SO₂ symmetric stretch
Strong
600 - 500
S-Cl stretch
Strong
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Sample Preparation:
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Place a small amount of the solid 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride onto the ATR crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
Scan Range: 4000 - 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.[5][6][7] For 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (Molecular Weight: 257.69 g/mol ), we can predict the following key features in an electron ionization (EI) mass spectrum.
m/z
Ion
Rationale
257/259
[M]⁺
The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom.
222
[M - Cl]⁺
Loss of a chlorine radical.
193
[M - SO₂]⁺
Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds.[8][9]
158
[M - SO₂Cl]⁺
Loss of the sulfonyl chloride radical. This would correspond to the 5-methyl-3-phenylisoxazole cation.
105
[C₆H₅CO]⁺
Benzoyl cation, a common fragment from phenyl-substituted compounds.
77
[C₆H₅]⁺
Phenyl cation.
Experimental Protocol for MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
Sample Preparation:
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters:
GC:
Inlet Temperature: 250 °C.
Column: A standard non-polar column (e.g., HP-5MS).
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
MS:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: 50 - 400 amu.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Integrated Spectroscopic Data Analysis Workflow
The confirmation of the structure of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a synergistic process involving the integration of data from all three spectroscopic techniques.
Caption: Integrated workflow for structural elucidation.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, along with robust experimental protocols for data acquisition. The synergistic interpretation of these spectroscopic techniques provides a self-validating system for the unambiguous confirmation of the molecular structure. For researchers and scientists in drug development, a thorough understanding of these analytical methodologies is essential for ensuring the quality and integrity of novel chemical entities destined for biological evaluation.
References
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]
Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Available at: [Link]
American Chemical Society. Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Available at: [Link]
Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161. Available at: [Link]
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Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(10), 1433-1440. Available at: [Link]
Al-Khodir, F. A. I. (2015). Ca(II), Zn(II) and Au(III) sulfamethoxazole sulfa-drug complexes: Synthesis, spectroscopic and anticancer evaluation studies. Oriental Journal of Chemistry, 31(3), 1335-1343. Available at: [Link]
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Al-Khodir, F. A. I., & El-Meligy, M. S. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1699. Available at: [Link]
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Jasm, S. S., Al-Tufah, M. M., & Hattab, A. H. (2023). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences, 12(2), 1-13. Available at: [Link]
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Chandra, N., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897. Available at: [Link]
Synthesis of sulfonylamides containing an isoxazole moiety. Semantic Scholar. Available at: [Link]
The Emergence of a Privileged Scaffold: A Technical History and Guide to Isoxazole Sulfonyl Chlorides
An In-Depth Technical Guide for Researchers Abstract The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its uniq...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers
Abstract
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." When functionalized with a sulfonyl chloride group (-SO₂Cl), it transforms into a highly versatile and reactive intermediate. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies surrounding isoxazole sulfonyl chlorides. We will delve into the causality behind key experimental choices, present detailed protocols, and illustrate the pivotal role these reagents play as precursors to a multitude of biologically active sulfonamides, thereby empowering researchers in the field of drug development.
Foundational Discoveries: The Isoxazole Nucleus and the Sulfonamide Revolution
The journey of isoxazole sulfonyl chlorides begins with two independent, yet ultimately convergent, streams of chemical history.
The Isoxazole Ring: From Curiosity to Core Scaffold
The first synthesis of an isoxazole derivative is credited to Ludwig Claisen in the late 19th century, who initially identified the cyclic structure of 3-methyl-5-phenylisoxazole in 1888.[4] However, it was the development of the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne that truly unlocked the synthetic potential of this heterocycle.[2][5][6] This powerful, regioselective method remains a foundational strategy for constructing the isoxazole core.
The causality for the isoxazole ring's prevalence in drug design is rooted in its physicochemical properties. It is an electron-rich aromatic system, yet the weak N-O bond makes it susceptible to specific chemical transformations, such as ring-opening reactions, rendering it a valuable synthetic intermediate.[5][7] Furthermore, its arrangement of heteroatoms allows it to act as a bioisostere for other functional groups and participate in crucial hydrogen bonding interactions with biological targets.
Caption: The foundational [3+2] cycloaddition reaction for isoxazole synthesis.
The Dawn of the Sulfa Drugs
Parallel to the academic exploration of heterocycles, the discovery of sulfanilamide in the early 20th century revolutionized medicine.[8] This marked the beginning of the era of sulfonamide-containing "sulfa drugs," the first broadly effective antimicrobials. The sulfonamide functional group (-SO₂NH₂) was quickly identified as a critical pharmacophore. The subsequent development of drugs like sulfamethoxazole and sulfisoxazole, which incorporate an isoxazole ring, demonstrated the powerful synergy between these two moieties.[4][9] These molecules validated the isoxazole scaffold as a carrier for the sulfonamide group, leading to improved pharmacokinetic and pharmacodynamic profiles.
The Advent of Isoxazole Sulfonyl Chlorides: Creating a Versatile Intermediate
The proven success of isoxazole sulfonamides created a demand for efficient and versatile synthetic routes. The most direct pathway to a sulfonamide is through the reaction of a highly reactive sulfonyl chloride with a primary or secondary amine.[10] This realization spurred the development of methods to synthesize isoxazole sulfonyl chlorides, transforming the pre-functionalized isoxazole into a key building block for creating large libraries of drug candidates.
The sulfonyl chloride group is an excellent electrophile. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it highly susceptible to nucleophilic attack by amines or alcohols.
Core Synthetic Methodologies
The synthesis of isoxazole sulfonyl chlorides is not trivial and is influenced by the substitution pattern and electronic nature of the isoxazole ring. Several key strategies have emerged.
Direct Chlorosulfonation
The most conceptually simple approach is the direct electrophilic substitution of an isoxazole with chlorosulfonic acid (ClSO₃H).
Caption: Direct introduction of the sulfonyl chloride group onto an isoxazole ring.
Causality and Field Insights:
Regioselectivity: This reaction's primary challenge is controlling the position of sulfonation. The outcome is dictated by the electronic directing effects of existing substituents on the isoxazole ring.
Harsh Conditions: Chlorosulfonic acid is a highly corrosive and reactive reagent. The reaction often requires careful temperature control to prevent degradation of the isoxazole ring, which can be sensitive to strong acids.
Scope: This method is most effective for isoxazoles that are relatively stable and possess activating groups that direct the substitution to a specific, desired position. A recent study demonstrated the regioselective sulfonyl chlorination of certain bicyclic systems containing an isoxazole heterocycle.[11]
Oxidative Chlorination of Thio-precursors
A more controlled and widely applicable method involves the oxidative chlorination of an isoxazole substituted with a sulfur-containing group, such as a benzylthioether.[12] This multi-step process offers superior control over regiochemistry.
Workflow:
Synthesis of Thio-isoxazole: A precursor, such as a 5-(benzylthio)isoxazole, is first synthesized. This is often achieved through the cyclocondensation of N-hydroxyimidoyl chlorides with a sulfur-containing alkyne like benzylethynyl sulfide.[12]
Oxidative Chlorination: The thio-isoxazole is then treated with gaseous chlorine in an aqueous acidic medium. The chlorine acts as both an oxidizing agent and a source of chloride, converting the thioether directly into the sulfonyl chloride.
Caption: A controlled, multi-step synthesis via an isoxazole thioether intermediate.
Causality and Field Insights:
Regiocontrol: The position of the sulfonyl chloride is predetermined by the initial placement of the thioether group, providing excellent regiochemical control.
Mechanism: The reaction proceeds through the formation of sulfenyl chloride, sulfinyl chloride, and finally the sulfonyl chloride. The presence of water is crucial for this transformation.
Side Reactions: A common side reaction is the chlorination of the isoxazole ring itself, particularly at the 4-position.[12] To synthesize 4-chloro-5-(chlorosulfonyl)isoxazoles specifically, a two-step approach involving initial chlorination with N-chlorosuccinimide (NCS) followed by oxidative chlorination can be employed.[12]
Synthesis from Other Sulfur-Containing Compounds
Other sulfur-containing starting materials can also be converted to sulfonyl chlorides. General methods applicable to heterocycles include the oxidative chlorination of thiols, disulfides, or sulfinic acids and their salts.[13][14] For instance, an isoxazole-sulfinic acid could be converted to the target sulfonyl chloride using a chlorinating agent.
Synthetic Utility and Application in Drug Discovery
The primary value of isoxazole sulfonyl chlorides lies in their role as a versatile platform for generating sulfonamide libraries for structure-activity relationship (SAR) studies.
Caption: Workflow for generating and screening an isoxazole sulfonamide library.
By reacting a single isoxazole sulfonyl chloride with a diverse panel of commercially available amines, researchers can rapidly synthesize a wide array of analogues. Each new sulfonamide has a distinct R-group, allowing for systematic probing of the target's binding pocket to optimize potency, selectivity, and pharmacokinetic properties. This strategy has been instrumental in developing compounds for various therapeutic areas, including anticancer agents that act as tubulin polymerization inhibitors.[8]
Data Summary and Experimental Protocols
Comparison of Synthetic Routes
Method
Precursor
Key Reagents
Advantages
Disadvantages
Typical Yields
Direct Chlorosulfonation
Substituted Isoxazole
Chlorosulfonic acid (ClSO₃H)
Atom economical, fewer steps
Harsh conditions, poor regiocontrol, potential for degradation
Variable (30-70%)
Oxidative Chlorination
Thio-isoxazole
Gaseous Chlorine (Cl₂), H₂O
Excellent regiocontrol, milder than neat ClSO₃H
Multiple steps, requires handling of Cl₂ gas, potential for ring chlorination
Good to Excellent (60-90%)
Protocol 1: Synthesis of 3-Phenyl-5-isoxazolesulfonyl Chloride via Oxidative Chlorination
This protocol is a representative example based on established methodologies.[12] Researchers should consult primary literature and perform appropriate risk assessments before conducting any experiment.
Step A: Synthesis of 5-(Benzylthio)-3-phenylisoxazole
To a solution of benzylethynyl sulfide (1.0 eq) in anhydrous diethyl ether, add a solution of N-hydroxybenzimidoyl chloride (1.05 eq) in diethyl ether.
Cool the mixture to 0 °C and add triethylamine (2.5 eq) dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12 hours.
Filter the resulting triethylammonium chloride salt and wash with diethyl ether.
Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(benzylthio)-3-phenylisoxazole.
Step B: Oxidative Chlorination
Suspend 5-(benzylthio)-3-phenylisoxazole (1.0 eq) in a mixture of acetic acid and water (e.g., 4:1 v/v).
Cool the suspension to 0-5 °C in an ice bath.
Bubble gaseous chlorine through the stirred suspension. Monitor the reaction by TLC until the starting material is consumed.
After completion, pour the reaction mixture into ice water.
The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.
The crude 3-phenyl-5-isoxazolesulfonyl chloride can be recrystallized from a suitable solvent (e.g., hexane/chloroform) to yield the pure product.
Protocol 2: Synthesis of an Isoxazole Sulfonamide
Dissolve the desired amine (1.1 eq) in anhydrous dichloromethane containing pyridine (1.5 eq) in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C.
Add a solution of isoxazole sulfonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled amine solution.
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours (monitor by TLC).
Upon completion, dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the final isoxazole sulfonamide.
Conclusion
Isoxazole sulfonyl chlorides represent a critical nexus in the history of medicinal chemistry, uniting the foundational discoveries of the isoxazole ring and the sulfonamide pharmacophore. Their development from challenging direct syntheses to more controlled, multi-step routes like oxidative chlorination has provided drug discovery scientists with a powerful tool. As highly reactive and versatile intermediates, they enable the rapid and systematic synthesis of diverse sulfonamide libraries, accelerating the identification and optimization of new therapeutic agents. A thorough understanding of their synthesis and reactivity is, therefore, essential for any researcher aiming to leverage the full potential of the privileged isoxazole scaffold in modern drug development.
References
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
Gaonkar, A. V., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Molecules, 26(11), 3293. Available from: [Link]
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
Al-Warhi, T., et al. (2023). Convenient synthesis of multi-substituted isoxazoles including a sulfonamide skeleton based on N-sulfonylketenimine and hydroxyimidoyl chloride. Journal of Sulfur Chemistry, 44(6), 711-723. Available from: [Link]
Ren, G., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(18), 6563. Available from: [Link]
Kumar, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14, 1-23. Available from: [Link]
Ukrainets, I. V., et al. (2017). Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. News of Pharmacy, (2), 5-11. Available from: [Link]
Kumar, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Indo American Journal of Pharmaceutical Sciences, 5(5), 3925-3936. Available from: [Link]
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Komshina, L. A., et al. (2024). Synthesis of sulfonylamides containing an isoxazole moiety. From Chemistry Towards Technology Step-By-Step, 5(2), 109-126. Available from: [Link]
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Unlocking the Therapeutic Potential of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride: A Guide to Future Research
Abstract The isoxazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. When coupled with a reactive sulfonyl chloride functional group, the resu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The isoxazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. When coupled with a reactive sulfonyl chloride functional group, the resulting scaffold, 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, presents a fertile ground for the exploration of novel therapeutics. This technical guide delineates promising research avenues for this versatile molecule, moving beyond its current status as a chemical intermediate. We will explore its potential in the development of novel antimicrobial, anti-inflammatory, and anticancer agents, underpinned by a logical framework for derivatization and biological screening. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals aiming to harness the therapeutic promise of this intriguing isoxazole derivative.
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (CAS No. 857283-56-8) is a sulfonyl chloride derivative of the 5-methyl-3-phenylisoxazole core.[1][2] Its structure combines the established pharmacological relevance of the isoxazole ring with the high reactivity of the sulfonyl chloride group, making it an ideal starting material for the synthesis of a diverse library of sulfonamide derivatives. The inherent biological activities of isoxazole-containing compounds are vast, spanning anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4] This pre-existing body of evidence provides a strong rationale for the exploration of novel derivatives of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride as potential therapeutic agents.
The strategic derivatization of the sulfonyl chloride moiety of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride into a series of sulfonamides is the cornerstone of the proposed research. This approach is based on the established success of sulfonamide drugs and the diverse biological activities associated with the isoxazole scaffold.[5]
Development of Novel Antimicrobial Agents
The hybridization of isoxazole and sulfonamide functionalities has yielded compounds with promising activity against various pathogens.[5][6][7] This provides a compelling basis for investigating the antimicrobial potential of novel sulfonamides derived from 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride.
The initial focus should be on pathogens of significant clinical concern, including:
Bacteria: Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli, due to the urgent need for new antibiotics against these organisms.
Protozoa: Trypanosoma cruzi and Leishmania amazonensis, given the demonstrated activity of isoxazolyl-sulfonamides against these parasites.[6]
Viruses: Herpes Simplex Virus (HSV), building upon prior research that has shown the potential of this class of compounds as antiviral agents.[6]
The synthesis of a library of novel sulfonamides can be achieved through the reaction of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride with a diverse range of primary and secondary amines.
Caption: Proposed workflow for the synthesis and screening of novel antimicrobial agents.
Dissolution: Dissolve 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (1 mmol) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) (10 mL).
Amine Addition: To this solution, add the desired primary or secondary amine (1.2 mmol) and a base (e.g., triethylamine, pyridine) (1.5 mmol).
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization: Characterize the purified sulfonamide by ¹H NMR, ¹³C NMR, and mass spectrometry.
Exploration of Anti-Inflammatory and Anticancer Potential
The isoxazole ring is a key component of several approved drugs with anti-inflammatory and anticancer activities. This precedent strongly suggests that derivatives of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride could exhibit similar properties.[3][4]
The anti-inflammatory and anticancer potential of the synthesized sulfonamides could be mediated through the inhibition of key enzymes or signaling pathways, such as:
Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and COX-2 is a well-established mechanism for anti-inflammatory drugs.
Carbonic Anhydrases (CAs): Certain sulfonamides are known to inhibit CAs, some of which are implicated in cancer progression.[5]
Protein Kinases: Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Caption: Synthetic route to 5-Methyl-3-phenylisoxazole-4-carboxylic acid.
Conversion to the Sulfonyl Chloride
The carboxylic acid can be converted to the sulfonyl chloride via a multi-step process involving chlorosulfonation. While direct chlorosulfonation of the isoxazole ring can be challenging, a common route involves conversion to the corresponding sulfonic acid followed by treatment with a chlorinating agent like thionyl chloride.
Conclusion and Future Perspectives
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strategic combination of the isoxazole core with a diverse array of amines to form sulfonamides opens up a vast chemical space for exploration. The proposed research trajectories in antimicrobial, anti-inflammatory, and anticancer drug discovery are supported by a strong body of existing scientific literature. A systematic approach, involving the synthesis of a focused library of derivatives followed by a tiered biological screening cascade, is likely to yield novel lead compounds with significant therapeutic potential. Further optimization of these leads through structure-activity relationship studies will be crucial in advancing them through the drug development pipeline. The methodologies and research frameworks outlined in this guide provide a solid foundation for unlocking the full therapeutic potential of this versatile chemical entity.
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Application Note & Synthesis Protocol: 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride
Abstract 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a key intermediate in the synthesis of various biologically active compounds, particularly sulfonamide derivatives which are prevalent in pharmaceuticals. This d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a key intermediate in the synthesis of various biologically active compounds, particularly sulfonamide derivatives which are prevalent in pharmaceuticals. This document provides a comprehensive and detailed protocol for the synthesis of this valuable building block, intended for researchers in medicinal chemistry, organic synthesis, and drug development. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible procedure. The protocol covers the synthesis of the 5-methyl-3-phenylisoxazole precursor followed by its direct chlorosulfonation. Emphasis is placed on reaction control, safety considerations, and product characterization.
Introduction and Scientific Background
Heterocyclic sulfonyl chlorides are versatile reagents in organic synthesis, primarily serving as precursors to sulfonamides, a functional group found in numerous therapeutic agents.[1] The isoxazole scaffold itself is a privileged structure in medicinal chemistry, known for a range of biological activities.[2] The combination of these two moieties in 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (CAS 857283-56-8) creates a powerful building block for generating novel molecular entities with significant therapeutic potential.
The synthesis of heteroaryl sulfonyl chlorides can be challenging due to the potential instability of the target compounds and the harsh conditions often required.[1][3] Common methods include the oxidative chlorination of thiols or the Sandmeyer-type reaction of amino-heterocycles.[4] However, for many electron-rich heterocyclic systems like 5-methyl-3-phenylisoxazole, direct electrophilic substitution at an activated position offers the most straightforward and regioselective route. The protocol detailed herein employs this strategy, utilizing chlorosulfonic acid to directly install the chlorosulfonyl group onto the C4 position of the isoxazole ring. This position is activated by the ring's electronics, making the reaction efficient and highly regioselective.
Reaction Scheme and Mechanism
The synthesis is a two-stage process beginning with the formation of the isoxazole ring, followed by the critical chlorosulfonation step.
Stage 1: Synthesis of 5-Methyl-3-phenylisoxazole
This precursor is readily synthesized via the condensation and cyclization of benzaldehyde oxime with acetylacetone (2,4-pentanedione) under acidic conditions.
Stage 2: Chlorosulfonation
The core of the protocol involves the electrophilic aromatic substitution on the 5-methyl-3-phenylisoxazole precursor. Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (+SO2Cl), which attacks the electron-rich C4 position of the isoxazole ring.
Caption: Overall reaction for the chlorosulfonation of 5-methyl-3-phenylisoxazole.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Equipment
Reagents & Solvents
Grade
Supplier Example
5-Methyl-3-phenylisoxazole
≥97%
Sigma-Aldrich
Chlorosulfonic Acid (ClSO₃H)
≥99%
Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous
Fisher Scientific
Sodium Bicarbonate (NaHCO₃)
Reagent
VWR
Magnesium Sulfate (MgSO₄)
Anhydrous
VWR
Hexanes
ACS Grade
Fisher Scientific
Deionized Water
N/A
In-house
Ice
N/A
In-house
Equipment
Round-bottom flasks (100 mL, 250 mL)
Magnetic stirrer and stir bars
Ice bath
Dropping funnel
Thermometer
Separatory funnel
Rotary evaporator
Glass funnel and filter paper
Fume hood
Personal Protective Equipment (PPE): Safety glasses, lab coat, acid-resistant gloves
Step-by-Step Synthesis
Workflow Overview
Caption: Experimental workflow from reaction setup to final product characterization.
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-3-phenylisoxazole (5.0 g, 28.9 mmol) in 50 mL of anhydrous dichloromethane (DCM).
Causality Note: DCM is used as an inert solvent that is unreactive towards chlorosulfonic acid and has a low boiling point, facilitating its removal later.
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
Addition of Chlorosulfonic Acid: Fit a dropping funnel to the flask. Charge the funnel with chlorosulfonic acid (7.7 mL, 13.5 g, 116 mmol, 4.0 equiv.). Add the chlorosulfonic acid dropwise to the stirred isoxazole solution over 30-45 minutes.
Causality Note: This reaction is highly exothermic. Slow, dropwise addition at low temperatures is crucial to prevent overheating, which could lead to uncontrolled side reactions and degradation of the starting material and product. Maintaining the temperature below 10 °C is essential.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing approximately 100 g of crushed ice with vigorous stirring.
Causality Note: This step quenches the reaction by destroying the highly reactive excess chlorosulfonic acid and precipitates the organic product, which has low solubility in water. Extreme caution is required as the reaction of chlorosulfonic acid with water is violent and releases HCl gas. This must be performed in an efficient fume hood.
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 40 mL). Combine the organic layers.
Causality Note: The product is more soluble in the organic solvent (DCM) than in the aqueous layer. Multiple extractions ensure maximum recovery of the product.
Washing: Wash the combined organic layers sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of brine (saturated NaCl solution).
Causality Note: The NaHCO₃ wash neutralizes any residual acid (HCl). The brine wash helps to remove residual water from the organic layer, breaking any emulsions and initiating the drying process.
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification: Recrystallize the crude solid from a minimal amount of a mixed solvent system, such as hexanes/DCM, to afford the purified 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride as a white to off-white solid.
Quantitative Data Summary
Compound
MW ( g/mol )
Mass/Volume
Moles (mmol)
Equivalents
5-Methyl-3-phenylisoxazole
173.21
5.0 g
28.9
1.0
Chlorosulfonic Acid
116.52
7.7 mL (13.5 g)
116
4.0
Product (Theoretical)
257.69
7.45 g
28.9
N/A
Expected Yield:
75-85%
Safety and Handling
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It can cause severe burns upon contact with skin and eyes. ALWAYS handle chlorosulfonic acid in a certified chemical fume hood while wearing appropriate PPE, including a face shield, acid-resistant apron, and heavy-duty chemical-resistant gloves.
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
Quenching Step: The addition of the reaction mixture to ice is highly exothermic and releases gas. Perform this step slowly and behind a blast shield within the fume hood.
Troubleshooting
Problem
Possible Cause
Solution
Low Yield
Incomplete reaction.
Extend the reaction time at room temperature. Ensure 4 equivalents of chlorosulfonic acid were used.
Product loss during work-up.
Ensure pH of the aqueous layer is basic after NaHCO₃ wash. Be careful not to lose product during transfers.
Reaction temperature was too high.
Strictly maintain the temperature between 0-5 °C during the addition of chlorosulfonic acid.
Dark, Oily Product
Side reactions due to overheating.
Improve temperature control during addition.
Impure starting material.
Purify the 5-methyl-3-phenylisoxazole precursor before use.
Product fails to solidify
Residual solvent or impurities.
Ensure complete removal of DCM. Attempt trituration with cold hexanes to induce crystallization.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride. By carefully controlling the reaction temperature and following the outlined work-up procedure, researchers can obtain this valuable synthetic intermediate in high yield and purity. The mechanistic insights and safety protocols provided are designed to empower scientists to perform this synthesis confidently and effectively.
References
Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3170–3173. [Link]
Zymantiene, N. V., Stankevicius, A. P., & Kost, A. N. (2017). Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. Pharmacia, 64(3), 39-46. [Link]
Park, K. K., & Oh, C. H. (1998). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 63(23), 8614–8616. [Link]
Meerwein, H., Dittmar, G., Gölner, R., Hafner, K., Mensch, F., & Steinfort, O. (1957). Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides. German Patent DE1015097B. (Referenced in modern reviews like Baxendale Group paper below).
Roblins, R. O., & Clapp, R. C. (1956). Production of heterocyclic sulfonyl chlorides.
Buchwald, S. L., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. [Link]
Malet-Sanz, L., Madrzak, J., Ley, S. V., & Baxendale, I. R. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 9(17), 5883-5892. [Link]
The Strategic Utility of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular architectures with desired biological activities. Among these, isoxazole derivatives have garnered significant attention due to their prevalence in a wide array of pharmaceuticals and agrochemicals, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on a particularly valuable, yet specialized, isoxazole-based reagent: 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (CAS No. 857283-56-8).[4]
This document serves as a detailed application note and protocol guide, designed to provide researchers and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and practical applications of this versatile building block. By delving into the causality behind experimental choices and providing robust, self-validating protocols, we aim to empower chemists to effectively integrate this reagent into their synthetic workflows.
The Isoxazole Scaffold: A Privileged Motif in Drug Discovery
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts unique electronic and steric properties, making it a valuable component in the design of bioactive molecules.[1][3] The isoxazole moiety is found in several FDA-approved drugs, underscoring its therapeutic relevance. The incorporation of a sulfonyl chloride group at the 4-position of the 5-methyl-3-phenylisoxazole core further enhances its utility, providing a reactive handle for the introduction of sulfonamide functionalities.
Sulfonamides themselves are a critical class of compounds in medicinal chemistry, most famously known for their antibacterial properties. The combination of the isoxazole scaffold with a sulfonamide linker offers a powerful strategy for generating novel compounds with potentially enhanced efficacy and tailored pharmacokinetic profiles.
Synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride: A Proposed Pathway
While specific literature detailing the synthesis of 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride is not abundant, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of analogous isoxazole derivatives and the general synthesis of sulfonyl chlorides. The proposed pathway commences with the synthesis of the corresponding 5-methyl-3-phenylisoxazole precursor.
Synthesis of the 5-Methyl-3-phenylisoxazole Core
A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5] Alternatively, the reaction of a β-diketone with hydroxylamine is a widely used approach. A well-documented synthesis of the related 5-methyl-3-phenylisoxazole-4-carboxylic acid begins with the reaction of benzaldehyde oxime and ethyl acetoacetate.[6][7]
Introduction of the Sulfonyl Chloride Moiety
The introduction of the sulfonyl chloride group at the C4 position of the isoxazole ring is the key step. This is typically achieved through sulfonation followed by chlorination.
Step 1: Sulfonation of 5-Methyl-3-phenylisoxazole
The direct sulfonation of the pre-formed 5-methyl-3-phenylisoxazole can be achieved using a strong sulfonating agent such as chlorosulfonic acid. The reaction is generally carried out at low temperatures to control reactivity and prevent side reactions.
Step 2: Conversion to the Sulfonyl Chloride
In many cases, the use of chlorosulfonic acid directly yields the desired sulfonyl chloride. If the sulfonic acid is formed, subsequent treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) will furnish the target 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride.
Application Notes and Protocols for the Development of Kinase Inhibitors Featuring Isoxazole Sulfonamide Scaffolds
Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets in modern medicine.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with a growing number of approved drugs demonstrating significant clinical benefit.[3][4] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of a promising class of kinase inhibitors built upon the isoxazole sulfonamide scaffold. This privileged structural motif combines the versatile synthetic tractability of the isoxazole ring with the potent hinge-binding capabilities of the sulfonamide group, offering a robust framework for developing potent and selective kinase inhibitors.[5][6][7][8]
The Rationale: Why the Isoxazole Sulfonamide Scaffold?
The success of a kinase inhibitor is fundamentally dependent on its ability to effectively compete with adenosine triphosphate (ATP) at the enzyme's catalytic site. The isoxazole sulfonamide scaffold is particularly adept at achieving this through a combination of structural features that provide both high-affinity binding and chemical versatility for property optimization.
The Sulfonamide Moiety as a Hinge-Binder: The sulfonamide group (-SO₂NH-) is an exceptional bioisostere for the amide linkage and serves as a powerful hydrogen bond donor and acceptor.[9] This allows it to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, an interaction that anchors the inhibitor and is a cornerstone of the mechanism for many successful kinase inhibitors.[3][10]
The Isoxazole Ring as a Versatile Core: The isoxazole ring is a stable, 5-membered heterocycle that serves as a rigid and synthetically versatile core.[11][12] Its distinct substitution points (positions 3, 4, and 5) allow for the systematic exploration of chemical space. This is critical for optimizing the inhibitor's structure-activity relationship (SAR) to enhance potency against the target kinase while minimizing activity against off-target kinases, thereby improving the selectivity profile.[13][14][15] The development of isoxazole derivatives has shown potential in targeting various kinases and other enzymes implicated in cancer.[8][12]
General Mechanism of Kinase Inhibition
The primary mechanism involves competitive inhibition at the ATP binding site. The sulfonamide group typically engages with the kinase hinge, while substituents on the isoxazole ring project into adjacent hydrophobic pockets, conferring potency and selectivity.
Figure 1: General binding mode of an isoxazole sulfonamide inhibitor.
The Drug Discovery & Development Workflow
A systematic, multi-phase approach is essential for efficiently advancing an inhibitor from concept to a preclinical candidate. Each phase involves a series of decision-making experiments designed to assess and optimize the compound's profile.
Figure 2: Phased workflow for kinase inhibitor development.
Phase 1: Compound Design and Synthesis
This initial phase focuses on the rational design and chemical synthesis of the inhibitor library.
Rational Design and Structure-Activity Relationship (SAR)
Structure-based drug design is paramount. If a crystal structure of the target kinase is available, molecular docking can predict binding modes and guide the design of substituents on the isoxazole ring to maximize interactions with specific residues in the ATP pocket.[16] The goal is to establish a clear SAR, where chemical modifications are systematically correlated with changes in biological activity.[13][17]
Protocol 1: General Synthesis of an Isoxazole Sulfonamide Scaffold
The following protocol is a representative method for synthesizing a 5-amino-isoxazole sulfonamide core, which can be further functionalized. This approach is adapted from established chemical literature.[5][18]
Objective: To synthesize a core isoxazole sulfonamide intermediate for further elaboration.
Materials:
Appropriately substituted hydroxymoyl chloride
2-cyano-N-(4-sulfamoylphenyl)acetamide
Triethylamine (TEA)
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Magnetic stirrer and hotplate
Round-bottom flasks and condenser
Silica gel for column chromatography
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Step-by-Step Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-cyano-N-(4-sulfamoylphenyl)acetamide (1.0 eq) in the anhydrous solvent.
Base Addition: Add triethylamine (2.5 eq) to the solution and stir for 10-15 minutes at room temperature. This acts as a base to facilitate the reaction.
Cycloaddition: Slowly add a solution of the substituted hydroxymoyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexane) to yield the pure 5-amino-isoxazole sulfonamide product.
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Phase 2: In Vitro Evaluation
This phase aims to quantify the biological activity of the synthesized compounds, determining their potency against the target kinase and their selectivity against other kinases.
Biochemical Kinase Assays
Biochemical assays use purified, recombinant kinase enzymes to directly measure the inhibitory effect of a compound on enzymatic activity.[2] The output is typically the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. Luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™) are highly sensitive, robust, and amenable to high-throughput screening.[19]
Protocol 2: In Vitro Kinase IC₅₀ Determination (ADP-Glo™ Assay)
Objective: To determine the IC₅₀ value of test compounds against a target kinase.
Materials:
Purified recombinant kinase and its corresponding substrate
ADP-Glo™ Kinase Assay Kit (Promega)
Test compounds dissolved in 100% DMSO (serial dilution)
Kinase buffer (specific to the kinase)
White, opaque 96-well or 384-well assay plates
Multichannel pipette
Plate-reading luminometer
Step-by-Step Procedure:
Compound Plating: Prepare a serial dilution of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is effective. Add a small volume (e.g., 1 µL) of each compound concentration to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, ATP (at its Kₘ concentration for the specific kinase), the substrate, and the purified kinase enzyme.
Initiate Reaction: Add the kinase reaction master mix to each well of the plate containing the compounds. Mix briefly on a plate shaker and incubate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
Cell-Based Assays
While biochemical assays measure direct enzyme inhibition, cell-based assays are crucial for confirming that the inhibitor can enter cells, engage its target, and produce a functional downstream effect in a physiological context.[20][21]
Objective: To assess the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in cultured cells.
Materials:
Cancer cell line known to have an active signaling pathway involving the target kinase.
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
Test compounds dissolved in DMSO.
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-p-ERK) and one for the total substrate (e.g., anti-total-ERK).
HRP-conjugated secondary antibody.
SDS-PAGE gels and Western blot equipment.
Chemiluminescent substrate (ECL).
Imaging system.
Step-by-Step Procedure:
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test inhibitor (and a DMSO vehicle control) for a predetermined time (e.g., 2-4 hours).
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells, collect the lysate, and clarify it by centrifugation.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[22][23]
Immunoblotting:
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash thoroughly again.
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imager.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the antibody for the total substrate protein.
Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate signal.
Figure 3: In Vitro evaluation cascade for kinase inhibitors.
Data Presentation: Potency and Selectivity
Summarize screening data in a clear, tabular format to facilitate comparison and decision-making.
Compound ID
Target Kinase IC₅₀ (nM)
Off-Target Kinase A IC₅₀ (nM)
Off-Target Kinase B IC₅₀ (nM)
Selectivity (A/Target)
ISO-SUL-001
5
550
>10,000
110x
ISO-SUL-002
25
400
>10,000
16x
ISO-SUL-003
2
80
1,200
40x
Control Drug
10
15
250
1.5x
Table 1: Example in vitro screening data for a hypothetical compound series.
Phase 3: Early ADME-Tox Profiling
Once potent and selective lead compounds are identified, it is crucial to evaluate their drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) helps to identify and mitigate liabilities that could cause failure in later, more expensive stages of development.[24][25][26]
Protocol 4: In Vitro Metabolic Stability Assay
Objective: To estimate the rate at which a compound is metabolized by liver enzymes, a key indicator of its potential in vivo half-life.
Materials:
Human Liver Microsomes (HLM)
NADPH regenerating system
Phosphate buffer (pH 7.4)
Test compound and positive control (a rapidly metabolized compound)
Acetonitrile with an internal standard (for protein precipitation and sample analysis)
LC-MS/MS system
Step-by-Step Procedure:
Incubation: Pre-warm a solution of HLM in phosphate buffer at 37°C. In separate tubes, add the test compound to this solution.
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Take a sample at the T=0 time point immediately and quench it by adding it to cold acetonitrile containing an internal standard.
Time Course: Incubate the reaction mixture at 37°C. Take samples at several subsequent time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard at each time point.
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line corresponds to the rate of elimination (k). From this, calculate the in vitro half-life (t₁/₂ = 0.693/k).
Data Presentation: ADME-Tox Summary
A summary table is an effective way to compare the multi-parameter profiles of lead compounds.
Compound ID
Target IC₅₀ (nM)
HLM Stability (t₁/₂, min)
Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Cytotoxicity (CC₅₀, µM)
ISO-SUL-001
5
>60
15.2 (High)
>50
ISO-SUL-003
2
8
0.5 (Low)
12.5
Table 2: Example ADME-Tox profile for lead compounds. (Pₐₚₚ: Apparent Permeability)
Conclusion and Future Directions
The isoxazole sulfonamide scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its inherent ability to engage the critical hinge region of kinases, combined with its synthetic flexibility, allows for a rational and efficient optimization process. By following a structured workflow encompassing design, biochemical and cellular evaluation, and early ADME-Tox profiling, researchers can effectively identify and advance promising lead candidates.
Future efforts should focus on leveraging advanced techniques such as large-scale kinome profiling to gain a comprehensive understanding of inhibitor selectivity and potential off-target effects.[27] Furthermore, integrating computational tools and machine learning can help predict toxicity profiles and guide the design of next-generation inhibitors with improved safety and efficacy.[28] The ultimate goal is the translation of these optimized molecules into preclinical and clinical studies to address unmet medical needs.
References
INiTS. (2020). Cell-based test for kinase inhibitors.
Martens, S. (2023). In vitro kinase assay. Protocols.io.
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
ResearchGate. (2023). In vitro kinase assay v1.
Revvity. (n.d.). In Vitro Kinase Assays.
Bentham Science Publisher. (n.d.). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents.
PubMed. (2017). Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties.
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC.
(n.d.). Understanding Sulfonamides: Mechanisms and Applications.
ResearchGate. (n.d.). Mechanism of action of sulphonamides.
RSC Publishing. (n.d.). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases.
ResearchGate. (n.d.). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents.
NIH. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
ResearchGate. (n.d.). Structure of biologically active sulfonamide-isoxazole hybrids.
PubMed. (2011). Development of sulfonamide AKT PH domain inhibitors.
(2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
(n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
NIH. (n.d.). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC.
PubMed. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates.
NIH. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
ResearchGate. (n.d.). Structure–activity relationship insights for antitumor activity and....
(n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
PubMed. (n.d.). Activity-based kinase profiling of approved tyrosine kinase inhibitors.
MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles.
PubMed. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents.
ResearchGate. (n.d.). Structure–activity relationship of isoxazole‐containing derivative....
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
PubMed. (n.d.). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines.
PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.
Benchchem. (n.d.). Comparative Analysis of 4-Amino-5- benzoylisoxazole-3-carboxamide and Structurally Related Analogs with Established Kinase Inhibitors.
(n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
MDPI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
NIH. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
PubMed. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold.
Open Exploration Publishing. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
Application in the Synthesis of Novel Agrochemicals: A Guide to Modern Synthetic Methodologies
Introduction: The Imperative for Innovation in Agrochemical Synthesis The global challenge of ensuring food security for a growing population necessitates the continuous development of new, effective, and environmentally...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Innovation in Agrochemical Synthesis
The global challenge of ensuring food security for a growing population necessitates the continuous development of new, effective, and environmentally benign agrochemicals. Traditional synthetic methods, while foundational, often face limitations in efficiency, safety, and the ability to rapidly generate diverse molecular scaffolds. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of modern synthetic strategies that are revolutionizing the discovery and synthesis of novel agrochemicals. We will delve into the principles and practical applications of C-H activation, photoredox catalysis, and flow chemistry, providing detailed protocols and insights into why these methods represent a paradigm shift in the field. The aim is to equip scientists with the knowledge to leverage these powerful tools for the efficient synthesis of the next generation of crop protection agents.
I. Strategic Synthesis via C-H Activation: A Case Study in Pyrazole Fungicides
The direct functionalization of ubiquitous carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in organic synthesis.[1] This approach avoids the often lengthy and wasteful pre-functionalization steps required in traditional cross-coupling reactions, offering a more atom- and step-economical route to complex molecules.[2] In agrochemical research, C-H activation provides a powerful tool for the rapid diversification of lead compounds and the synthesis of novel heterocyclic scaffolds.[3]
Causality of Experimental Choice: Pyrazole-containing compounds are a cornerstone of modern fungicides, with many commercial products featuring this privileged scaffold.[4] Traditional methods for synthesizing substituted pyrazoles often involve multi-step sequences with limited regioselectivity. Palladium-catalyzed C-H arylation offers a more direct and efficient alternative, allowing for the late-stage introduction of aryl groups onto the pyrazole core. This is particularly advantageous for exploring structure-activity relationships (SAR) by enabling the rapid synthesis of a library of analogues with diverse aryl substituents.[5]
Workflow for Pyrazole Fungicide Analogue Synthesis via C-H Activation
Caption: Workflow for pyrazole analogue synthesis and screening.
Detailed Protocol: Palladium-Catalyzed C-3 Arylation of a 1-Arylpyrazole Core
This protocol describes the direct C-3 arylation of a 1-arylpyrazole, a common structural motif in fungicides, using a palladium catalyst.
Materials:
1-Arylpyrazole (1.0 equiv)
Aryl iodide or bromide (1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
1,10-Phenanthroline (10 mol%)
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
Anhydrous toluene or chlorobenzene
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry Schlenk tube under an inert atmosphere, add the 1-arylpyrazole, aryl halide, cesium carbonate, palladium(II) acetate, and 1,10-phenanthroline.
Add anhydrous toluene (or chlorobenzene) to the reaction mixture.
Seal the Schlenk tube and heat the reaction mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
Wash the Celite pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired C-3 arylated pyrazole.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The regioselectivity of the C-H arylation is a critical parameter. The use of a directing group on the pyrazole nitrogen and specific ligands like phenanthroline can favor arylation at the C-3 position.[1] Analysis of the NMR spectra of the product will confirm the position of arylation. The reaction should yield the desired product with high regioselectivity over other possible isomers.
II. Harnessing Light: Photoredox Catalysis in the Synthesis of Sulfoximine Insecticides
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis.[6] By using light to initiate single-electron transfer processes, this methodology enables a wide range of chemical transformations under mild conditions, often with high selectivity and functional group tolerance.[7] In agrochemical synthesis, photoredox catalysis provides access to novel reactivity and allows for the construction of complex molecules that are challenging to synthesize using traditional thermal methods.
Causality of Experimental Choice: Sulfoximines are an important class of insecticides, with sulfoxaflor being a prominent example.[3] The synthesis of the sulfoximine core typically involves harsh reagents and conditions. Photoredox catalysis offers a milder and more efficient alternative for the key C-S or N-S bond-forming steps.[8] The use of a photocatalyst allows for the generation of highly reactive radical intermediates from readily available precursors under visible light irradiation, leading to the desired sulfoximine products with high efficiency.
Mechanism of Photoredox-Mediated Sulfoximine Synthesis
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride derivatization for biological screening
Application Notes and Protocols Topic: 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride Derivatization for Biological Screening Audience: Researchers, scientists, and drug development professionals. Introduction: The Strat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols
Topic: 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride Derivatization for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, serving as a cornerstone scaffold in a multitude of therapeutic agents.[1][2] Its prevalence is due to a combination of favorable physicochemical properties, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π–π stacking.[3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6] This makes the isoxazole nucleus a "privileged structure" in drug design, a framework that can be systematically modified to interact with diverse biological targets.
This application note details a robust strategy for leveraging the 5-methyl-3-phenyl-4-isoxazole core. We focus on the derivatization of its highly reactive sulfonyl chloride moiety (5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, CAS 857283-56-8) to rapidly generate a diverse library of novel sulfonamides.[7] The sulfonamide functional group is a well-established bioisostere of the amide bond, often conferring improved metabolic stability and altered binding properties.[8][9] By reacting the sulfonyl chloride with a curated library of primary and secondary amines, researchers can systematically explore the structure-activity relationship (SAR) around the core scaffold, accelerating the identification of potent and selective modulators of biological targets.[10][11]
Part 1: Chemical Derivatization Strategy
Core Reaction Principle: Sulfonamide Synthesis
The primary chemical transformation is the reaction between the electrophilic 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride and a nucleophilic amine. This reaction is a cornerstone of medicinal chemistry for its efficiency and reliability in forming the stable sulfonamide linkage.[12] The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[12][13]
The versatility of this reaction allows for the incorporation of a wide array of chemical functionalities into the final molecule, dictated by the choice of the amine building block. This enables a systematic exploration of chemical space to optimize biological activity.
Caption: Workflow for the synthesis of a sulfonamide derivative library.
Protocol: Parallel Synthesis of a 5-Methyl-3-phenyl-4-isoxazolesulfonamide Library
This protocol is designed for the parallel synthesis of multiple derivatives in a 24- or 96-well plate format, but can be scaled as needed.
Library of diverse primary and secondary amines (See Table 1 for examples)
Triethylamine (TEA), anhydrous
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), 1 M aqueous solution
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Reaction vessels (e.g., 4 mL glass vials with screw caps)
Table 1: Example Amine Building Blocks for Library Diversification
Class
Amine Example
Rationale for Inclusion
Primary, Aliphatic
Cyclopropylamine
Introduces conformational rigidity and a small lipophilic group.
2-Methoxyethylamine
Adds a flexible linker with a hydrogen bond acceptor.
Secondary, Cyclic
Morpholine
Incorporates a polar, heterocyclic system often found in drugs.
Piperidine
Provides a basic nitrogen and a non-aromatic carbocycle.
Primary, Aromatic
Aniline
Introduces a flat, aromatic phenyl ring for potential π-stacking.
4-Fluoroaniline
Explores the effect of a common bioisosteric substitution (H to F).
| Heterocyclic | 2-Aminopyridine | Introduces a hydrogen bond donor/acceptor and potential metal chelation site. |
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride in anhydrous DCM at a concentration of 0.2 M.
Prepare stock solutions of each amine from the library in anhydrous DCM at a concentration of 0.24 M.
Prepare a stock solution of triethylamine in anhydrous DCM at a concentration of 0.4 M.
Reaction Setup (performed in an inert atmosphere, e.g., under nitrogen or argon):
To each reaction vial, add 250 µL of the appropriate amine stock solution (0.06 mmol, 1.2 equivalents).
Add 250 µL of the triethylamine stock solution (0.1 mmol, 2.0 equivalents).
Place the vials in an ice bath to cool to 0 °C.
Initiate the reaction by adding 250 µL of the 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride stock solution (0.05 mmol, 1.0 equivalent) dropwise to each vial while stirring.
Seal the vials and allow the reactions to warm to room temperature. Stir for 4-16 hours.
Reaction Monitoring & Work-up:
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
Quench the reaction by adding 1 mL of 1 M HCl to each vial. Shake and allow the layers to separate.
Isolate the organic (DCM) layer.
Wash the organic layer sequentially with 1 mL of saturated NaHCO₃ solution and 1 mL of brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (e.g., using a centrifugal evaporator).
Purification and Characterization:
Purify the crude product using an appropriate method, such as flash column chromatography on silica gel or preparative HPLC.
Confirm the identity and purity of the final compounds using LC-MS and ¹H NMR. For sulfonyl chlorides and their derivatives, mass spectrometry is highly effective for confirming molecular weight.[14]
Safety Precautions:
Sulfonyl chlorides are moisture-sensitive and corrosive. Handle them in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
Dichloromethane is a volatile and potentially hazardous solvent. All operations should be performed in a well-ventilated fume hood.
Part 2: Biological Screening Cascade
Once the library of sulfonamide derivatives is synthesized and purified, the next stage is to screen them for biological activity. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds.[16]
Compound Management and Plating
Solubilization: Dissolve each purified compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
Master Plates: Aliquot the stock solutions into 96- or 384-well master plates. These plates are sealed and stored at -20 °C or -80 °C for long-term use.
Assay-Ready Plates: For screening, create replica "assay-ready" plates by diluting compounds from the master plate into the appropriate assay buffer. This minimizes freeze-thaw cycles of the master stock.
This protocol provides a template for a fluorescence-based enzyme inhibition assay, a common format in HTS due to its sensitivity and scalability.[17] Enzyme assays are fundamental tools for identifying molecules that modulate the activity of a biological target.[18]
Materials:
Assay-ready plates containing the synthesized compound library.
Enzyme of interest.
Enzyme substrate (fluorogenic).
Assay buffer (optimized for pH, ionic strength, and any required cofactors).
Positive control inhibitor (known inhibitor of the enzyme).
Negative control (DMSO vehicle).
384-well, low-volume, black assay plates.
Fluorescence plate reader.
Step-by-Step Methodology:
Assay Plate Preparation:
Using a liquid handler, dispense 5 µL of assay buffer into all wells of a 384-well assay plate.
Dispense 50 nL of compound from the assay-ready plate into the corresponding wells of the assay plate. This results in the desired final screening concentration (e.g., 10 µM).
Add 50 nL of the positive control inhibitor and DMSO vehicle to designated control wells.
Enzyme Addition:
Prepare a solution of the enzyme in assay buffer.
Dispense 5 µL of the enzyme solution into each well (except for "no enzyme" control wells).
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.
Reaction Initiation and Reading:
Prepare a solution of the fluorogenic substrate in assay buffer.
Dispense 5 µL of the substrate solution into all wells to start the reaction.
Immediately transfer the plate to a fluorescence plate reader.
Measure the fluorescence signal kinetically (e.g., every 60 seconds for 30 minutes) or as an endpoint reading after a fixed incubation time.
Data Analysis and Hit Identification
Data Normalization: Calculate the percent inhibition for each compound using the signals from the positive (0% activity) and negative (100% activity) controls:
Application Notes & Protocols: Sulfonylation Reactions Using 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride
Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride in sulfonylation reaction...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride in sulfonylation reactions. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into sulfonamides and sulfonate esters offers a pathway to novel chemical entities with potential therapeutic applications. This guide details the experimental procedures for the synthesis of N-substituted sulfonamides and O-substituted sulfonate esters, explains the underlying chemical principles for procedural choices, and provides troubleshooting guidance.
Introduction: The Utility of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs, including antibacterial agents, diuretics, and anti-inflammatory drugs.[1][2] The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (CAS No. 857283-56-8) is a versatile reagent that combines the reactive sulfonyl chloride group with a biologically relevant isoxazole core. This unique structure allows for the introduction of the 5-methyl-3-phenylisoxazole motif onto various nucleophiles, creating novel sulfonamides and sulfonate esters.
The strategic placement of the sulfonyl chloride at the 4-position of the isoxazole ring provides a sterically accessible site for nucleophilic attack, while the phenyl and methyl groups at the 3- and 5-positions, respectively, can be leveraged for modulating pharmacokinetic and pharmacodynamic properties of the final compounds.
Reaction Mechanism and Principle
The fundamental reaction involves the nucleophilic attack of an amine (for sulfonamides) or an alcohol/phenol (for sulfonate esters) on the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a stable S-N or S-O bond and the elimination of hydrogen chloride (HCl).
Caption: General mechanism for sulfonylation.
A base is essential for this reaction. Its primary role is to neutralize the HCl byproduct, which would otherwise protonate the starting nucleophile, rendering it unreactive.[3] In many cases, the base (e.g., pyridine, triethylamine) can also act as a nucleophilic catalyst.
Experimental Protocols
Safety Precaution: 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is corrosive.[4] Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sulfonyl chlorides are moisture-sensitive; store in a desiccator.
Protocol 1: Synthesis of N-Substituted Sulfonamides
This protocol details the general procedure for reacting 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride with primary or secondary amines.
Materials and Reagents:
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Triethylamine (TEA) or Pyridine
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, condenser (if heating)
Step-by-Step Methodology:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
Base Addition: Add the base, triethylamine or pyridine (1.2-1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath. The use of a slight excess of base ensures complete neutralization of the generated HCl.[3]
Reagent Addition: Dissolve 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (1.0-1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C. The dropwise addition helps to control any exotherm.
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine or sulfonyl chloride is consumed. For less reactive or sterically hindered amines, heating the reaction to reflux may be necessary.[1]
Workup - Quenching: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
Workup - Extraction & Washes:
Separate the organic layer.
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to reduce the amount of dissolved water).[6]
The aqueous layers can be back-extracted with a small portion of DCM to recover any dissolved product.
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude sulfonamide can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.[1]
Caption: Experimental workflow for sulfonamide synthesis.
Protocol 2: Synthesis of Sulfonate Esters
This protocol outlines the procedure for the O-sulfonylation of phenols or alcohols. Phenols are generally more reactive than alcohols in this context.
Materials and Reagents:
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride
Phenol or alcohol
Anhydrous Pyridine (can act as both base and solvent) or DCM/TEA
1 M Hydrochloric acid (HCl) or 1 M Copper (II) Sulfate (for removing pyridine)
Ethyl acetate or Diethyl ether (for extraction)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
Reaction Setup: Dissolve the alcohol or phenol (1.0 eq) in anhydrous pyridine (used in excess as solvent and base) in a round-bottom flask. Cool the solution to 0 °C. Alternatively, use the DCM/TEA system as described in Protocol 1. Pyridine is often preferred for O-sulfonylation.[3]
Reagent Addition: Add 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (1.1 eq) portion-wise to the stirred solution at 0 °C.
Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. The progress should be monitored by TLC.
Workup - Quenching: Carefully pour the reaction mixture over crushed ice and add 1 M HCl until the pH is acidic. This step protonates the pyridine, forming a water-soluble pyridinium salt.
Workup - Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).
Workup - Washes: Combine the organic extracts and wash sequentially with 1 M HCl (or 1 M CuSO₄, which is very effective at removing residual pyridine), saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude sulfonate ester by flash column chromatography on silica gel or by recrystallization.
Troubleshooting and Optimization
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Reaction
1. Low nucleophilicity of amine/alcohol (e.g., sterically hindered, electron-deficient). 2. Reagent degraded by moisture.
1. Increase reaction temperature (reflux). 2. Use a stronger, non-nucleophilic base (e.g., DBU). 3. Use a catalyst like DMAP (4-dimethylaminopyridine), especially for alcohols. 4. Ensure all reagents and solvents are anhydrous.
Multiple Products on TLC
1. Di-sulfonylation of a primary amine (if excess sulfonyl chloride is used). 2. Side reactions due to instability of starting materials or products.
1. Use a slight excess of the amine relative to the sulfonyl chloride. 2. Maintain low reaction temperatures. 3. Check the pH during workup to ensure conditions are not too harsh.
Difficult Purification
1. Product is highly polar and water-soluble. 2. Byproducts (e.g., triethylammonium chloride) co-elute or co-crystallize.
1. For water-soluble products, saturate the aqueous layer with NaCl before extraction to decrease product solubility. 2. Perform a thorough aqueous wash to remove salt byproducts before concentration and chromatography. A pre-purification filtration through a short plug of silica can sometimes help.
Conclusion
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is an effective reagent for the synthesis of novel sulfonamides and sulfonate esters. The protocols provided herein are robust and can be adapted for a wide range of amine, alcohol, and phenol substrates. Careful control of reaction conditions, particularly stoichiometry and moisture exclusion, is critical for achieving high yields and purity. These application notes serve as a foundational guide for chemists aiming to explore the chemical space around the isoxazole sulfonamide scaffold for applications in medicinal chemistry and materials science.
References
Zhang, Z., et al. (2013). Sulfonamides have been prepared in high yields by the reactions of N-silylamines with sulfonyl chlorides. National Institutes of Health. [Link]
Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]
Butters, M., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [Link]
MDPI. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. MDPI. [Link]
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Retrieved from [Link]
MDPI. (2023). One-Pot Alkylation–Sulfonylation of Diphenol. MDPI. [Link]
Royal Society of Chemistry. (2019). Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions. Royal Society of Chemistry. [Link]
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]
ResearchGate. (n.d.). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. ResearchGate. Retrieved from [Link]
Application Notes and Protocols for Monitoring Reactions of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride
Introduction: The Significance of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride in Medicinal Chemistry and the Imperative of Reaction Monitoring 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a bespoke heterocyclic s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride in Medicinal Chemistry and the Imperative of Reaction Monitoring
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a bespoke heterocyclic sulfonyl chloride of significant interest in contemporary drug discovery and development. Its structural amalgamation of a substituted isoxazole ring and a reactive sulfonyl chloride moiety makes it a versatile scaffold for the synthesis of a diverse array of sulfonamide derivatives. Isoxazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in numerous marketed drugs. The combination of these two pharmacophores in a single building block allows for the exploration of novel chemical space in the pursuit of new therapeutic agents.
The inherent reactivity of the sulfonyl chloride group, while synthetically advantageous, necessitates precise and real-time monitoring of its reactions. Uncontrolled reaction conditions can lead to the formation of undesirable byproducts, primarily through hydrolysis to the corresponding sulfonic acid, which can complicate purification and reduce overall yield. Therefore, the implementation of robust analytical methodologies is paramount to ensure reaction specificity, optimize yield, and guarantee the quality and purity of the final product.
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. We will delve into the principles and practical applications of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), in-situ Fourier Transform Infrared (FT-IR) Spectroscopy, and quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. These techniques provide orthogonal and complementary information, enabling a holistic understanding of the reaction kinetics, mechanism, and overall progress.
I. UPLC-MS: High-Resolution Separation and Sensitive Detection for Comprehensive Reaction Profiling
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the cornerstone for monitoring the reactions of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. Its high resolving power allows for the separation of the starting material from its products and potential impurities, while the mass spectrometer provides unambiguous identification and quantification.
Causality Behind Experimental Choices
The selection of a reversed-phase UPLC method is predicated on the non-polar nature of the 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride and its expected sulfonamide derivatives. A C18 stationary phase provides excellent retention and separation based on hydrophobicity. The use of a gradient elution is crucial for resolving compounds with a range of polarities, from the relatively non-polar starting material to the potentially more polar sulfonic acid hydrolysis byproduct. Formic acid is employed as a mobile phase modifier to improve peak shape and to facilitate ionization in the mass spectrometer.
Experimental Workflow Diagram
Caption: UPLC-MS workflow for reaction monitoring.
Detailed Protocol: UPLC-MS Method for Monitoring Sulfonamide Formation
This protocol is designed for monitoring the reaction of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.
1. Instrumentation and Columns:
UPLC System: A Waters ACQUITY UPLC H-Class or similar system.
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
4. Mass Spectrometer Parameters (ESI Positive Mode):
Parameter
Value
Capillary Voltage
3.0 kV
Cone Voltage
30 V
Source Temperature
150 °C
Desolvation Temperature
400 °C
Desolvation Gas Flow
800 L/hr
| Scan Range | m/z 100-600 |
5. Sample Preparation:
At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
Immediately quench the reaction by diluting the aliquot in a known volume of acetonitrile (e.g., 990 µL). This precipitates any salts and halts the reaction.
Vortex the quenched sample.
Further dilute the sample as necessary with a 50:50 mixture of Mobile Phase A and B to be within the linear range of the detector.
Filter the diluted sample through a 0.22 µm syringe filter into a UPLC vial.
Hydrolysis Product (Sulfonic Acid): [M-H]⁻ = 238.0 (in negative mode) or [M+H]⁺ = 240.0.
Sulfonamide Product: [M+H]⁺ = Varies depending on the amine used. For example, reaction with aniline would yield a product with [M+H]⁺ = 315.1.
Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
Integrate the peak areas of the starting material, product, and any byproducts.
Plot the relative peak area or concentration of each species as a function of time to determine reaction kinetics.
II. In-situ FT-IR Spectroscopy: Real-Time Mechanistic Insights
In-situ FT-IR spectroscopy provides a powerful, non-invasive method for monitoring the progress of chemical reactions in real-time. By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be continuously collected without the need for sampling and quenching.
Causality Behind Experimental Choices
The choice of FT-IR for monitoring sulfonamide formation is based on the distinct and well-separated vibrational frequencies of the key functional groups involved. The sulfonyl chloride (S=O) stretching vibrations and the S-Cl stretch are characteristic of the starting material. The formation of the sulfonamide product is accompanied by the appearance of new bands corresponding to the S-N stretch and N-H vibrations (for primary and secondary amines). The disappearance of the S-Cl band is a clear indicator of starting material consumption.
Reaction Monitoring Diagram
Caption: Key transformations monitored by in-situ FT-IR.
Detailed Protocol: In-situ FT-IR for Monitoring Sulfonamide Formation
1. Instrumentation:
A Mettler-Toledo ReactIR or similar in-situ FT-IR spectrometer equipped with a diamond or silicon ATR probe.
2. Experimental Setup:
Set up the reaction in a vessel that can accommodate the in-situ FT-IR probe.
Insert the ATR probe into the reaction mixture, ensuring the sensor is fully submerged.
Begin data collection before adding the final reagent to establish a baseline spectrum.
3. Data Acquisition:
Spectral Range: 4000-650 cm⁻¹.
Resolution: 4 cm⁻¹.
Scan Time: Collect a spectrum every 1-2 minutes, or more frequently for fast reactions.
4. Data Analysis and Interpretation:
Characteristic IR Peaks:
Functional Group
Wavenumber (cm⁻¹)
Change During Reaction
S=O Stretch (Asymmetric)
~1380-1360
Decreases
S=O Stretch (Symmetric)
~1180-1160
Decreases
S-Cl Stretch
~600-500
Decreases
S-N Stretch (Sulfonamide)
~940-910
Increases
N-H Stretch (Sulfonamide)
~3300-3200
Increases
| O-H Stretch (Sulfonic Acid) | Broad, ~3000 | May increase if hydrolysis occurs |
Use the software to trend the intensity of these characteristic peaks over time.
The disappearance of the S=O and S-Cl peaks of the starting material and the concurrent appearance of the S-N and N-H peaks of the sulfonamide product provide a real-time kinetic profile of the reaction.
III. Quantitative NMR (qNMR) Spectroscopy: An Absolute Quantification Method
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of analytes without the need for a calibration curve of the analyte itself. This is achieved by comparing the integral of an analyte's NMR signal to the integral of a certified internal standard of known concentration.
Causality Behind Experimental Choices
¹H qNMR is particularly well-suited for monitoring reactions of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride because the molecule and its derivatives contain unique proton signals in regions of the spectrum that are often free from overlap. The methyl group on the isoxazole ring provides a distinct singlet that can be used for quantification. The choice of a suitable internal standard is critical; it must be stable under the reaction conditions, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices.
qNMR Workflow Diagram
Caption: Workflow for quantitative analysis using qNMR.
Detailed Protocol: ¹H qNMR for Reaction Monitoring
1. Instrumentation and Reagents:
NMR Spectrometer: 400 MHz or higher field spectrometer.
Internal Standard: Certified reference material (e.g., maleic acid, dimethyl sulfone).
Deuterated Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), depending on the solubility of the reaction components.
2. Sample Preparation:
At specific time points, take an aliquot of the reaction mixture (e.g., 100 µL).
Quench the reaction and remove all volatile components under reduced pressure.
Accurately weigh a known amount of the internal standard and add it to the dried reaction aliquot.
Dissolve the mixture in a precise volume of the deuterated solvent.
3. NMR Acquisition Parameters:
Pulse Program: A standard 90° pulse sequence.
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
4. Data Processing and Analysis:
Apply appropriate phasing and baseline correction to the spectrum.
Integrate the well-resolved signals of the starting material (e.g., the methyl singlet at ~2.5 ppm), the product, and the internal standard.
Calculate the concentration of the analyte using the following equation:
N_analyte = Number of protons giving rise to the analyte signal
I_std = Integral of the internal standard signal
N_std = Number of protons giving rise to the standard signal
m_std = Mass of the internal standard
MW_std = Molecular weight of the internal standard
MW_analyte = Molecular weight of the analyte
V_sample = Volume of the solvent
5. Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
Compound
Functional Group
Chemical Shift (ppm)
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride
-CH₃
~2.5
Phenyl-H
~7.4-7.8
Sulfonamide Product (e.g., with aniline)
-CH₃
~2.4
Phenyl-H
~7.2-7.9
N-H
~8.0-9.0 (broad)
Sulfonic Acid Hydrolysis Product
-CH₃
~2.6
| | Phenyl-H | ~7.5-7.9 |
IV. Conclusion: A Multi-faceted Approach to Reaction Understanding
The effective monitoring of reactions involving 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is crucial for the successful development of novel chemical entities. The analytical techniques outlined in this guide—UPLC-MS, in-situ FT-IR, and qNMR—provide a powerful and complementary toolkit for researchers, scientists, and drug development professionals. UPLC-MS offers unparalleled separation and sensitivity for complex reaction mixtures, in-situ FT-IR provides real-time mechanistic insights without the need for sampling, and qNMR delivers absolute quantification for accurate yield determination. By judiciously applying these methods, a comprehensive understanding of the reaction can be achieved, leading to optimized reaction conditions, higher yields, and improved product quality.
References
Synthesis and characterization of 5-methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E69(7), o897. [Link]
Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Journal of Agricultural and Food Chemistry, 53(5), 1352-1356. [Link]
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-214. [Link]
Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B, 1217, 123488. [Link]
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Spectrus Blog. [Link]
Synthesis and characterization of some sulfonamide derivatives. International Journal of ChemTech Research, 9(5), 335-343. [Link]
Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, 4(2), 123-134. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. Organic Process Research & Development, 14(4), 843-850. [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride
Welcome to the technical support center for the synthesis of 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic route for higher yields and purity.
Introduction: A Plausible Synthetic Pathway
The synthesis of 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride is a multi-step process that requires careful control of reaction conditions. While various synthetic strategies can be envisioned, a common and practical approach involves a three-step sequence starting from readily available materials. This guide will focus on troubleshooting this plausible pathway.
Caption: Proposed synthetic workflow for 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Step 1 & 2: Synthesis of 5-Methyl-3-phenylisoxazole Precursor
Q1: My yield of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is low in the initial cyclocondensation step. What could be the issue?
A1: Low yields in the formation of the isoxazole ester can often be attributed to several factors related to the reaction conditions and reagents.
Probable Cause 1: Inefficient Cyclization. The reaction between ethyl acetoacetate and benzaldehyde oxime requires specific conditions to proceed efficiently.[1][2]
Solution: Ensure that the reaction is carried out at the optimal temperature. A study by Chandra et al. suggests stirring the reaction mixture at 10°C for about 6 hours.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[2]
Probable Cause 2: Side Reactions. The formation of isomeric impurities, such as ethyl 3-methylisoxazole-4-carboxylate, can occur due to the non-specific attack of the nitrogen lone pair on the carbonyl carbon of the intermediate.[3]
Solution: Carefully control the reaction temperature and the rate of addition of reagents. Using a non-polar solvent may also influence the regioselectivity of the reaction.[4]
Probable Cause 3: Incomplete Hydrolysis. If you are proceeding to the carboxylic acid, incomplete hydrolysis of the ester will naturally lead to a lower yield of the desired acid.
Solution: Ensure complete hydrolysis by using a sufficient excess of sodium hydroxide and allowing the reaction to proceed for an adequate amount of time (e.g., 4 hours at room temperature).[5] Monitor the disappearance of the starting ester by TLC.
Q2: I am observing a mixture of regioisomers in my isoxazole synthesis. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge in isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds.[4]
Solution: Modifying the reaction conditions can significantly influence the outcome.
Adjusting pH: Acidic conditions often favor the formation of one isomer over the other.[4]
Solvent Choice: The polarity of the solvent can impact regioselectivity. Experiment with different solvents, such as ethanol versus acetonitrile, to find the optimal system for your specific substrates.[4]
Step 3: Chlorosulfonation of 5-Methyl-3-phenylisoxazole
Q3: The chlorosulfonation of my 5-methyl-3-phenylisoxazole is resulting in a low yield of the desired sulfonyl chloride. What are the likely causes?
A3: Chlorosulfonation is a harsh reaction, and low yields can stem from incomplete reaction, side reactions, or product degradation.[6]
Probable Cause 1: Incomplete Reaction. The isoxazole ring may not be sufficiently activated for electrophilic substitution under the conditions used.
Solution:
Increase Reaction Time and/or Temperature: Gradually increase the reaction time and temperature while carefully monitoring for the appearance of degradation products by TLC. Forcing conditions are often necessary for less reactive substrates.[7]
Molar Excess of Chlorosulfonic Acid: Ensure a sufficient molar excess of chlorosulfonic acid is used to drive the reaction to completion.[8]
Probable Cause 2: Side Reactions. Several side reactions can compete with the desired chlorosulfonation.
Polysulfonation: The introduction of more than one sulfonyl chloride group is a possibility, although less common with heterocyclic systems.
Solution: Use milder reaction conditions, such as lower temperatures and a smaller excess of chlorosulfonic acid.
Reaction at other functional groups: While the isoxazole ring is relatively stable, harsh conditions could lead to undesired reactions.
Solution: Maintain a low reaction temperature, at least initially, to minimize side reactions.[9]
Probable Cause 3: Product Degradation during Work-up. Sulfonyl chlorides are reactive compounds and can be hydrolyzed back to the corresponding sulfonic acid upon contact with water.[10]
Solution:
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Aqueous Work-up: If an aqueous work-up is necessary, it should be performed quickly and at low temperatures (pouring the reaction mixture onto ice is a common practice).[11] The product should then be immediately extracted into a non-polar organic solvent.[11]
Q4: My final product is difficult to purify and appears to be a mixture of compounds. How can I improve the purity of my 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride?
A4: Purification of sulfonyl chlorides can be challenging due to their reactivity.
Solution 1: Recrystallization. If the sulfonyl chloride is a solid, recrystallization from a non-polar solvent like hexanes or cyclohexane can be an effective purification method.[12]
Solution 2: Column Chromatography. While not always ideal for reactive compounds, flash chromatography on silica gel can be used. It is important to use a non-polar eluent system and to run the column quickly to minimize on-column degradation.
Solution 3: Aqueous Wash. Washing the organic extract containing the sulfonyl chloride with cold water can help remove any remaining chlorosulfonic acid or sulfuric acid. However, this must be done rapidly to avoid significant hydrolysis of the product.[10][11]
Caption: Decision-making flowchart for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of chlorosulfonic acid in this synthesis?
A1: Chlorosulfonic acid serves as the electrophilic reagent for the introduction of the chlorosulfonyl group (-SO₂Cl) onto the isoxazole ring.[8] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is believed to be SO₂Cl⁺, generated from the auto-ionization of chlorosulfonic acid at lower temperatures.[9]
Q2: How can I monitor the progress of the chlorosulfonation reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[13] A co-spot of the starting material and the reaction mixture should be used to accurately track the disappearance of the starting material and the appearance of the product spot.[13] Given the reactivity of the sulfonyl chloride, it is advisable to quench a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane) before spotting on the TLC plate.
Q3: What are the key safety precautions I should take when working with chlorosulfonic acid?
A3: Chlorosulfonic acid is a highly corrosive and reactive substance that requires careful handling in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat.
Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of toxic hydrogen chloride gas.[14] Therefore, all reactions and work-up procedures must be carried out under strictly anhydrous conditions.[14]
Quenching: When quenching the reaction, always add the reaction mixture slowly to ice or ice-water with vigorous stirring to dissipate the heat generated.[11]
Q4: How should I store the final 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride product?
A4: Sulfonyl chlorides are sensitive to moisture and can degrade over time.[15] The product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[14] For long-term storage, refrigeration is recommended.[15]
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid
This protocol is adapted from the procedure described by Chandra et al.[5][16]
Ester Formation: In a round-bottom flask, a mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) is heated to 60°C without a solvent for approximately one hour. The reaction progress is monitored by TLC.
After completion, the mixture is cooled to room temperature, and ethanol is added with stirring for 30 minutes. The resulting solid, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, is collected.
Hydrolysis: The crude ester is treated with 5% sodium hydroxide solution (10 ml) at room temperature for about 4 hours. The completion of the reaction is monitored by TLC.
The reaction mixture is then acidified with 2 N HCl. The precipitated solid is filtered and recrystallized from hot ethanol to yield pure 5-methyl-3-phenylisoxazole-4-carboxylic acid.
Protocol 2: Chlorosulfonation of 5-Methyl-3-phenylisoxazole (General Procedure)
Note: This is a general procedure and may require optimization.
Decarboxylation: 5-Methyl-3-phenylisoxazole-4-carboxylic acid is heated above its melting point until carbon dioxide evolution ceases, yielding 5-methyl-3-phenylisoxazole. The product can be purified by distillation or used directly in the next step.
Chlorosulfonation: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place the 5-methyl-3-phenylisoxazole.
Cool the flask in an ice bath and slowly add an excess (typically 3-5 equivalents) of chlorosulfonic acid via the dropping funnel, maintaining the internal temperature below 10°C.
After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat (e.g., 40-50°C) for several hours, monitoring the progress by TLC.
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).
Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride, which can be further purified by recrystallization.
Quantitative Data Summary
Parameter
Step 1 & 2 (Isoxazole Synthesis)
Step 3 (Chlorosulfonation)
Key Reagents
Ethyl Acetoacetate, Benzaldehyde Oxime, NaOH
5-Methyl-3-phenylisoxazole, Chlorosulfonic Acid
Typical Temp.
10-60°C (Ester), RT (Hydrolysis)
0-50°C
Common Solvents
Ethanol (for work-up)
None (neat) or Dichloromethane
Monitoring
TLC (EtOAc/Hexane)
TLC (EtOAc/Hexane)
Potential Byproducts
Regioisomers, Unreacted starting materials
Sulfonic acid, Polysulfonated products
References
Chandra, N. Srikantamurthy, G. J. Vishalakshi, S. Jeyaseelan, K. B. Umesha and M. Mahendra. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897. [Link]
CN109651206A - A method of chlorosulfonation is carried out using sulfur trioxide.
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). PubMed Central. [Link]
Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. (2020). YouTube. [Link]
US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. WSU Chemistry. [Link]
(PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]
US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. This document is designed for researchers...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you identify, understand, and mitigate common side reactions encountered during the synthesis, thereby improving yield, purity, and overall success.
The primary route to this compound is the direct chlorosulfonation of 5-methyl-3-phenylisoxazole. While seemingly straightforward, this electrophilic substitution reaction involves highly reactive reagents and intermediates that can lead to several undesirable side products if not handled with precision. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Core Synthesis Pathway: An Overview
The target molecule is synthesized by treating 5-methyl-3-phenylisoxazole with a strong chlorosulfonating agent, typically chlorosulfonic acid (HSO₃Cl), often in the presence of a co-reagent like thionyl chloride (SOCl₂) to facilitate the reaction.[1][2]
Caption: Main synthetic route for 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis. Each issue is broken down into specific questions that point to potential underlying side reactions.
Problem Area 1: Critically Low Yield or Complete Reaction Failure
You've run the reaction, but upon workup, you isolate very little of the expected product, or you obtain a substance with completely different physical properties.
FAQ 1.1: My final product is a water-soluble, gummy solid instead of the expected crystalline sulfonyl chloride. What went wrong?
Answer: This is the most common pitfall in this synthesis and is almost certainly due to the hydrolysis of the sulfonyl chloride product . Sulfonyl chlorides are highly electrophilic and react readily with even trace amounts of water to form the corresponding sulfonic acid.[3][4] The resulting 5-methyl-3-phenyl-4-isoxazolesulfonic acid is much more polar and water-soluble than the sulfonyl chloride, which explains the different physical properties you're observing.
The mechanism involves the nucleophilic attack of water on the electron-deficient sulfur atom. This side reaction is often the primary driver of low yields. The kinetics and mechanism of sulfonyl chloride hydrolysis have been well-documented, confirming their high sensitivity to moisture.[5][6]
Key Preventative Measures & Protocol:
Rigorous Anhydrous Technique: This is non-negotiable.
All glassware (reaction flask, dropping funnel, stir bar) must be oven-dried at >120 °C for several hours and cooled in a desiccator or under a stream of inert gas (Nitrogen or Argon).
Use only freshly opened or properly stored anhydrous solvents if the reaction is performed in a solvent.
Run the reaction under a positive pressure of an inert gas.
Non-Aqueous Workup: Standard aqueous workups can hydrolyze the product.
Method: The reaction is best quenched by pouring the cold reaction mixture slowly onto a stirred slurry of crushed ice. The product is then immediately extracted into a cold, water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
Rationale: The low temperature slows the hydrolysis rate, and immediate extraction removes the product from the aqueous environment as quickly as possible.
FAQ 1.2: Upon adding the chlorosulfonic acid, the mixture immediately turned dark brown/black and produced a lot of fumes. I recovered mostly tar. What happened?
Answer: This indicates uncontrolled decomposition or charring of the starting material. Chlorosulfonic acid is an extremely powerful acid and dehydrating agent. The reaction is highly exothermic. If the reagent is added too quickly or the reaction is not adequately cooled, the localized temperature will spike, leading to rapid, non-specific degradation of the isoxazole ring and phenyl group.
Key Preventative Measures & Protocol:
Temperature Control is Critical:
Maintain the reaction vessel in an ice/salt bath or a cryocooler to keep the bulk temperature at 0 °C or slightly below throughout the addition.
Add the chlorosulfonic acid dropwise via a pressure-equalizing dropping funnel over a prolonged period (e.g., 30-60 minutes).
Ensure vigorous stirring to dissipate heat as it is generated, preventing localized hot spots.
Parameter
Recommended Condition
Rationale
Reaction Temperature
0 to 5 °C
Minimizes exothermic decomposition and side reactions.
Reagent Addition
Slow, dropwise addition
Prevents temperature spikes and uncontrolled reaction.
Atmosphere
Inert (N₂ or Ar)
Prevents hydrolysis from atmospheric moisture.
Workup
Quench on ice, immediate extraction
Minimizes product hydrolysis during purification.
Problem Area 2: Product is Impure with Persistent Side Products
You've successfully isolated a product, but analytical data (NMR, LC-MS) shows significant impurities that are difficult to remove.
FAQ 2.1: My NMR shows peaks consistent with my product, but also other aromatic signals and a broad peak. LC-MS shows a second major compound with a mass 18 units lower. What is this impurity?
Answer: This is again the signature of the sulfonic acid hydrolysis product . The mass difference of 18 corresponds to the substitution of -Cl (mass ~35.5) with -OH (mass ~17) and the loss of HCl. In the ¹H NMR, the sulfonic acid will have slightly different chemical shifts for the aromatic and methyl protons, and the acidic -SO₃H proton may appear as a broad singlet which can exchange with D₂O.
Even with a careful workup, some hydrolysis is often unavoidable.
Mitigation and Purification Strategy:
Minimize Workup Time: Perform the extraction and drying steps as quickly as possible. Wash the organic layer with cold brine, not plain water, to reduce the amount of dissolved water.
Dry Thoroughly: Dry the organic extract over a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Purification:
Recrystallization: If the product is solid, recrystallization from a non-polar solvent (e.g., hexanes/DCM mixture) can be effective, as the polar sulfonic acid will remain in the mother liquor.
Silica Gel Chromatography: This is often challenging as the acidic nature of silica gel can promote further hydrolysis of the sulfonyl chloride on the column. If chromatography is necessary, use a deactivated silica (e.g., treated with triethylamine) and run the column quickly with a non-polar eluent system.
FAQ 2.2: My mass spectrum shows a peak corresponding to M+34 (product + Cl - H). What is this byproduct?
Answer: This suggests over-chlorination , where a second electrophilic substitution has occurred on either the isoxazole or phenyl ring.[7] While the sulfonyl group is deactivating, forcing conditions (excess chlorosulfonic acid, elevated temperature, or prolonged reaction times) can lead to the formation of dichlorinated or chloro-sulfonyl chloride species. The phenyl ring is also susceptible to chlorination, typically at the para-position.
Key Preventative Measures:
Control Stoichiometry: Use a minimal excess of chlorosulfonic acid. Start with 1.5-2.0 equivalents and optimize from there. Using a large excess is a common cause of this side reaction.
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material. Once the starting material is gone, quench the reaction promptly. Do not let it stir for an extended period "just to be sure."
FAQ 2.3: I'm seeing a complex mixture of byproducts with unfamiliar fragmentation patterns in the mass spectrum. Could the isoxazole ring be breaking apart?
Answer: Yes, isoxazole ring-opening is a known reactivity pathway for this heterocycle, particularly under harsh acidic or basic conditions.[8][9] The N-O bond of the isoxazole ring is inherently weak and can cleave under the strongly acidic and dehydrating conditions of chlorosulfonation, leading to a cascade of reactions that form various acyclic byproducts. Studies have shown that isoxazole stability can be highly pH and temperature-dependent.[9][10]
Caption: Key side reactions in the synthesis of the target sulfonyl chloride.
Key Preventative Measures:
Milder Conditions: The best defense against ring-opening is to adhere strictly to the mildest possible conditions that still allow the desired reaction to proceed. This reinforces the need for low temperatures and controlled reagent addition.
Alternative Reagents: If ring-opening is a persistent issue, consider alternative, less harsh sulfonation/chlorination procedures, although these may be lower-yielding or require more steps.
By understanding the chemical principles behind these common side reactions, you can proactively adjust your experimental design to favor the formation of the desired 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, leading to more successful and reproducible synthetic outcomes.
References
Zaliska, O.O., et al. (2017). Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. Current Issues in Pharmacy and Medicine: Science and Practice, 10(3), 143-147. Available at: [Link]
Shaabani, A., et al. (2023). Convenient synthesis of multi-substituted isoxazoles including a sulfonamide skeleton based on N-sulfonylketenimine and hydroxyimidoyl chloride. Journal of Sulfur Chemistry, 44(5), 585-596. Available at: [Link]
Aubert, P., et al. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents, FR2795723A1.
Wang, F., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3270–3274. Available at: [Link]
Robertson, R.E., & Laughton, P.M. (1969). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001-4006. Available at: [Link]
Spooner, D.R., & Gaukler, S.M. (2012). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]
King, J.F., et al. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 113(1), 186-193. Available at: [Link]
Gnedin, B.G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation), 24(4). Available at: [Link]
Raga, M., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. Available at: [Link]
Hovhannisyan, A.A., et al. (2024). Synthesis of sulfonylamides containing an isoxazole moiety. ResearchGate. Available at: [Link]
King, J.F., & Hillhouse, J.H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484. Available at: [Link]
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
Wang, F., et al. (2022). Ring-Opening Fluorination of Isoxazoles. PubMed. Available at: [Link]
Gande, S., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available at: [Link]
Technical Support Center: Purification of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride Derivatives
Welcome to the technical support center for the purification of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride derivatives, providing potential causes and actionable solutions.
Problem 1: Low Recovery of Purified Product
Symptom: You observe a significant loss of material after performing recrystallization or column chromatography.
Potential Causes & Solutions:
Inappropriate Recrystallization Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Conversely, the compound may have limited solubility even at high temperatures, leading to premature precipitation during hot filtration.
Action: Conduct a systematic solvent screen to identify a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.[1] For 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, consider anhydrous toluene or hexane.[2]
Hydrolysis During Workup: 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is highly susceptible to hydrolysis, which converts it to the corresponding sulfonic acid. This is a common cause of yield loss.
Action: Ensure all glassware is rigorously dried (oven or flame-dried) and the entire procedure is conducted under an inert atmosphere (e.g., nitrogen or argon). Use only anhydrous solvents for both the reaction and purification steps.[2] Avoid aqueous washes if at all possible.
Co-elution During Chromatography: If impurities have similar polarity to the desired product, they may co-elute during column chromatography, leading to broader fractions and difficulty in isolating the pure compound.
Action: Optimize the mobile phase for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can improve separation.[2][3] Consider using a high-performance flash chromatography system for better resolution.
Problem 2: Persistent Impurities in the Final Product
Symptom: Analytical data (e.g., NMR, LC-MS) of the purified product shows the presence of contaminants.
Potential Causes & Solutions:
Incomplete Reaction: The starting materials may not have been fully consumed during the synthesis.
Action: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure completion before proceeding with workup and purification.
Hydrolysis to the Sulfonic Acid: As mentioned previously, hydrolysis is a major side reaction. The resulting sulfonic acid is a common impurity.
Action: In addition to maintaining anhydrous conditions, a non-aqueous workup is recommended. If an aqueous wash is unavoidable, it should be performed quickly with cold, deionized water, followed by immediate extraction into an organic solvent and drying with a suitable agent like anhydrous magnesium sulfate.
Residual Chlorinating Agent: Reagents used in the synthesis, such as thionyl chloride or oxalyl chloride, or their byproducts, may remain.[2]
Action: These volatile impurities can often be removed by co-evaporation with an anhydrous solvent like toluene under reduced pressure. Ensure the product is stable under these conditions.
Formation of Isomeric Impurities: Depending on the synthetic route, isomeric byproducts may form.
Action: Isomeric impurities can be particularly challenging to separate. High-resolution purification techniques like preparative HPLC may be necessary. Alternatively, modifying the synthetic route to favor the desired isomer is a more proactive approach.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect when working with 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride?
A1: The most prevalent impurity is 5-Methyl-3-phenyl-4-isoxazolesulfonic acid. This is formed by the hydrolysis of the sulfonyl chloride. This can occur due to exposure to atmospheric moisture, residual water in solvents, or during aqueous workup steps.[2] The presence of this acidic impurity can often be detected by a broadening of the baseline in NMR spectra or by a distinct peak in LC-MS analysis.
Q2: How can I minimize the hydrolysis of my sulfonyl chloride during purification?
A2: Strict adherence to anhydrous techniques is critical. This includes:
Drying Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum immediately before use.
Anhydrous Solvents: Use freshly distilled solvents or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
Inert Atmosphere: Conduct all manipulations, including transfers, filtrations, and concentrations, under an inert atmosphere of nitrogen or argon.[2][3]
Avoid Aqueous Washes: Whenever possible, design your workup procedure to avoid contact with water.
Q3: What are the recommended purification methods for achieving high purity of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride?
A3: The choice of purification method depends on the scale of your experiment and the nature of the impurities.
Recrystallization: This is a highly effective method for removing small amounts of impurities, especially the corresponding sulfonic acid. Suitable solvents include dry toluene or a mixture of hexane and a minimal amount of a more polar solvent to aid initial dissolution.[2]
Flash Column Chromatography: This technique is excellent for separating a wider range of impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[2][3] It is crucial to use dry-packed columns or to flush the column with the anhydrous mobile phase before loading the sample.
Q4: How should I store purified 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride?
A4: Due to its moisture sensitivity, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere. For long-term storage, a desiccator or a freezer at -20°C is recommended. It is also advisable to store the compound in smaller, single-use aliquots to minimize repeated exposure to the atmosphere.
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive assessment of purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of proton- or carbon-containing impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting trace impurities and confirming the molecular weight of the desired product.
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the sulfonyl chloride functional group (characteristic stretches typically around 1375 and 1185 cm⁻¹) and the absence of the sulfonic acid hydroxyl group.
Experimental Protocols
Protocol 1: Recrystallization from Toluene
Dissolution: In a flame-dried flask under a nitrogen atmosphere, dissolve the crude 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride in the minimum amount of hot, anhydrous toluene.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, dry, pre-warmed flask.
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath or at 4°C.
Isolation: Collect the crystals by filtration under a stream of nitrogen, using a Büchner funnel and dry filter paper.
Washing: Wash the crystals with a small amount of cold, anhydrous petroleum ether or hexane to remove any residual soluble impurities.
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
Column Preparation: Prepare a silica gel column using a slurry packing method with anhydrous hexane. Ensure the column is packed uniformly to avoid channeling.
Sample Loading: Dissolve the crude product in a minimal amount of anhydrous dichloromethane or toluene and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
Elution: Begin elution with 100% anhydrous hexane. Gradually increase the polarity of the mobile phase by introducing anhydrous ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.[2]
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable visualization method (e.g., UV light).
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
A broad range of impurities with varying polarities
Visualization of Purification Workflow
Caption: General purification workflow for 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride.
References
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available from: [Link]
Chandra, M., Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(7), o897. Available from: [Link]
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
Baxendale, I. R., et al. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Available from: [Link]
Google Patents. Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available from: [Link]
ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available from: [Link]
Royal Society of Chemistry. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Available from: [Link]
Google Patents. Process for the manufacture of arylsulfonyl chloride.
ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
ResearchGate. Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. Available from: [Link]
Google Patents. Process for the purification of 3-amino-5-methylisoxazole.
Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Overcoming low reactivity of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride
Welcome to the technical support center for 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthetic challenges associated with this sterically hindered and electronically complex sulfonating agent. Our goal is to provide you with in-depth technical guidance, rooted in mechanistic principles and validated by field-proven insights, to empower you to overcome the low reactivity often encountered with this reagent.
I. Understanding the Challenge: The Intrinsic Low Reactivity
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a valuable building block in medicinal chemistry, offering access to a diverse range of sulfonamide and sulfonate ester derivatives. However, its unique structure presents inherent reactivity challenges.
A. Key Structural Features Influencing Reactivity:
Steric Hindrance: The sulfonyl chloride group at the C4 position is flanked by a methyl group at C5 and a phenyl group at C3. X-ray crystallography data on the parent carboxylic acid reveals a significant dihedral angle of approximately 56.64° between the phenyl and isoxazole rings, creating a crowded environment around the electrophilic sulfur atom.[1] This steric congestion can significantly impede the approach of nucleophiles.
Electronic Effects: The isoxazole ring is an electron-deficient heterocycle, which can influence the electrophilicity of the sulfonyl chloride group. While generally electron-withdrawing groups enhance the reactivity of sulfonyl chlorides, the specific electronic interplay within the isoxazole moiety can modulate this effect.
These combined factors often result in sluggish or incomplete reactions when using standard sulfonylation protocols.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My sulfonylation reaction with a primary/secondary amine is extremely slow or not proceeding to completion. What are the likely causes and how can I fix it?
A1: Root Cause Analysis and Mitigation Strategies
Slow or incomplete reactions with amines are the most frequently reported issues. This is often a combination of the low reactivity of the sulfonyl chloride and insufficient nucleophilicity of the amine.
Initial Checks:
Reagent Quality: Ensure the 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is of high purity and has been stored under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid. The amine should also be pure and dry.
Reaction Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction forward. However, this may complicate purification.
Strategies to Enhance Reactivity:
Catalytic Activation with 4-Dimethylaminopyridine (DMAP):
Why it works: DMAP is a highly effective nucleophilic catalyst for acylation and sulfonylation reactions.[2] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the sulfonyl chloride itself.
Experimental Protocol:
Dissolve 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (1.0 eq) and the amine (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)).
Add a catalytic amount of DMAP (0.1-0.2 eq).
Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to neutralize the HCl generated during the reaction.
Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is still sluggish, gentle heating (40-50 °C) may be applied.
Troubleshooting DMAP Catalysis: If the reaction does not proceed, consider increasing the amount of DMAP. In some cases, stoichiometric amounts of DMAP may be necessary for very unreactive nucleophiles.
Solvent Effects:
Principle: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO can enhance the rate of bimolecular nucleophilic substitution reactions by solvating the cation of the amine salt, thereby increasing the effective nucleophilicity of the amine.
Recommendation: If reactions in DCM or THF are slow, consider switching to or using a co-solvent system with DMF or ACN.
Increasing Reaction Temperature:
Rationale: Increasing the temperature provides the necessary activation energy to overcome the steric barrier.
Caution: Monitor the reaction closely for the formation of byproducts, as decomposition of the sulfonyl chloride or side reactions may occur at elevated temperatures.
Summary of Recommended Starting Conditions for Amine Coupling:
Parameter
Recommendation
Rationale
Solvent
Anhydrous DCM, ACN, or THF
Good solubility for reactants, aprotic.
Base
TEA or DIPEA (1.5-2.0 eq)
HCl scavenger, non-nucleophilic.
Catalyst
DMAP (0.1-0.2 eq)
Forms a highly reactive intermediate.
Temperature
Room Temperature to 50 °C
Balance between reaction rate and stability.
Monitoring
TLC or LC-MS
To track reaction progress and identify byproducts.
Q2: I am trying to synthesize a sulfonate ester with a sterically hindered alcohol, but the reaction is not working. What should I do?
A2: Addressing Challenges with Hindered Alcohols
The reaction with alcohols, especially secondary and tertiary alcohols, is often more challenging than with amines due to their lower nucleophilicity.
Strategies for Success:
Activation of the Alcohol:
Principle: Convert the alcohol to a more potent nucleophile by deprotonating it with a strong, non-nucleophilic base to form the corresponding alkoxide.
Experimental Protocol:
In a separate flask, dissolve the alcohol (1.1 eq) in anhydrous THF.
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 eq) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq).
Allow the mixture to stir at 0 °C or room temperature for 30 minutes to ensure complete formation of the alkoxide.
In another flask, dissolve 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (1.0 eq) in anhydrous THF.
Slowly add the pre-formed alkoxide solution to the sulfonyl chloride solution at 0 °C.
Allow the reaction to warm to room temperature and stir until completion.
Workflow for Alcohol Activation:
Caption: Workflow for sulfonylation of hindered alcohols.
Lewis Acid Catalysis:
Mechanism: Lewis acids can activate the sulfonyl chloride by coordinating to the sulfonyl oxygens, thereby increasing its electrophilicity and making it more susceptible to attack by a weak nucleophile like a hindered alcohol.[3]
Potential Catalysts: Mild Lewis acids such as ZnCl₂, MgBr₂, or Sc(OTf)₃ could be explored.
General Procedure:
To a solution of the sulfonyl chloride (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM, add the Lewis acid catalyst (0.1-0.3 eq) at 0 °C.
Add a hindered base like 2,6-lutidine or diisopropylethylamine (1.5 eq).
Allow the reaction to warm to room temperature and monitor its progress.
Q3: My reaction appears to be stalling at ~50-60% conversion, even with extended reaction times. How can I drive it to completion?
A3: Shifting the Reaction Equilibrium
Stalled reactions often indicate that an equilibrium has been reached or that product inhibition is occurring.
Strategies to Drive the Reaction Forward:
Le Châtelier's Principle in Practice:
Removal of Byproducts: The sulfonylation reaction produces HCl, which is scavenged by a base to form an ammonium salt. If this salt precipitates, it can sometimes coat the reactants and hinder the reaction. Ensure adequate stirring and consider a solvent that keeps the salt in solution.
Use of Excess Reagent: As mentioned previously, using a slight excess of the nucleophile can help push the equilibrium towards the products.[3]
Sequential Addition of Reagents:
Rationale: Instead of adding all reagents at once, a sequential addition can maintain a higher effective concentration of the key reactants.
Procedure:
Start the reaction with 1.0 equivalent of the sulfonyl chloride and 0.8 equivalents of the nucleophile.
After a few hours, add the remaining 0.3-0.4 equivalents of the nucleophile. This can help to overcome the slowing rate as reactant concentrations decrease.
III. Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride?
A: This reagent is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator is recommended for long-term storage. Hydrolysis will lead to the formation of the corresponding sulfonic acid, which is unreactive under these conditions.
Q: Are there any known side reactions I should be aware of?
A: With strong, sterically hindered bases, there is a potential for elimination reactions if there are acidic protons alpha to the sulfonyl group, although this is not a primary concern for this specific aromatic sulfonyl chloride. With certain nucleophiles, reaction at the isoxazole ring is a theoretical possibility, but generally, the sulfonyl chloride is the more reactive electrophilic site. Some heteroaromatic sulfonyl chlorides are known to be unstable and can undergo SO₂ extrusion, especially at elevated temperatures.[4]
Q: Can I use pyridine as both a base and a solvent?
A: Yes, pyridine is often used as a solvent and base in sulfonylation reactions.[5] It serves as an HCl scavenger and can also act as a nucleophilic catalyst, similar to DMAP, although it is less effective. For sluggish reactions with 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, the higher reactivity afforded by a catalytic amount of DMAP in a non-participating solvent is generally preferred.
Q: What are some suitable alternative sulfonating agents if I cannot get this one to work?
A: If the low reactivity of this sulfonyl chloride proves insurmountable for a particularly challenging substrate, you might consider synthesizing an alternative activated sulfonyl species. For example, conversion to a sulfonyl fluoride can sometimes offer different reactivity profiles. Alternatively, activated sulfonate esters, such as pentafluorophenyl or 2,4,6-trichlorophenyl (TCP) sulfonates, can serve as stable and reactive surrogates for sulfonyl chlorides.[6]
IV. Visualization of Key Concepts
Catalytic Role of DMAP in Sulfonylation
Caption: DMAP catalytic cycle for sulfonylation.
V. References
D. J. St. Cyr, J. A. T. Romero, M. A. Ardolino, S. D. Dreher, I. K. Mangion, Org. Lett.2015 , 17 (12), 3022–3025. [Link]
J. Liu, S. Hou, J. Xu, Phosphorus, Sulfur, and Silicon and the Related Elements2011 , 186 (11), 2378-2390. [Link]
J. B. I. Sap, S. M. Hell, M. C. Willis, V. Gouverneur, Angew. Chem. Int. Ed.2020 , 59 (28), 11535-11553. [Link]
F. Montalbán, I. D. G. Watson, A. Barge, S. G. Leach, J. D. S. D. S. Dos Santos, J. D. E. T. Wilton-Ely, S. Caddick, Org. Lett.2007 , 9 (8), 1461–1463. [Link]
N. S. Chandra, G. Srikantamurthy, J. Vishalakshi, S. Jeyaseelan, K. B. Umesha, M. Mahendra, Acta Cryst.2013 , E69, o897. [Link]
J. Cornella, P. G. W. Gildner, I. K. Mangion, S. D. Dreher, Org. Lett.2015 , 17 (15), 3790–3793. [Link]
M. C. Willis, Chem. Soc. Rev.2010 , 39 (5), 1587-1600. [Link]
S. T. G. E. Eisler, E. Vedejs, J. Org. Chem.2004 , 69 (1), 171–181. [Link]
J. F. O'Connell, H. Rapoport, J. Org. Chem.1992 , 57 (17), 4775–4777. [Link]
J. K. Augustine, Y. M. Pu, C. W. Hung, A. V. B. R. V. Para, Eur. J. Org. Chem.2008 , 2008 (23), 3939-3942. [Link]
S. Caddick, D. B. Judd, A. K. de K. Haynes, D. M. P. G. Lewis, M. R. V. Williams, Tetrahedron2003 , 59 (29), 5417-5423. [Link]
A. D. Kotov, L. A. Komshina, M. V. Blumina, E. A. Vasilieva, From Chemistry Towards Technology Step-By-Step2024 , 5 (2), 109-126. [Link]
E. V. K. S. Kumar, M. V. V. Ramana, M. S. Kumar, Y. R. Prasad, E-Journal of Chemistry2012 , 9 (2), 805-810. [Link]
B. M. Trost, I. Fleming, Comprehensive Organic Synthesis1991 .
A. R. Katritzky, C. W. Rees, E. F. V. Scriven, Comprehensive Organic Functional Group Transformations1995 .
S. Patai, The Chemistry of Sulphones and Sulphoxides1988 .
D. S. Ermolat'ev, E. V. Van der Eycken, ChemRxiv2021 . [Link]
CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
X. Zhang, D. A. Watson, Angew. Chem. Int. Ed.2022 , 61 (44), e202210483. [Link]
"17.6: Reactions of Alcohols - Chemistry LibreTexts". [Link]
"Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists | Request PDF". [Link]
"Substrate scope for the Friedel‐Crafts sulfonylation of sulfonyl chloride catalyzed by triflic acid. General reaction conditions". [Link]
"23.9: Amines as Nucleophiles - Chemistry LibreTexts". [Link]
M. A. A. Mohamed, M. A. K. Al-Heib, M. A. Al-Fahemi, S. A. Al-Ghamdi, European Journal of Chemistry2024 , 15 (3), 282-290. [Link]
J. L. G. Ruano, A. M. M. de la Vega, J. A. R. Pérez, Angew. Chem. Int. Ed.2019 , 58 (51), 18235-18240. [Link]
D. J. St. Cyr, J. A. T. Romero, M. A. Ardolino, S. D. Dreher, I. K. Mangion, MIT Open Access Articles2015 . [Link]
How to prevent hydrolysis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride during reaction
An essential resource for researchers, scientists, and drug development professionals working with isoxazole-based sulfonyl chlorides. This guide provides in-depth technical support to address a critical challenge in the...
Author: BenchChem Technical Support Team. Date: February 2026
An essential resource for researchers, scientists, and drug development professionals working with isoxazole-based sulfonyl chlorides.
This guide provides in-depth technical support to address a critical challenge in the use of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride: its susceptibility to hydrolysis. As a highly reactive electrophile, this compound readily reacts with nucleophiles, including water, which can lead to reduced yields, complex purification profiles, and compromised experimental outcomes. This document, structured as a series of troubleshooting guides and frequently asked questions, offers field-proven insights and protocols to ensure the integrity of your reactions.
Understanding the Problem: The Hydrolysis Mechanism
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a valuable reagent for installing the 5-methyl-3-phenyl-4-isoxazolesulfonyl moiety, commonly in the synthesis of sulfonamides via reaction with amines.[1][2] However, its utility is contingent on preventing its premature reaction with water. The central sulfur atom is highly electrophilic and susceptible to nucleophilic attack by water. This undesired side reaction yields the corresponding 5-methyl-3-phenyl-4-isoxazolesulfonic acid, an often-unwanted and polar byproduct that can complicate downstream processing.[2][3]
Caption: Mechanism of sulfonyl chloride hydrolysis.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This table addresses common issues observed during reactions involving 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride that are indicative of hydrolysis.
Problem Observed
Potential Cause(s)
Recommended Solution & Rationale
Low or No Yield of Desired Product
Extensive Hydrolysis of the Sulfonyl Chloride: The starting material was consumed by water before it could react with the intended nucleophile (e.g., amine, alcohol).
Implement Strict Anhydrous Conditions: • Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., DCM, THF, ACN).[3] • Glassware: Oven-dry (120°C overnight) or flame-dry all glassware under vacuum immediately before use. • Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[4]
Polar Impurity Detected by TLC/LC-MS
Formation of Sulfonic Acid: A polar spot on a TLC plate that stains with an acidic indicator, or a mass peak corresponding to the sulfonic acid (M+H of C₁₀H₉NO₄S), confirms hydrolysis.[3][5]
Verify Reagent Purity: • Ensure nucleophiles (amines/alcohols) and bases (e.g., triethylamine, DIPEA) are anhydrous. Liquid amines can be distilled from CaH₂. Solid reagents should be dried under high vacuum. • Temperature Control: Run the reaction at a lower temperature (e.g., 0°C to RT).[6] This slows the rate of hydrolysis relative to the main reaction.
Reaction Mixture Becomes Hazy or a Precipitate Forms Prematurely
Formation of Hydrochloride Salts: The HCl generated from hydrolysis reacts with the amine base (e.g., triethylamine) to form triethylammonium chloride, which is often insoluble in common organic solvents.
Optimize Reagent Addition: • Add the sulfonyl chloride solution dropwise to the mixture of the nucleophile and base. This prevents localized high concentrations of the sulfonyl chloride, minimizing its exposure time to trace water before reacting.[6]
Surfactant-like Properties of Sulfonic Acid: The resulting sulfonic acid is amphiphilic and can cause emulsions during extraction, making purification challenging.
Perform a Rapid, Cold Work-up: If an aqueous work-up is unavoidable, perform it quickly with ice-cold water or brine to minimize hydrolysis of any remaining sulfonyl chloride or the desired product.[4][7] In some cases, the low solubility of aryl sulfonyl chlorides in water can offer protection.[5][8]
Frequently Asked Questions (FAQs)
Q1: What are the absolute critical steps to prevent hydrolysis?
The two most critical factors are the rigorous exclusion of water and temperature management. This is achieved by using anhydrous solvents, properly dried glassware, maintaining an inert atmosphere, and ensuring all reagents are free from moisture.[3] Even seemingly minor sources of water, such as atmospheric humidity or residual moisture in a starting material, can significantly impact the reaction's success.
Q2: How can I monitor the reaction for hydrolysis?
Thin-Layer Chromatography (TLC): The sulfonic acid byproduct is significantly more polar than the starting sulfonyl chloride or the desired sulfonamide/sulfonate ester product. It will appear as a distinct spot with a much lower Rf value.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor for the disappearance of the sulfonyl chloride's mass peak and the appearance of peaks corresponding to your desired product and the sulfonic acid byproduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to monitor the reaction progress and check for the presence of the sulfonic acid in the crude product, although its signals may be broad.
Q3: My amine substrate is a hydrochloride salt. What special precautions should I take?
Using an amine hydrochloride salt requires at least two equivalents of a base: one to neutralize the HCl salt and generate the free amine, and a second to act as the scavenger for the HCl produced during the sulfonylation reaction. Crucially, the initial acid-base reaction between the amine salt and the added base can produce water if a hydroxide base is used, or a salt. It is imperative to use a non-nucleophilic organic base like triethylamine or DIPEA and ensure all components are anhydrous.
Q4: Are there any alternatives to an aqueous work-up to purify the reaction mixture?
Yes. If the product is stable, you can often avoid an aqueous work-up entirely. After the reaction is complete, the mixture can be filtered to remove any hydrochloride salts (e.g., triethylammonium chloride), and the filtrate can be concentrated under reduced pressure. The resulting crude material can then be purified directly by column chromatography.
Core Experimental Protocol: Anhydrous Synthesis of a Sulfonamide
This protocol outlines the general steps for reacting 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride with a primary or secondary amine under strict anhydrous conditions.
Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Formation
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of sulfonamides. Here, you will find in-depth troubleshooting advice and frequently asked questions to help optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions based on established chemical principles.
Problem 1: My sulfonamide yield is consistently low.
Low yields are a frequent issue in sulfonamide synthesis and can be attributed to several factors.[1][2]
Potential Causes & Solutions:
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding unreactive sulfonic acid.[2][3]
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2][4] It is also advisable to use a fresh or properly stored sulfonyl chloride, as older reagents may have already hydrolyzed.[2]
Inadequate Base: A base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[3][4] If the base is too weak or used in insufficient quantity, the amine nucleophile will be protonated, rendering it unreactive and halting the reaction.[3][4]
Solution: Use at least one equivalent of a suitable non-nucleophilic organic base like pyridine or triethylamine (TEA).[2][4] For less reactive amines, a stronger base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[4]
Sub-optimal Reaction Temperature: Some sulfonyl chlorides can be thermally unstable and decompose at higher temperatures.[4]
Solution: If you suspect decomposition, try conducting the reaction at a lower temperature (e.g., 0 °C) for a longer duration.[4][5]
Poor Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
Solution: To ensure the complete consumption of the valuable sulfonyl chloride, consider using a slight excess of the amine (e.g., 1.1-1.2 equivalents).[2]
Problem 2: I'm observing significant side product formation.
The formation of unintended products can complicate purification and reduce the yield of the desired sulfonamide.
Potential Causes & Solutions:
Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride, leading to the formation of a bis-sulfonylated side product.[2]
Solution: This can often be suppressed by using a larger excess of the primary amine or by employing a bulky protecting group on the amine, which can be removed in a subsequent step.[2]
Reaction with Solvent or Base: Nucleophilic solvents or bases (e.g., primary or secondary amines as bases) can compete with the intended amine, leading to undesired sulfonamide byproducts.
Solution: Use a non-nucleophilic base like triethylamine or pyridine.[2] Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally recommended.[4]
Problem 3: My product is difficult to purify.
Purification challenges often arise from the presence of unreacted starting materials or closely related side products.
Potential Causes & Solutions:
Residual Sulfonic Acid: If the sulfonyl chloride hydrolyzed, the resulting sulfonic acid can complicate purification.
Solution: An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove the acidic sulfonic acid by converting it to its more water-soluble salt.
Excess Amine: Unreacted amine can be difficult to remove, especially if it has a similar polarity to the product.
Solution: A wash with a dilute acid solution (e.g., 1M HCl) during the workup will protonate the excess amine, making it water-soluble and easily separable in the aqueous layer.
Crystallization Issues: Sulfonamides are often crystalline solids, but achieving good quality crystals for easy filtration can be challenging.[6]
Solution: Experiment with different recrystallization solvents. Common choices include ethanol, ethyl acetate, or mixtures with hexanes. If the product is a powder that is difficult to filter, consider techniques like trituration to induce crystallization or purification via column chromatography.[7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of sulfonamide synthesis.
Q1: What is the general mechanism for sulfonamide formation from a sulfonyl chloride and an amine?
The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur center. This is followed by the elimination of a chloride ion. A base is required to neutralize the HCl that is formed as a byproduct.[3][8]
Q2: Should I use a sulfonyl chloride or a sulfonic anhydride?
While sulfonyl chlorides are the most common reagents for sulfonamide synthesis, sulfonic anhydrides can also be used.[9] Sulfonyl chlorides are generally more reactive. The choice may depend on the stability and commercial availability of the specific reagent needed.
Q3: What is the best solvent for my reaction?
The ideal solvent should dissolve both reactants but not react with them. Aprotic solvents are generally preferred to avoid any side reactions.[4]
Commonly Used Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Pyridine (which can also act as the base).[4]
Q4: How do I choose the right base for my reaction?
The base should be strong enough to neutralize the generated HCl but should not be nucleophilic enough to compete with the amine reactant.[2]
Recommended Bases: Tertiary amines like triethylamine (TEA) and pyridine are excellent choices.[2][4] Inorganic bases like potassium carbonate can also be used in some protocols.
Q5: Can I use protecting groups in sulfonamide synthesis?
Yes, protecting groups are often necessary, especially in the synthesis of complex molecules with multiple functional groups. For example, if you have a molecule with both an alcohol and an amine, you might protect the more nucleophilic amine to selectively form a sulfonate ester with the alcohol. Conversely, protecting an amine can prevent side reactions like bis-sulfonylation.[2][10]
Data Presentation
Table 1: Common Bases and Solvents in Sulfonamide Synthesis
Base
pKa of Conjugate Acid
Common Solvents
Notes
Triethylamine (TEA)
~10.75
DCM, THF, ACN
A common, non-nucleophilic organic base.
Pyridine
~5.25
Can be used as both solvent and base
Less basic than TEA, but effective.
DBU
~13.5
ACN, THF
A stronger, non-nucleophilic base for less reactive amines.[4]
K₂CO₃
~10.33 (pKa of HCO₃⁻)
ACN, DMF
An inorganic base, useful in certain protocols.
Experimental Protocols & Visualizations
General Protocol for Sulfonamide Synthesis
This is a representative procedure and may require optimization for specific substrates.
Step-by-Step Methodology:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., DCM, to make a 0.1-0.5 M solution).[5]
Cooling: Cool the solution to 0 °C in an ice bath.
Base Addition: Add the base (e.g., triethylamine, 1.2-1.5 equivalents) to the stirred solution.[5]
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0-1.1 equivalents), either neat or as a solution in the reaction solvent.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Visual Workflow for Sulfonamide Synthesis Troubleshooting
Caption: A decision tree for troubleshooting common issues in sulfonamide synthesis.
References
Benchchem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis.
Sharma, G., Sharma, A. R., Lee, S. S., Bhatt, A., & Chakraborty, C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology, 9(3), 1-10.
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
Hultquist, M. E., & Poe, D. T. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
Benchchem. (n.d.). Optimizing reaction conditions for sulfonylation.
Recent Advances in the Synthesis of Sulfonamides Intermedi
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.
Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
Sulfonamide derivatives: Synthesis and applications. (2024).
Sulfonamides: Mechanism of action. (2020, July 21). YouTube. Retrieved from [Link]
Benchchem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]
Technical Support Center: Troubleshooting Failed Reactions Involving 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride
Welcome to the technical support center for 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose and solve experimental challenges to achieve optimal results in the synthesis of novel sulfonamides.
Core Compound Profile
Compound Name
5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride
CAS Number
857283-56-8
Molecular Formula
C₁₀H₈ClNO₃S
Molecular Weight
257.70 g/mol
Appearance
Off-white crystalline solid
Key Reactive Group
Sulfonyl chloride (-SO₂Cl)
Primary Application
Synthesis of sulfonamides
Fundamental Reaction: Sulfonamide Synthesis
The primary application of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Caption: Workflow for troubleshooting incomplete reactions.
Q2: I'm observing the formation of a significant amount of a polar, water-soluble byproduct. What could it be?
Answer:
The most likely culprit is the hydrolysis of your starting material, 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, to form 5-methyl-3-phenyl-4-isoxazolesulfonic acid.
Mechanism of Hydrolysis:
Sulfonyl chlorides are susceptible to nucleophilic attack by water. This reaction is often accelerated by the presence of a base.
Prevention:
Rigorous Anhydrous Conditions: As mentioned in Q1, the use of anhydrous solvents (e.g., dichloromethane, THF, acetonitrile) and freshly distilled bases is critical. Solvents should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
Order of Addition: Add the sulfonyl chloride solution dropwise to a cooled solution of the amine and base. This ensures that any trace amounts of water react preferentially with the more abundant amine.
Q3: My reaction with a primary amine is yielding a second, less polar byproduct, and the desired product yield is low. What is happening?
Answer:
You are likely observing the formation of a di-sulfonylated byproduct. This occurs when the initially formed primary sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.
The acidity of the N-H proton in the mono-sulfonamide is increased by the electron-withdrawing sulfonyl group, making it susceptible to deprotonation.
[1]
Solutions to Minimize Di-sulfonylation:
Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before significant di-sulfonylation can occur.
Reverse Addition: Add the sulfonyl chloride slowly to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride throughout the reaction, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can increase the selectivity for mono-sulfonylation.
Choice of Base: A bulky, non-nucleophilic base may be less effective at deprotonating the sterically hindered mono-sulfonamide.
Q4: I'm concerned about the stability of the isoxazole ring under my reaction conditions, especially with stronger bases. Is this a valid concern?
Answer:
Yes, this is a critical consideration. While 3,5-disubstituted isoxazoles are generally quite stable, the isoxazole ring system can be susceptible to cleavage under basic conditions. [1][2]The N-O bond is the weakest point in the ring. The presence of a strong electron-withdrawing group, such as the sulfonyl chloride at the 4-position, can potentially increase the lability of the ring.
Troubleshooting Isoxazole Ring Instability:
Base Selection: Use the mildest base necessary to promote the reaction. Pyridine or triethylamine are generally safe choices. Avoid strong bases like sodium hydroxide or potassium tert-butoxide unless absolutely necessary and at low temperatures.
Temperature and Reaction Time: Avoid prolonged heating. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the risk of ring opening.
Reaction Monitoring: Use TLC or LC-MS to monitor for the appearance of unexpected byproducts that could indicate ring cleavage. Ring-opened products are often more polar and may appear as new spots with lower Rf values on a TLC plate.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a starting point for the synthesis of sulfonamides from 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride and a primary or secondary amine.
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Round-bottom flask with a magnetic stir bar
Inert gas supply (N₂ or Ar)
Ice bath
Procedure:
Setup: Under an inert atmosphere, dissolve the amine (1.1 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Sulfonyl Chloride: In a separate flask, dissolve 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup:
Once the reaction is complete, dilute the mixture with DCM.
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude sulfonamide can be purified by recrystallization or flash column chromatography on silica gel.
Data Interpretation: Common Impurities in Product Purification
Potential Impurity
Origin
Typical Chromatographic Behavior
Identification
5-Methyl-3-phenyl-4-isoxazolesulfonic acid
Hydrolysis of starting material
Highly polar, may streak on silica gel TLC. Water-soluble.
LC-MS will show the corresponding mass.
Di-sulfonated product
Reaction of mono-sulfonamide with a second equivalent of sulfonyl chloride
Less polar than the desired mono-sulfonamide.
¹H NMR will show the absence of the N-H proton. Mass spectrometry will show a higher mass corresponding to the addition of a second sulfonyl group.
Unreacted amine
Incomplete reaction or use of excess amine
Polar, base-soluble.
Can be removed by an acidic wash during workup.
Conclusion
Successful synthesis using 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride hinges on a solid understanding of its reactivity and potential side reactions. By carefully controlling reaction conditions, particularly moisture and stoichiometry, and by being mindful of the inherent stability of the isoxazole ring, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for logical problem-solving, enabling the efficient and successful application of this valuable building block in drug discovery and development.
References
Klein, D. R. (2017). Organic Chemistry (3rd ed.). John Wiley & Sons.
Pasha, M. A., Khan, R. R., & Shrivatsa, N. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH–THF under sonic condition. Ultrasonics Sonochemistry, 26, 15-21. Available at: [Link]
Kalgutkar, A. S., Nguyen, H. T., Vaz, A. D., & Murray, J. C. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Available at: [Link]
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
Chande, M. S., Verma, R. S., Singh, N., & Srivastava, S. (2009). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports, 11(1), 20297. Available at: [Link]
Technical Support Center: Scaling Up the Synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride
Welcome to the Technical Support Center for the synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the laboratory and scale-up synthesis of this important chemical intermediate.
I. Introduction to the Synthesis and its Challenges
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a key building block in medicinal chemistry, often utilized in the development of various therapeutic agents. Its synthesis typically involves a two-step process: the formation of the 5-methyl-3-phenylisoxazole core, followed by chlorosulfonation at the C4 position. While seemingly straightforward, scaling up this synthesis presents several challenges, primarily related to the highly reactive and hazardous nature of the reagents involved, potential side reactions, and purification of the final product. This guide aims to provide practical, experience-driven insights to navigate these complexities.
The foundational principle of this synthesis relies on the electrophilic substitution on the isoxazole ring, which is known to preferentially occur at the 4-position[1]. The subsequent reaction with chlorosulfonic acid introduces the sulfonyl chloride moiety, a versatile functional group for further derivatization.
II. Synthetic Pathway Overview
The overall synthetic route can be visualized as a two-stage process. The first stage involves the construction of the isoxazole ring, followed by the critical chlorosulfonation step.
Characterization issues with 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride products
Welcome to the technical support center for 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this reactive intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this reactive intermediate in their synthetic workflows. Here, we address common characterization challenges and provide field-proven troubleshooting strategies to ensure the successful use of this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What are the expected analytical characteristics of pure 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride?
A1: Obtaining a clean, well-characterized batch of this sulfonyl chloride is critical for downstream success. Due to its reactivity, especially towards moisture, "pure" material should be understood as freshly prepared or properly stored product. Below is a table summarizing the expected physicochemical and spectral data based on its chemical structure and analysis of related compounds.
Property
Expected Value
Comments
Molecular Formula
C₁₀H₈ClNO₃S
-
Molecular Weight
257.69 g/mol
-
Appearance
White to off-white or pale yellow solid
Color may depend on purity; darker colors often indicate degradation.
Storage
Store at 2-8°C under an inert atmosphere (Argon or Nitrogen)
Predicted values. The methyl protons are expected to be downfield shifted compared to the carboxylic acid precursor due to the electron-withdrawing sulfonyl chloride group. Phenyl protons will show a complex multiplet.
Predicted values. The carbon atom attached to the sulfonyl group (C4 of the isoxazole) will be significantly shifted.
Mass Spec (ESI-MS)
[M+H]⁺ not typically observed. Hydrolysis product [M-Cl+OH+H]⁺ at m/z 240.03
Sulfonyl chlorides are often too reactive to show a clear molecular ion. The most common observation is the mass of the corresponding sulfonic acid.
Q2: What is the primary degradation pathway for this compound and how can I prevent it?
A2: The most significant and rapid degradation pathway is hydrolysis. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and readily reacts with even trace amounts of water to form the corresponding 5-methyl-3-phenyl-4-isoxazolesulfonic acid. This is a common issue with most sulfonyl halides.
Prevention is key:
Strict Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents should be passed through a purification system or dried using appropriate drying agents.
Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere such as argon or nitrogen.
Proper Storage: Store the solid compound in a desiccator at low temperature (2-8°C) and blanketed with an inert gas. For solutions, use anhydrous solvents and seal with a septum.
Q3: My NMR spectrum shows unexpected peaks. What are the likely impurities?
A3: Besides the hydrolysis product (sulfonic acid), other impurities can arise from the synthesis, which typically involves the chlorosulfonation of 3-phenyl-5-methylisoxazole.
5-Methyl-3-phenyl-4-isoxazolesulfonic Acid: This is the most common impurity. In a ¹H NMR (DMSO-d₆), you may observe a broad peak for the acidic proton, and the methyl peak will be shifted relative to the sulfonyl chloride.
Disulfone Byproducts: Formed under certain reaction conditions. These are often less soluble and may precipitate from the reaction mixture.
Residual Solvents: Acetic acid or other solvents from the synthesis or workup may be present.
Troubleshooting Guide for Synthesis & Characterization
This section addresses specific experimental issues in a problem-cause-solution format.
Observed Problem
Potential Cause(s)
Recommended Solution & Explanation
Low or No Yield of Product
1. Incomplete Reaction: Insufficient reaction time or temperature during chlorosulfonation. 2. Degradation during Workup: Excessive exposure to water during quenching and extraction. 3. Poor Quality Reagents: Use of wet solvents or old chlorosulfonic/thionyl chloride.
1. Monitor Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material before proceeding with workup. 2. Anhydrous Workup: Quench the reaction by pouring it onto crushed ice, but perform extractions quickly with a dry organic solvent (e.g., dichloromethane or ethyl acetate). Minimize contact time with the aqueous phase. Wash the organic layer with brine to remove residual water and dry thoroughly over anhydrous MgSO₄ or Na₂SO₄. 3. Verify Reagents: Use freshly opened or properly stored anhydrous solvents and reagents.
Product is an Oil or Gummy Solid, Fails to Crystallize
1. Presence of Sulfonic Acid: The sulfonic acid impurity is often more polar and can inhibit crystallization. 2. Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice.
1. Convert to a Salt (for purification): If significant hydrolysis has occurred, you can sometimes purify the material by converting the sulfonic acid to a salt, separating it, and then re-chlorinating. However, it is often better to restart with stricter anhydrous conditions. 2. Purification: Attempt purification via flash column chromatography on silica gel using a non-polar eluent system (e.g., Hexanes/Ethyl Acetate). Note: Silica contains water, so use it quickly and with dry-packed columns if possible. Alternatively, trituration with cold, non-polar solvents like hexanes or pentane can sometimes induce crystallization and wash away less polar impurities.
¹H NMR shows a singlet around δ 2.5 ppm, but the phenyl region is incorrect.
Isomeric Impurity: Potential formation of an isomeric sulfonyl chloride if the starting isoxazole was not pure, or rearrangement under harsh conditions.
Verify Starting Material: Run a definitive analytical test (NMR, GC-MS) on your 3-phenyl-5-methylisoxazole starting material to confirm its isomeric purity before starting the synthesis.
Product degrades rapidly upon storage, even at low temperatures.
Ongoing Hydrolysis: The container may not be properly sealed, or the product was not thoroughly dried before storage, leaving trace moisture.
Re-dry and Repackage: If the product is critical, you can dissolve it in an anhydrous solvent (e.g., dichloromethane), dry the solution again over a desiccant, filter, and remove the solvent under vacuum. Immediately store the dried solid in a sealed vial under a positive pressure of argon.
Visualizing the Synthetic Pathway & Common Pitfalls
The synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is typically achieved by electrophilic substitution on the C4 position of the isoxazole ring. The primary challenge is managing the reactivity of the product.
Caption: Workflow for assessing product purity via NMR.
References
Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
U.S. Patent No. US20030162973A1. (2003). Process for the manufacture of arylsulfonyl chloride.
Technical Support Center: Managing the Thermal Instability of Isoxazole Sulfonyl Chlorides
Welcome to the technical support center for handling isoxazole sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and thermally...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling isoxazole sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and thermally sensitive compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with the synthesis, purification, and use of isoxazole sulfonyl chlorides, ensuring both the integrity of your experiments and your safety in the laboratory.
Introduction: The Challenge of Instability
Isoxazole sulfonyl chlorides are valuable reagents in medicinal chemistry and organic synthesis, serving as key precursors for a wide range of biologically active sulfonamides.[1][2][3][4] However, their utility is often hampered by their inherent thermal instability. The isoxazole ring, particularly in the presence of the strongly electrophilic sulfonyl chloride group, can be prone to decomposition, leading to reduced yields, purification difficulties, and potentially hazardous situations.[5] This guide provides practical, field-proven insights to mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and reaction of isoxazole sulfonyl chlorides in a question-and-answer format.
Q1: My isoxazole sulfonyl chloride appears to be decomposing during synthesis or work-up, indicated by a color change (e.g., to yellow or brown) and a decrease in yield. What is happening and how can I prevent it?
A1: The observed decomposition is likely due to the thermal lability of the isoxazole sulfonyl chloride.[5] Several factors can contribute to this, including elevated temperatures, prolonged reaction times, and the presence of moisture or nucleophiles. The decomposition can proceed through various pathways, such as SO2 extrusion or ring-opening reactions.[5]
Troubleshooting Steps:
Temperature Control is Critical: Maintain low temperatures throughout the synthesis and work-up. For the sulfonylation reaction, consider temperatures between 0 °C to room temperature.[6] During aqueous work-up, use ice-cold water and perform extractions quickly.[7][8]
Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Strict Anhydrous Conditions: Isoxazole sulfonyl chlorides are highly sensitive to moisture, which can lead to rapid hydrolysis to the corresponding sulfonic acid.[9][10] Ensure all glassware is oven-dried, and use anhydrous solvents.[8]
Choice of Chlorinating Agent: The choice of chlorinating agent can influence the reaction's cleanliness. A mixture of chlorosulfonic acid and thionyl chloride is often used.[3][6]
Q2: I am struggling to purify my isoxazole sulfonyl chloride. It seems to degrade on silica gel chromatography. What are my options?
A2: The acidic nature of silica gel can promote the degradation of sensitive sulfonyl chlorides.[11]
Troubleshooting Purification:
Avoid Silica Gel Chromatography if Possible: If the crude product is of sufficient purity, consider using it directly in the next step.
Alternative Purification Methods:
Recrystallization: This is often the best method for purifying solid isoxazole sulfonyl chlorides. A non-polar solvent system, such as hexanes/ethyl acetate, can be effective.[6]
Trituration: Suspending the crude material in a solvent in which the impurities are soluble but the desired product is not can be an effective purification technique.
If Chromatography is Unavoidable:
Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine, to neutralize acidic sites.
Rapid Chromatography: Perform the chromatography as quickly as possible to minimize contact time.
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina.
Q3: My reaction with a nucleophile (e.g., an amine) is giving low yields of the desired sulfonamide. What are the likely causes?
A3: Low yields in sulfonamide formation can stem from the degradation of the isoxazole sulfonyl chloride before it can react with the nucleophile, or from side reactions.
Optimizing Sulfonamide Formation:
Slow Addition of the Sulfonyl Chloride: Adding the isoxazole sulfonyl chloride solution slowly to the amine at low temperatures (e.g., 0 °C) can improve yields by minimizing side reactions and controlling any exotherm.[6]
Choice of Base and Solvent: Pyridine is a commonly used base and can also serve as a solvent.[3][6] Aprotic solvents like chloroform or dichloromethane are also suitable.[6]
In Situ Formation and Reaction: In some cases, it may be advantageous to generate the isoxazole sulfonyl chloride and react it with the nucleophile in the same pot without isolation.
Q4: How can I safely quench a reaction containing unreacted isoxazole sulfonyl chloride?
A4: Unreacted sulfonyl chlorides are corrosive and reactive, so proper quenching is essential for safety.[9]
Safe Quenching Protocol:
Cool the reaction mixture: Use an ice bath to cool the reaction to 0 °C to manage any exothermic reaction during quenching.[12]
Slowly add a quenching agent: With vigorous stirring, slowly add a nucleophilic quenching agent. Options include:
Water: Reacts to form the corresponding sulfonic acid and HCl.[9]
Aqueous base solution (e.g., sodium bicarbonate): Neutralizes the resulting acids.[12]
A simple amine (e.g., a few drops of triethylamine or a dilute aqueous ammonia solution): Rapidly converts the sulfonyl chloride to a more stable sulfonamide.[12]
Monitor the temperature: Ensure the temperature does not rise significantly during the addition.
Proceed with work-up: Once the quench is complete, you can proceed with the standard aqueous work-up.[12]
Part 2: Analytical Characterization of Isoxazole Sulfonyl Chlorides
Proper analytical characterization is crucial for assessing the purity and stability of your isoxazole sulfonyl chlorides.
Analytical Techniques for Characterization
Technique
Key Features to Observe
Solvents/Considerations
¹H and ¹³C NMR
- Characteristic shifts for the isoxazole ring protons and carbons. - Absence of signals corresponding to the hydrolyzed sulfonic acid.
Use aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ due to the reactivity of sulfonyl chlorides.[13]
FTIR Spectroscopy
- Strong absorption bands for the S=O stretching vibrations (typically around 1375-1400 cm⁻¹ and 1175-1190 cm⁻¹). - S-Cl stretching vibration (around 570-630 cm⁻¹).
Can be run neat for liquids or as a KBr pellet/Nujol mull for solids.[13]
Mass Spectrometry
- Characteristic isotopic pattern for the molecular ion (M⁺ and M⁺²+2) due to the presence of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.[13] - Common fragmentation patterns include the loss of Cl• (M-35/37) and SO₂ (M-64).[13]
GC-MS is suitable for volatile and thermally stable derivatives, while LC-MS is more versatile. Derivatization may be necessary for some compounds.[13]
HPLC
- Can be used to assess purity and quantify the compound. - A stability-indicating method can be developed to monitor degradation over time.
Reversed-phase HPLC with a C18 column is common. Derivatization may be required for detection if the compound lacks a strong chromophore.[14][15]
Part 3: Experimental Protocols and Diagrams
This section provides detailed experimental procedures and visual diagrams to guide you through key processes.
Protocol 1: General Procedure for the Synthesis of an Isoxazole Sulfonyl Chloride
This protocol is a general guideline and may need to be optimized for your specific substrate.
Step-by-Step Methodology:
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the starting isoxazole derivative (1 equivalent).
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., chloroform).
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Chlorinating Agent: Slowly add a solution of chlorosulfonic acid (e.g., 3-5 equivalents) to the cooled solution.
Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
Washing: Wash the combined organic layers with cold brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
Purification: Purify the crude product by recrystallization or trituration.
Protocol 2: Monitoring Thermal Stability using HPLC
This protocol allows you to quantify the thermal stability of your isoxazole sulfonyl chloride.
Step-by-Step Methodology:
Solution Preparation: Prepare a stock solution of your isoxazole sulfonyl chloride of a known concentration in a suitable aprotic solvent (e.g., acetonitrile).
Incubation: Aliquot the solution into several vials. Incubate the vials at different constant temperatures (e.g., 25 °C, 40 °C, 60 °C).
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature and immediately cool it in an ice bath to stop further degradation.
Analysis: Analyze the samples by a validated, stability-indicating HPLC method to determine the concentration of the parent compound.
Data Analysis: Plot the concentration of the isoxazole sulfonyl chloride versus time for each temperature to determine the degradation rate.
Diagrams
Diagram 1: Troubleshooting Workflow for Low Yield in Sulfonamide Synthesis
Caption: A workflow for troubleshooting low yields in sulfonamide synthesis.
Diagram 2: General Decomposition Pathways of Isoxazole Sulfonyl Chlorides
Caption: Potential decomposition and reaction pathways for isoxazole sulfonyl chlorides.
References
Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925. Retrieved from [Link]
King, J. F. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. IUPAC.
Oae, S., & Zalut, C. (2011). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 16(7), 5635-5652. Retrieved from [Link]
King, J. F., & Skonieczny, S. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 113(22), 8526–8534. Retrieved from [Link]
Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
Robertson, R. E., & Laughton, B. D. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441–1447. Retrieved from [Link]
Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
Anderson, N. G., et al. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(4), 433-437. Retrieved from [Link]
S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Retrieved from [Link]
Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
De Groote, M. (1951). U.S. Patent No. 2,556,879. Washington, DC: U.S. Patent and Trademark Office.
Unknown. (2025). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Organic Process Research & Development. Retrieved from [Link]
Li, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Molecules, 23(11), 2945. Retrieved from [Link]
BLD Pharmatech. (n.d.). Safety Data Sheet: 3-Fluoroazetidine-1-sulfonyl chloride.
Unknown. (n.d.). Synthesis of sulfonylamides containing an isoxazole moiety. Retrieved from [Link]
Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]
Unknown. (n.d.). Titrimetric determination of some sulphonyl chlorides.
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
Tsuji, K. (1988). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 456, 335-344. Retrieved from [Link]
Benchchem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
Unknown. (2017). Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 15(3), 44-50.
Unknown. (2024). Synthesis of sulfonylamides containing an isoxazole moiety. ResearchGate. Retrieved from [Link]
Unknown. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]
A Comparative Guide to Isoxazole Sulfonamides Versus Other Heterocyclic Sulfonamides for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, celebrated for its diverse pharmacological activities.[1] When incorporated into a heterocyclic ring system,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, celebrated for its diverse pharmacological activities.[1] When incorporated into a heterocyclic ring system, the therapeutic potential of sulfonamides is significantly amplified, leading to a rich field of investigation for researchers and drug development professionals. This guide provides an in-depth, objective comparison of isoxazole sulfonamides with other prominent heterocyclic sulfonamides, namely those based on pyrazole, thiophene, and thiazole scaffolds. By synthesizing experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to empower researchers to make informed decisions in the design of next-generation therapeutic agents.
The Enduring Legacy and Versatility of Heterocyclic Sulfonamides
The journey of sulfonamides in medicine began with the discovery of Prontosil in the 1930s, the first synthetic antibacterial agent. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2] As human cells acquire folic acid from their diet, this pathway offers a selective target for antimicrobial therapy.[2] Beyond their antibacterial prowess, heterocyclic sulfonamides have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antiviral, anticancer, and carbonic anhydrase inhibitory effects.[1][3] The heterocyclic moiety not only influences the pharmacokinetic profile of the molecule but also provides critical interactions with biological targets, making the choice of the heterocyclic core a pivotal decision in drug design.[1]
Isoxazole Sulfonamides: A Profile of Potency and Versatility
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties to the sulfonamide scaffold.[4][5] This arrangement can lead to enhanced metabolic stability and favorable pharmacokinetic profiles.[6] Isoxazole sulfonamides have garnered significant attention for their broad spectrum of biological activities, making them a versatile platform for drug discovery.[4][7]
Biological Activities of Isoxazole Sulfonamides
Isoxazole-containing sulfonamides have demonstrated efficacy across a range of therapeutic areas:
Antibacterial Activity: Compounds like sulfamethoxazole are well-established antibacterial agents.[8] The isoxazole ring contributes to the overall electronic properties of the molecule, influencing its binding to the DHPS enzyme.[9]
Anti-inflammatory Activity: The selective COX-2 inhibitor, Valdecoxib, features an isoxazole sulfonamide core, highlighting the potential of this scaffold in developing anti-inflammatory drugs.[8]
Anticonvulsant Properties: Zonisamide, another clinically approved drug, showcases the utility of isoxazole sulfonamides in treating neurological disorders.[8][9]
Carbonic Anhydrase Inhibition: Isoxazole sulfonamides have been investigated as potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in various physiological processes and diseases like glaucoma and cancer.[10][11]
Antiviral and Anticancer Potential: Research has also explored the anti-HIV and anticancer activities of isoxazole sulfonamide derivatives.[7][11]
A Head-to-Head Comparison: Isoxazole Sulfonamides vs. Other Heterocyclic Scaffolds
The choice of a heterocyclic core is a critical determinant of a sulfonamide's biological activity and drug-like properties. Below is a comparative analysis of isoxazole sulfonamides against pyrazole, thiophene, and thiazole sulfonamides, supported by experimental data from the literature.
Pyrazole Sulfonamides
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another privileged scaffold in medicinal chemistry.[12] Pyrazole sulfonamides have shown significant promise in various therapeutic areas.
Comparative Performance: In the realm of anticancer research, pyrazole-sulfonamide hybrids have been designed as dual-tail inhibitors of carbonic anhydrase IX (CA IX), a target in colorectal cancer.[13] Studies have shown that these compounds can induce apoptosis in cancer cell lines.[13] For instance, certain pyrazole-based benzenesulfonamides have demonstrated low micromolar to nanomolar inhibitory activity against hCAII, hCAIX, and hCAXII isoforms.[14] When compared to isoxazole sulfonamides, the specific substitution pattern on the pyrazole ring appears to be a key determinant of potency and selectivity.
Thiophene Sulfonamides
The thiophene ring, a sulfur-containing five-membered heterocycle, is a common bioisostere of the benzene ring.[15] Thiophene sulfonamides have a long history in medicinal chemistry, with early studies dating back to the 1940s highlighting their potential as carbonic anhydrase inhibitors.[16]
Comparative Performance: Thiophene-2-sulfonamide was found to be a more effective carbonic anhydrase inhibitor than sulfanilamide.[16] However, the bioactivation of the thiophene ring to reactive metabolites can sometimes be a concern, potentially leading to toxicity.[17] This is a critical consideration when comparing them to isoxazole sulfonamides, which may offer a more favorable safety profile in some instances. Recent research has focused on designing thiophene sulfonamides with improved ADME properties.[18]
Thiazole Sulfonamides
The thiazole ring, containing both sulfur and nitrogen atoms, is another important heterocyclic scaffold found in numerous biologically active compounds.[19] Thiazole sulfonamides have been explored for a variety of therapeutic applications.
Comparative Performance: Thiazole sulfonamides have been investigated as potent fungicides and neuroprotective agents.[18][19] In the context of carbonic anhydrase inhibition, certain thiazole sulfonamides have shown low nanomolar inhibition constants against various human CA isoforms.[16] Comparative studies with isoxazole sulfonamides in this area would be valuable to determine the relative advantages of each scaffold in achieving isoform selectivity. For example, some thiazolone-benzenesulfonamides have shown excellent inhibition of hCA II and hCA VII, with KIs in the low nanomolar range.[20]
Quantitative Data Summary
To facilitate a direct comparison, the following tables summarize key performance data for different heterocyclic sulfonamides across various biological activities. Note: Direct comparative studies are limited, and data is compiled from various sources. Experimental conditions may vary.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validation of findings, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of Isoxazole Sulfonamides
This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazole sulfonamides, a common synthetic route found in the literature.[1]
Workflow Diagram:
Caption: General workflow for the synthesis of isoxazole sulfonamides.
Step-by-Step Procedure:
Oxime Formation: To a solution of the desired aldehyde (1 mmol) in a suitable solvent (e.g., ethanol/water), add hydroxylamine hydrochloride (1.1 mmol) and a base (e.g., sodium acetate, 1.2 mmol). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
Nitrile Oxide Generation: To the crude oxime solution, add a chlorinating agent (e.g., N-chlorosuccinimide) or an oxidizing agent (e.g., ceric ammonium nitrate) in an appropriate solvent.[22] This will generate the nitrile oxide in situ.
Cycloaddition: To the nitrile oxide solution, add the alkyne-sulfonamide (1 mmol) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature or with gentle heating until the cycloaddition is complete (monitored by TLC).
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole sulfonamide.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a sulfonamide derivative against bacterial strains.[23][24]
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Procedure:
Prepare Stock Solution: Dissolve the test sulfonamide in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
This protocol describes a colorimetric assay to determine the inhibitory activity of sulfonamides against carbonic anhydrase based on its esterase activity.[25][26]
Workflow Diagram:
Caption: Workflow for the carbonic anhydrase inhibition assay.
Step-by-Step Procedure:
Prepare Reagents:
Assay Buffer: e.g., 50 mM Tris-SO4, pH 7.6.
Carbonic Anhydrase Solution: Prepare a stock solution of the purified CA isoform in the assay buffer.
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a solvent like acetonitrile.
Inhibitor Solutions: Prepare serial dilutions of the test sulfonamide in a suitable solvent.
Assay Procedure:
In a 96-well plate, add the assay buffer, the CA enzyme solution, and the inhibitor solution to each well.
Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the p-NPA substrate solution to all wells.
Immediately measure the absorbance at 400 nm using a microplate reader at regular intervals for a set period.
Data Analysis:
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
Determine the percentage of inhibition relative to a control without the inhibitor.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the immense potential of heterocyclic sulfonamides in drug discovery. Isoxazole sulfonamides stand out as a particularly versatile scaffold, with clinically approved drugs in antibacterial, anti-inflammatory, and anticonvulsant therapies. Their favorable physicochemical properties often translate to improved pharmacokinetic profiles.[6]
However, the choice of the heterocyclic core is highly dependent on the specific therapeutic target and desired pharmacological profile. Pyrazole, thiophene, and thiazole sulfonamides each offer unique advantages and have demonstrated significant potential in various applications.
Future research should focus on direct, head-to-head comparative studies of these different heterocyclic sulfonamides against a wide range of biological targets. A deeper understanding of their structure-activity relationships and ADME profiles will be crucial for the rational design of more potent, selective, and safer therapeutic agents. The continued exploration of novel synthetic methodologies will also be vital in expanding the chemical space of this important class of compounds.
References
Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides. Benchchem. Accessed January 22, 2026.
Experimental protocol for carbonic anhydrase inhibition assay using 4-(1-Aminoethyl)benzenesulfonamide derivatives. Benchchem. Accessed January 22, 2026.
Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. Benchchem. Accessed January 22, 2026.
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. BMC Chemistry. 2023.
Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evalu
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. 2023.
The ADME plot of the designed compounds.
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society. 2017.
Structure of biologically active sulfonamide-isoxazole hybrids.
Activity and toxicity of isoxazole sulfonates and sulfonamides.
Structure of biologically active sulfonamide-isoxazole hybrids.
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials. 2008.
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. 2022.
Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorganic & Medicinal Chemistry. 2017.
Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports. 2023.
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. 2023.
Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry. 2023.
Isoxazole synthesis. Organic Chemistry Portal. Accessed January 22, 2026.
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. 2024.
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular. NET. Accessed January 22, 2026.
High Purity Thiophene Sulfonamide Derivative: Advancing Research with CAS 160982-11-6. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 22, 2026.
Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry. 2023.
Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents.
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. 2014.
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. 2023.
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study.
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS. Accessed January 22, 2026.
Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar. Accessed January 22, 2026.
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. European Journal of Medicinal Chemistry. 2024.
A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. 2022.
Sulfonamides. MSD Manual Professional Edition. Accessed January 22, 2026.
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Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. 2024.
A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. 2022.
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Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. 2021.
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. 2020.
Synthetic Routes of Sulfonamide Derivatives: A Brief Review.
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Schematic diagram for the synthesis route for isoxazole derivatives.
Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes.
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. 2021.
A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016.
Bioactivation potential of thiophene-containing drugs. Expert Opinion on Drug Metabolism & Toxicology. 2014.
N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. Bioorganic & Medicinal Chemistry Letters. 2021.
A Comparative Guide to the Biological Activity of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. When functionalized w...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. When functionalized with a sulfonyl chloride at the 4-position of a 5-methyl-3-phenylisoxazole core, a versatile platform emerges for the synthesis of a wide array of derivatives with significant therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of various derivatives of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, with a particular focus on their anti-inflammatory, antimicrobial, and anticancer properties. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key assays, empowering researchers to advance their drug discovery programs.
The Core Moiety: A Gateway to Diverse Bioactivity
The 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride structure is a potent pharmacophore due to the synergistic combination of its constituent parts. The isoxazole ring provides a stable, aromatic core that can engage in various non-covalent interactions with biological targets. The phenyl and methyl groups at positions 3 and 5, respectively, offer sites for further modification to modulate lipophilicity and steric interactions, thereby influencing potency and selectivity. The sulfonyl chloride at the 4-position is a highly reactive functional group, serving as a synthetic handle to introduce a diverse range of sulfonamide and other sulfonyl derivatives. This versatility allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
Comparative Biological Evaluation
This section will compare the biological activities of various derivatives, with a focus on the well-characterized selective COX-2 inhibitor, Valdecoxib, and other emerging derivatives with antimicrobial and anticancer potential.
A prominent derivative of 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride is 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide , more commonly known as Valdecoxib .[1] This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of pain and inflammation.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3][4]
The mechanism of action of Valdecoxib involves binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[1][2][4] The sulfonamide moiety of Valdecoxib is crucial for its selective binding to a side pocket in the COX-2 active site, which is not present in COX-1.
The prodrug of Valdecoxib, Parecoxib , is a water-soluble amino acid compound that is rapidly metabolized in the liver to Valdecoxib.[4] This allows for intravenous or intramuscular administration, making it suitable for postoperative pain management.[4]
The following diagram illustrates the COX-2 inhibition pathway:
Caption: Mechanism of COX-2 Inhibition by Valdecoxib.
Table 1: Comparative COX Inhibition of Valdecoxib and Analogues
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
Reference
Valdecoxib
27
0.57
47.4
Analogue 2a (Sulfonamide removed)
0.090
2.49
0.036
Analogue 2c (Sulfonamide removed)
0.5
>100
<0.005
Analogue 2g (Sulfonamide removed)
0.05
1.49
0.034
Data presented in this table is derived from in vitro human whole blood assays.
Interestingly, the removal of the sulfonamide group from Valdecoxib analogues leads to a reversal of selectivity, with some compounds becoming selective COX-1 inhibitors. This highlights the critical role of the sulfonamide moiety in directing the molecule to the COX-2 active site.
Antimicrobial Activity
Several derivatives of 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The introduction of different amine functionalities to the sulfonyl chloride group can significantly influence the antimicrobial spectrum and potency.
For instance, novel sulfonamide isoxazolo[5,4-b]pyridine derivatives have been synthesized and evaluated for their antibacterial activity.[5] Specifically, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide showed activity against Pseudomonas aeruginosa and Escherichia coli.[6]
The following workflow outlines a general approach for the synthesis and antimicrobial screening of these derivatives:
Caption: Workflow for Antimicrobial Derivative Synthesis and Screening.
Table 2: Antimicrobial Activity of Selected Isoxazole Sulfonamide Derivatives
Note: MIC values are presented as a range as reported in the source.
The mechanism of antimicrobial action for these sulfonamide derivatives is often attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. However, other mechanisms may also be at play depending on the specific structural modifications.
Anticancer Activity
The isoxazole-sulfonamide scaffold has also emerged as a promising framework for the development of novel anticancer agents. Derivatives of 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride have been investigated for their cytotoxic effects against various cancer cell lines.
Valdecoxib itself has been shown to exert antitumor effects on hypopharyngeal squamous carcinoma cells.[7] Furthermore, celecoxib, a structurally related COX-2 inhibitor, has demonstrated anticancer properties and has the potential to enhance the efficacy of chemotherapy.[8] The anticancer activity of these COX-2 inhibitors is thought to be mediated, at least in part, by their anti-inflammatory effects, as chronic inflammation is a known risk factor for cancer development.
Studies on other 3,5-diaryl isoxazole derivatives have identified compounds with significant anticancer potential against prostate cancer cells.[9] The introduction of various substituents on the phenyl rings can modulate the cytotoxic activity and selectivity.
Table 3: Anticancer Activity of a Selected 3,5-Diarylisoxazole Derivative
PNT1a is a non-tumorigenic prostate cell line used to assess selectivity.
The logical relationship for developing these anticancer agents can be visualized as follows:
Caption: Logic Diagram for Anticancer Drug Discovery.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key biological assays.
Synthesis of Sulfonamide Derivatives from 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride (General Procedure)
This protocol describes a general method for the synthesis of sulfonamide derivatives. The specific reaction conditions may need to be optimized for different amine substrates.
Materials:
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride
Appropriate primary or secondary amine (1.1 equivalents)
Triethylamine (1.5 equivalents)
Dichloromethane (DCM) or other suitable aprotic solvent
Magnetic stirrer and stirring bar
Round-bottom flask
Ice bath
Separatory funnel
Sodium sulfate (anhydrous)
Rotary evaporator
Silica gel for column chromatography
Procedure:
Dissolve 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask.
Cool the solution to 0 °C in an ice bath with continuous stirring.
Add triethylamine (1.5 equivalents) to the solution.
Slowly add the desired amine (1.1 equivalents) dropwise to the reaction mixture.
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
Once the reaction is complete, wash the mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide derivative.
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)
This assay measures the ability of a compound to inhibit the production of prostaglandins (PGE₂) from COX-2 in lipopolysaccharide (LPS)-stimulated human whole blood and thromboxane B₂ (TXB₂) from COX-1 in clotting human whole blood.
Materials:
Heparinized whole blood from healthy human volunteers
Lipopolysaccharide (LPS) from E. coli
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Enzyme-linked immunosorbent assay (ELISA) kits for PGE₂ and TXB₂
Incubator (37 °C)
Centrifuge
Procedure for COX-2 Inhibition (PGE₂ production):
Dispense heparinized whole blood into tubes.
Add various concentrations of the test compound or vehicle control (DMSO) to the blood samples and pre-incubate for 15 minutes at 37 °C.
Add LPS (final concentration 10 µg/mL) to induce COX-2 expression and incubate for 24 hours at 37 °C.
After incubation, centrifuge the samples to separate the plasma.
Measure the PGE₂ concentration in the plasma using a specific ELISA kit according to the manufacturer's instructions.
Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the vehicle control.
Determine the IC₅₀ value (the concentration of compound that inhibits PGE₂ production by 50%) by plotting a dose-response curve.
Procedure for COX-1 Inhibition (TXB₂ production):
Dispense fresh, non-heparinized whole blood into tubes.
Add various concentrations of the test compound or vehicle control.
Allow the blood to clot by incubating at 37 °C for 1 hour.
Centrifuge the samples to separate the serum.
Measure the TXB₂ concentration in the serum using a specific ELISA kit.
Calculate the percentage inhibition of TXB₂ production and determine the IC₅₀ value as described for the COX-2 assay.
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates
Test compounds serially diluted in broth
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Incubator with appropriate temperature and atmospheric conditions
Plate reader (optional, for spectrophotometric reading)
Procedure:
Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well microtiter plate.
Prepare a standardized inoculum of the test microorganism in the same broth.
Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds.
Include a positive control (microorganism in broth without compound) and a negative control (broth only) on each plate.
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Optionally, the growth can be quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.
Conclusion and Future Directions
Derivatives of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The well-established anti-inflammatory properties of Valdecoxib, a selective COX-2 inhibitor, underscore the therapeutic potential of this scaffold. Furthermore, emerging research continues to unveil the antimicrobial and anticancer activities of novel derivatives.
The future of research in this area lies in the rational design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be instrumental in identifying lead compounds for further preclinical and clinical development. A deeper understanding of the mechanisms of action beyond COX inhibition is also crucial for unlocking the full therapeutic potential of this remarkable class of molecules. This guide serves as a foundational resource for researchers poised to contribute to these exciting advancements.
References
Fiorucci, S., et al. (2003). Review article: the pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor. Alimentary Pharmacology & Therapeutics, 17(5), 637-651. [Link]
Di Nunno, L., et al. (2004). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry, 47(20), 4881-4890. [Link]
Bartzatt, R. (2016). Structures of drug analogs to valdecoxib. Journal of Chemical and Pharmaceutical Research, 8(8), 65-73. [Link]
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Orlando, M., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 60(13), 5537-5547. [Link]
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A Technical Guide to the Structure-Activity Relationships of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride Analogs as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoxazole Sulfonamide Scaffold The 5-methyl-3-phenylisoxazole-4-sulfonamide core is a privileged scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Sulfonamide Scaffold
The 5-methyl-3-phenylisoxazole-4-sulfonamide core is a privileged scaffold in medicinal chemistry. Its inherent structural rigidity and the specific spatial arrangement of its functional groups allow for precise interactions with biological targets. The sulfonamide moiety, in particular, is a key pharmacophore known to interact with the active sites of various enzymes.
A prime example of the therapeutic success of this scaffold is Valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide), a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins, making its selective inhibition a valuable strategy for treating inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4] The exploration of analogs of this core structure is therefore a fertile ground for the discovery of novel therapeutics.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of 5-methyl-3-phenylisoxazole-4-sulfonamide analogs is exquisitely sensitive to structural modifications. Understanding these relationships is paramount for designing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The primary target for many of these analogs is the COX-2 enzyme, and the following SAR insights are largely derived from studies on Valdecoxib analogs.[5][6]
The Critical Role of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) at the para-position of the phenyl ring attached to the isoxazole core is a cornerstone of COX-2 selectivity. This functional group is crucial for binding to a specific hydrophilic side pocket within the COX-2 active site, a feature absent in the COX-1 isoform.[4]
Interestingly, the removal of the sulfonamide group can dramatically alter the selectivity profile. Studies have shown that 3,4-diarylisoxazole analogs of Valdecoxib lacking the sulfonamide moiety can exhibit a reversal of selectivity, becoming selective COX-1 inhibitors.[5][6] This underscores the indispensable role of the sulfonamide in directing the molecule towards COX-2.
Influence of Substituents on the Phenyl Rings
Modifications to the two phenyl rings of the scaffold—the one at the 3-position of the isoxazole and the one attached to the sulfonamide group—can significantly impact potency and selectivity.
Substituents on the 3-Phenyl Ring: The electronic and steric nature of substituents on the 3-phenyl ring can modulate the overall electronic properties of the isoxazole core and influence its interaction with the enzyme's active site. While extensive SAR data on this position for the sulfonyl chloride analogs is limited in the public domain, it is a key area for optimization in drug discovery programs.
Substituents on the Sulfonamide-Bearing Phenyl Ring: The para-disubstituted pattern is generally preferred to maintain the optimal orientation of the sulfonamide group for binding. Altering the substitution pattern or introducing bulky groups can disrupt this crucial interaction and reduce activity.
Comparative Performance: A Quantitative Look at Valdecoxib Analogs
To provide a clear comparison of the performance of different analogs, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of 3,4-diarylisoxazole analogs of Valdecoxib. This data highlights the critical role of the sulfonamide group in conferring COX-2 selectivity.
Compound
R (Substituent on 3-Phenyl Ring)
Sulfonamide Group
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
Valdecoxib
H
Present
>100
0.03
>3333
Analog 1
4-CH₃
Absent
0.3
>100
<0.003
Analog 2
4-Cl
Absent
0.5
>100
<0.005
Analog 3
4-F
Absent
0.8
>100
<0.008
Data adapted from a study on Valdecoxib analogs.[5][6] The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a representative 5-methyl-3-phenyl-4-isoxazolesulfonamide analog and a standard in vitro COX-2 inhibition assay.
Synthesis of a Representative Analog: 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib)
This protocol outlines a common synthetic route to Valdecoxib, starting from the corresponding carboxylic acid.
Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride
To a solution of 5-methyl-3-phenylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous toluene, add thionyl chloride (1.2 equivalents).
Add a catalytic amount of N,N-dimethylformamide (DMF).
Heat the reaction mixture at reflux for 2-3 hours, monitoring the reaction progress by TLC.
Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-methyl-3-phenylisoxazole-4-carbonyl chloride, which can be used in the next step without further purification.[7][8]
Step 2: Synthesis of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide
In a separate flask, dissolve sulfanilamide (1 equivalent) in anhydrous pyridine.
Cool the solution to 0°C in an ice bath.
Slowly add the crude 5-methyl-3-phenylisoxazole-4-carbonyl chloride (1.1 equivalents) dissolved in a minimal amount of anhydrous dichloromethane to the sulfanilamide solution.
Allow the reaction mixture to stir at room temperature overnight.
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
Filter the precipitate, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a common method for assessing the inhibitory activity of compounds against human recombinant COX-2.[1][9]
Materials:
Human recombinant COX-2 enzyme
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
COX Probe (e.g., Amplex™ Red)
COX Cofactor (e.g., hematin)
Arachidonic Acid (substrate)
Test compounds dissolved in DMSO
96-well black microplate
Fluorescence plate reader
Procedure:
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor in each well of the 96-well plate.
Add the test compound at various concentrations to the respective wells. For control wells, add DMSO.
Add the human recombinant COX-2 enzyme to all wells except the blank.
Pre-incubate the plate at room temperature for 10-15 minutes, protected from light.
Initiate the reaction by adding a solution of arachidonic acid to all wells.
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the general SAR workflow and the COX-2 inhibition pathway.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Caption: The mechanism of COX-2 inhibition by isoxazole sulfonamide analogs.
Conclusion and Future Directions
The 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride scaffold is a highly valuable starting point for the development of potent and selective enzyme inhibitors. The SAR data, primarily from studies on Valdecoxib and its analogs, clearly demonstrates the critical role of the sulfonamide moiety in achieving COX-2 selectivity. Future research in this area should focus on the systematic exploration of substituents on both phenyl rings to fine-tune potency and pharmacokinetic properties. The development of novel synthetic methodologies to access a wider diversity of analogs will also be crucial in unlocking the full therapeutic potential of this remarkable scaffold. By leveraging the insights and protocols presented in this guide, researchers can accelerate their efforts in discovering the next generation of isoxazole-based therapeutics.
References
Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. (URL: [Link])
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (URL: [Link])
4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed. (URL: [Link])
Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors - NIH. (URL: [Link])
Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal - PubMed. (URL: [Link])
Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal - ResearchGate. (URL: [Link])
Synthesis of sulfonyl chloride substrate precursors. (URL: [Link])
N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration - PubMed. (URL: [Link])
4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed. (URL: [Link])
N -[[(5-Methyl-3-phenylisoxazol-4-yl)- phenyl]sulfonyl]propanamide, Sodium Salt, Parecoxib Sodium: A Potent and Selective Inhibitor of COX-2 for Parenteral Administration - ResearchGate. (URL: [Link])
(PDF) Design, Synthesis, and Biological Evaluation of New Peptide Analogues as Selective COX-2 Inhibitors - ResearchGate. (URL: [Link])
Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors - ResearchGate. (URL: [Link])
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. (URL: [Link])
Quantitative Structure Activity Relationship Analysis of a Series of Antiinflammatory 5- phenyl-3H-imidazo(4,5-c) (1,8) - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
Quantitative Structure Activity Relationship Analysis of a S | 1320 - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
5-Methyl-3-phenylisoxazole-4-carbonyl chloride Five Chongqing Chemdad Co.. (URL: [Link])
CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google P
Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC - NIH. (URL: [Link])
Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids - MDPI. (URL: [Link])
A Senior Application Scientist's Guide to the Structural Confirmation of Novel 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. The isoxazole scaffold, a privileged heterocycle in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. The isoxazole scaffold, a privileged heterocycle in medicinal chemistry, continues to be a source of promising lead compounds.[1] This guide provides an in-depth technical comparison of the analytical methodologies required to definitively confirm the structure of novel 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride derivatives. We will delve into the synthetic rationale and a multi-pronged analytical approach, grounded in experimental data and established scientific principles, to provide a robust framework for structural elucidation.
Introduction: The Significance of Isoxazole Sulfonyl Chlorides
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The introduction of a sulfonyl chloride moiety at the 4-position of the 5-methyl-3-phenylisoxazole core provides a reactive handle for the synthesis of a diverse library of sulfonamides and other derivatives, which are themselves a critical class of pharmacophores.[3] Given the potential for regioisomeric impurities and unexpected rearrangements during synthesis, a rigorous and orthogonal analytical workflow is not just recommended, but essential for advancing these compounds through the drug discovery pipeline.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography in providing a holistic and definitive structural assignment.
Synthesis and Purification: A Proposed Pathway
Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid
The synthesis of the carboxylic acid precursor is a critical first step and has been reported in the literature.[4]
Experimental Protocol:
A mixture of benzaldehyde oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and anhydrous zinc chloride (0.1 eq) is heated at 60°C for one hour.
The reaction progress is monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, and ethanol is added with stirring.
The resulting solid, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, is collected by filtration.
The ester is then hydrolyzed by treatment with 5% aqueous sodium hydroxide at room temperature for 4 hours.
The reaction mixture is then acidified with 2N HCl to precipitate the 5-methyl-3-phenylisoxazole-4-carboxylic acid.
The crude product is purified by recrystallization from hot ethanol to yield the pure carboxylic acid.[5]
Proposed Synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride
The conversion of an aryl carboxylic acid to an aryl sulfonyl chloride is a non-trivial transformation and typically proceeds via the corresponding sulfonic acid. A proposed two-step sequence is outlined below.
Step 1: Sulfonation of 5-Methyl-3-phenylisoxazole
A common method for the introduction of a sulfonic acid group onto an aromatic ring is through electrophilic aromatic substitution using a sulfonating agent.
Experimental Protocol:
To a cooled (0°C) solution of 5-methyl-3-phenylisoxazole in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid (1.1 eq) dropwise with vigorous stirring.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Carefully quench the reaction by pouring it onto ice.
The precipitated 5-methyl-3-phenyl-4-isoxazolesulfonic acid is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Conversion of the Sulfonic Acid to the Sulfonyl Chloride
The sulfonic acid can then be converted to the corresponding sulfonyl chloride using a chlorinating agent.
Experimental Protocol:
To the dried 5-methyl-3-phenyl-4-isoxazolesulfonic acid, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
Heat the mixture to reflux (typically 70-80°C) for 2-4 hours, or until the evolution of gas ceases.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
The crude 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
A Comparative Guide to Structural Confirmation Techniques
The following sections will detail the application of various analytical techniques to confirm the structure of the synthesized 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride and its derivatives. For the purpose of this guide, we will consider the parent compound and two hypothetical derivatives: a sulfonamide (Derivative A) and a substituted phenyl derivative (Derivative B).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy:
Rationale: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values provide a wealth of information about the proton framework of the molecule.
Expected Data: For 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, one would expect to see a singlet for the methyl group protons, and a multiplet in the aromatic region for the phenyl group protons. The chemical shift of the methyl group will be influenced by the electron-withdrawing sulfonyl chloride group.
¹³C NMR Spectroscopy:
Rationale: ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Expected Data: The spectrum should show distinct signals for the methyl carbon, the isoxazole ring carbons, and the phenyl ring carbons. The carbon bearing the sulfonyl chloride group is expected to be significantly downfield.
Table 1: Comparative Hypothetical ¹H and ¹³C NMR Data
FT-IR spectroscopy is a rapid and sensitive technique for the identification of functional groups.
Rationale: The presence of characteristic absorption bands in the IR spectrum provides direct evidence for the presence of specific functional groups. For sulfonyl chlorides, the symmetric and asymmetric stretching vibrations of the S=O bonds are particularly diagnostic.[6]
Expected Data: The FT-IR spectrum of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride should exhibit strong absorption bands in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.[6] The isoxazole ring will also have characteristic vibrations.
Table 2: Comparative FT-IR Data
Compound
S=O Asymmetric Stretch (cm⁻¹)
S=O Symmetric Stretch (cm⁻¹)
Other Key Bands (cm⁻¹)
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride
~1385 (strong)
~1180 (strong)
~1610 (C=N), ~1450 (C=C, aromatic)
Derivative A (Sulfonamide)
~1340 (strong)
~1160 (strong)
~3250 (N-H stretch), ~1610 (C=N)
Derivative B (p-NO₂-phenyl)
~1390 (strong)
~1185 (strong)
~1520 & ~1350 (NO₂ stretches), ~1605 (C=N)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the elemental composition and connectivity.
Rationale: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern can also provide structural clues.
Expected Data: The mass spectrum of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[6] Common fragmentation pathways would include the loss of SO₂, Cl, and cleavage of the isoxazole ring.
Table 3: Comparative Mass Spectrometry Data
Compound
Molecular Ion (m/z)
Key Fragmentation Ions (m/z)
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride
257/259 (M⁺, ³⁵Cl/³⁷Cl)
222 (M-Cl)⁺, 193 (M-SO₂)⁺, 118 (C₆H₅C≡N-CH₃)⁺
Derivative A (Sulfonamide)
256 (M⁺)
192 (M-SO₂)⁺, 118 (C₆H₅C≡N-CH₃)⁺
Derivative B (p-NO₂-phenyl)
302/304 (M⁺, ³⁵Cl/³⁷Cl)
267 (M-Cl)⁺, 238 (M-SO₂)⁺, 163 (NO₂-C₆H₄C≡N-CH₃)⁺
Single-Crystal X-ray Crystallography
For the ultimate, unambiguous structural confirmation, single-crystal X-ray crystallography stands as the gold standard.
Rationale: This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry.
Expected Data: An X-ray crystal structure of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride would definitively confirm the connectivity of all atoms and provide precise geometric parameters. The crystal structure of the precursor, 5-methyl-3-phenylisoxazole-4-carboxylic acid, has been reported, showing a dihedral angle of 56.64 (8)° between the phenyl and isoxazole rings.[4] A similar conformation would be expected for the sulfonyl chloride derivative.
Experimental Protocol for Single-Crystal X-ray Diffraction:
Crystal Growth: Suitable single crystals of the compound are grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes).
Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizing the Workflow and Data Relationships
Graphviz diagrams can be used to visualize the experimental workflow and the logical relationships between the different analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of novel isoxazole derivatives.
Conclusion: An Integrated Approach for Unambiguous Confirmation
The structural confirmation of novel 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride derivatives requires a multi-faceted analytical approach. While NMR, FT-IR, and Mass Spectrometry provide crucial and often sufficient evidence for structural elucidation, single-crystal X-ray crystallography remains the unequivocal method for definitive proof. By employing this integrated workflow, researchers can confidently assign the structure of their synthesized compounds, ensuring the integrity of their data and paving the way for further investigation into the biological potential of these promising molecules. This guide provides a robust framework and comparative data to aid scientists in this critical endeavor.
Chandra, N. S., Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. [Link]
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Comparative Guide to Cross-Reactivity of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride Derivatives
Introduction: The Isoxazole Scaffold and the Imperative of Selectivity The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Isoxazole Scaffold and the Imperative of Selectivity
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This versatility, however, presents a significant challenge in drug development: ensuring target selectivity. Compounds derived from versatile scaffolds can interact with multiple biological targets, leading to off-target effects that may cause toxicity or produce unintended pharmacological outcomes.[3]
This guide provides a comprehensive framework for assessing the cross-reactivity of novel compounds derived from 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride. We will use a hypothetical lead compound, ISO-A , designed as a potent inhibitor of Aurora Kinase A (AURKA), a critical regulator of mitosis and a validated oncology target. The central challenge, which this guide addresses, is to determine if ISO-A and its analogues maintain their selectivity for AURKA or if they exhibit cross-reactivity with other kinases or cellular targets.
Understanding the selectivity profile is not merely an academic exercise; it is a cornerstone of preclinical safety assessment and a critical determinant of a drug candidate's therapeutic window.[4] This guide will detail the strategic rationale, experimental protocols, and data interpretation necessary to build a robust selectivity profile, enabling researchers to make informed decisions in lead optimization.
The Strategic Approach: A Multi-Tiered Selectivity Profiling Workflow
A rigorous assessment of cross-reactivity requires a systematic, multi-tiered approach that moves from broad, high-throughput screening to more focused, quantitative, and biologically relevant assays. This strategy ensures that resources are used efficiently while building a comprehensive understanding of a compound's interaction profile.
The rationale is to first cast a wide net to identify any potential off-target interactions and then to systematically validate and quantify these "hits" in assays of increasing physiological relevance. This tiered workflow minimizes the risk of advancing a non-selective compound and provides crucial data for structure-activity relationship (SAR) studies aimed at improving selectivity.[5]
Caption: Multi-tiered workflow for assessing compound cross-reactivity.
Experimental Protocols: Ensuring Data Integrity and Reproducibility
The validity of any cross-reactivity study hinges on the quality of its experimental execution. The following protocols are designed to be self-validating, incorporating necessary controls to ensure the data is robust and interpretable.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is a widely adopted format for its high sensitivity and suitability for high-throughput screening.
Rationale for Method Choice: The ADP-Glo™ Kinase Assay is a universal method applicable to virtually any kinase, as it measures the common reaction product, ADP. Its luminescent readout minimizes interference from colored or fluorescent test compounds, a common issue in other assay formats.
Step-by-Step Methodology:
Reagent Preparation:
Prepare Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. Store at 4°C.
Prepare ATP solution at 2X the final desired concentration in Kinase Buffer. The concentration should be at or near the Km of the kinase for ATP, if known.
Prepare the substrate at 2X the final desired concentration in Kinase Buffer.
Serially dilute test compounds (e.g., ISO-A) in DMSO, then dilute into Kinase Buffer to a 4X final concentration. Include a DMSO-only control.
Kinase Reaction:
Add 5 µL of 4X test compound solution to the wells of a 384-well white assay plate.
Add 10 µL of a 2X enzyme/substrate master mix to each well to initiate the reaction.
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in control wells).
Signal Detection:
Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
Read luminescence on a compatible plate reader.
Data Analysis:
Calculate the percentage of inhibition relative to DMSO controls.
For dose-response experiments, plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol assesses a compound's ability to inhibit a target kinase within a cellular context by measuring the phosphorylation state of a known downstream substrate.
Rationale for Method Choice: While in vitro assays confirm biochemical potency, a Western blot provides evidence of target engagement and pathway modulation in a more physiologically relevant environment.[6] It serves as a crucial bridge between biochemical activity and cellular function.
Step-by-Step Methodology:
Cell Culture and Treatment:
Plate a relevant cancer cell line (e.g., HeLa or MCF-7, which express AURKA) in 6-well plates and grow to 70-80% confluency.
Treat cells with varying concentrations of the test compound (e.g., ISO-A) for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.
Cell Lysis:
Wash cells twice with ice-cold PBS.
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blot:
Normalize lysate samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
Boil samples at 95°C for 5 minutes.
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., anti-phospho-Histone H3 (Ser10) for AURKA).
Wash the membrane three times with TBST.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash three times with TBST.
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
Strip and re-probe the membrane for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Data Presentation and Comparative Analysis
Clear and objective data presentation is essential for comparing the cross-reactivity profiles of different compounds.
Comparative IC₅₀ Profile of ISO-A and Analogues
The following table presents hypothetical data for our lead compound, ISO-A, and two structural analogues against the primary target (AURKA) and a selection of representative off-target kinases identified from a broad panel screen.
Kinase Target
Family
ISO-A (IC₅₀, nM)
Analogue 1 (IC₅₀, nM)
Analogue 2 (IC₅₀, nM)
AURKA
Aurora Kinase
15
25
12
AURKB
Aurora Kinase
350
85
1,200
AURKC
Aurora Kinase
2,500
450
>10,000
VEGFR2
Tyrosine Kinase
1,800
2,100
>10,000
SRC
Tyrosine Kinase
>10,000
8,500
>10,000
PIM1
Ser/Thr Kinase
850
980
6,400
Interpretation of Data:
ISO-A shows good potency against the primary target, AURKA, and maintains reasonable selectivity against the closely related AURKB (>23-fold).
Analogue 1 is slightly less potent against AURKA and shows significantly reduced selectivity against AURKB (~3-fold), making it a less desirable candidate.
Analogue 2 demonstrates the highest potency for AURKA and excellent selectivity against all tested off-targets, including AURKB (100-fold). This profile identifies it as the most promising candidate for further development.
Quantifying Selectivity
To move beyond qualitative comparisons, selectivity can be expressed using quantitative metrics. The Selectivity Score (S) is a common method, calculated as the percentage of kinases in a panel that are inhibited by more than a certain threshold (e.g., 90%) at a fixed compound concentration (e.g., 1 µM). A lower score indicates higher selectivity.
Visualizing Pathway Interactions
Understanding potential cross-reactivity is aided by visualizing the signaling pathways in which the primary and off-target kinases operate. For example, both Aurora kinases and Pim kinases play roles in cell cycle progression and survival, but through distinct pathways. Off-target inhibition of PIM1 by an AURKA inhibitor could lead to complex, and potentially beneficial or detrimental, polypharmacology.
Caption: Potential pathway interactions of a cross-reactive compound.
Conclusion and Forward Look
This guide has outlined a systematic and robust strategy for evaluating the cross-reactivity of novel compounds derived from the 5-methyl-3-phenyl-4-isoxazolesulfonyl chloride scaffold. Through a tiered workflow of biochemical screening, quantitative IC₅₀ determination, and cell-based validation, researchers can build a comprehensive selectivity profile.
The hypothetical data for ISO-A and its analogues demonstrate how this comparative approach directly informs lead selection. Analogue 2, with its superior potency and selectivity, clearly emerges as the candidate with the highest potential for successful development. The insights gained from such studies are invaluable, guiding the medicinal chemistry effort to fine-tune molecular structures, mitigate off-target liabilities, and ultimately design safer and more effective therapeutics.[7] The principles and protocols detailed herein provide a foundational blueprint for any drug discovery program where selectivity is a key determinant of success.
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The Strategic Advantage of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride in Modern Drug Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, prized for its therapeut...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, prized for its therapeutic versatility. The choice of the sulfonylating agent is a critical decision that profoundly influences the synthetic efficiency and the pharmacological profile of the final drug candidate. This guide provides an in-depth technical comparison of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride against traditional alternatives, offering experimental insights to inform rational drug design strategies.
Introduction: Beyond Conventional Scaffolds
For decades, benzenesulfonyl chloride and its substituted derivatives, such as p-toluenesulfonyl chloride, have been the workhorses for installing the sulfonamide moiety. While effective, these reagents can lead to molecules with suboptimal physicochemical properties. The quest for novel scaffolds with improved drug-like characteristics has led researchers to explore heterocyclic sulfonyl chlorides, with 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride emerging as a particularly promising reagent.[1][2][3][4]
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6][7] Its incorporation into a sulfonamide scaffold offers distinct advantages in modulating properties such as acidity, lipophilicity, and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[8][9][10][11][12]
Comparative Analysis: Performance and Properties
A direct, quantitative comparison highlights the strategic benefits of employing 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride in sulfonamide synthesis.
Reactivity and Yields: A Head-to-Head Comparison
While kinetic data for the direct comparison of these specific sulfonyl chlorides is not extensively published, general principles and available data on related structures allow for a qualitative and semi-quantitative assessment. The electrophilicity of the sulfur atom in sulfonyl chlorides is influenced by the electronic nature of the attached aromatic or heterocyclic ring.
Reagent
Key Structural Feature
Typical Reaction Conditions
General Yields
Noteworthy Advantages
Potential Limitations
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride
Isoxazole ring
Mild bases (e.g., pyridine, triethylamine), Room Temperature
Good to Excellent
Unique vector for SAR exploration, potential for improved PK/PD properties.
Higher cost and less commercial availability than traditional reagents.
Benzenesulfonyl chloride
Phenyl ring
Often requires stronger bases or elevated temperatures
Can lead to compounds with high lipophilicity and potential for off-target effects.
p-Toluenesulfonyl chloride (Tosyl chloride)
Toluene ring
Similar to benzenesulfonyl chloride
Generally high
Solid, easy to handle, well-understood reactivity.
The tosyl group can be metabolically labile.
Note: Yields are highly dependent on the specific amine substrate and reaction conditions.
The isoxazole ring in 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, with its distinct electronic properties, can influence the reactivity of the sulfonyl chloride group. While comprehensive kinetic studies are needed for a definitive comparison, the successful synthesis of various isoxazole sulfonamides under standard, mild conditions suggests a favorable reactivity profile for drug discovery applications.[14]
Impact on Physicochemical Properties: A Drug Designer's Perspective
The true advantage of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride lies in the unique physicochemical properties it imparts to the resulting sulfonamide.
Physicochemical Property
Impact of 5-Methyl-3-phenyl-4-isoxazole Moiety
Comparison with Aryl Sulfonamides
Reference
Acidity (pKa)
The isoxazole ring can modulate the pKa of the sulfonamide N-H proton, influencing solubility and receptor binding. Calculated pKa values for isoxazole sulfonamides can vary, offering a tool for fine-tuning this property.
Aryl sulfonamides typically have a pKa in the range of 9-11. The isoxazole heterocycle can shift this value, potentially improving bioavailability.
The combination of the phenyl and methyl-isoxazole groups provides a balanced lipophilicity. This can be crucial for achieving optimal membrane permeability and avoiding excessive protein binding.
Benzenesulfonamides can be highly lipophilic, sometimes leading to poor aqueous solubility and non-specific toxicity.
The polar nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors, potentially improving aqueous solubility compared to purely carbocyclic aromatic sulfonamides.
Can be a limiting factor for aryl sulfonamides, especially with additional lipophilic substituents.
The isoxazole ring is generally more metabolically stable than some other heterocyclic systems, which can lead to an improved pharmacokinetic profile.
The metabolic fate of aryl sulfonamides is well-studied, but they can be susceptible to oxidative metabolism on the aromatic ring.
Molecular Shape and Vectorial Display
The non-linear arrangement of the isoxazole ring provides a distinct three-dimensional shape compared to a simple phenyl ring, offering new vectors for exploring structure-activity relationships (SAR).
The planar nature of the phenyl ring limits the spatial arrangement of substituents.
Experimental Protocols: A Practical Guide
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative N-substituted sulfonamide using 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride and a comparison with a standard protocol for benzenesulfonyl chloride.
Protocol 1: Synthesis of N-Benzyl-5-methyl-3-phenyl-4-isoxazolesulfonamide
This protocol is adapted from general procedures for sulfonamide synthesis, tailored for the specific reagents.[13][15][16][17]
To a solution of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere at 0 °C (ice bath), add pyridine (2.0 mmol).
Slowly add a solution of benzylamine (1.1 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture dropwise over 10 minutes.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-Benzyl-5-methyl-3-phenyl-4-isoxazolesulfonamide.
Expected Outcome: A white to off-white solid. The yield is expected to be in the good to excellent range, depending on the purity of the starting materials and the efficiency of the purification.
Protocol 2: Synthesis of N-Benzyl-benzenesulfonamide (for comparison)
Follow the same procedure as described in Protocol 1, substituting benzenesulfonyl chloride for 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride.
Expected Outcome: A white crystalline solid. This reaction is generally high-yielding.
Visualization of Key Concepts
Workflow for Comparative Sulfonamide Synthesis
Caption: Comparative workflow for the synthesis of isoxazole and aryl sulfonamides.
Structure-Property Relationship
Caption: Impact of sulfonyl chloride choice on resulting drug properties.
Conclusion: A Strategic Tool for Modern Drug Discovery
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride represents a valuable and strategic tool for the modern medicinal chemist. While traditional aryl sulfonyl chlorides remain useful, the incorporation of the isoxazole moiety offers a clear pathway to novel chemical matter with potentially superior drug-like properties. The ability to fine-tune physicochemical parameters such as pKa, lipophilicity, and solubility, coupled with the introduction of a unique three-dimensional structural element, provides a significant advantage in the iterative process of lead optimization. As the demand for drug candidates with improved safety and efficacy profiles continues to grow, the judicious selection of building blocks like 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride will be paramount in the successful development of the next generation of sulfonamide-based therapeutics.
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Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]
Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]
5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available at: [Link]
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]
4,5-Dihydroisoxazoles from Arylcyclopropanes by Reactions with Nitrosyl Chloride Activated with Sulfur Trioxide. ResearchGate. Available at: [Link]
A Comparative Spectroscopic Guide to 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride and Its Precursors
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the isoxazole scaffold is a cornerstone of many therapeutic agents, valued for its metabolic stability and v...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the isoxazole scaffold is a cornerstone of many therapeutic agents, valued for its metabolic stability and versatile biological activity. The introduction of a sulfonyl chloride group at the 4-position of the 5-methyl-3-phenylisoxazole ring system creates a highly reactive intermediate, 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, which is pivotal for the synthesis of a diverse array of potential drug candidates through sulfonamide linkage. Understanding the spectral journey from simple precursors to this complex intermediate is crucial for reaction monitoring, quality control, and structural confirmation.
This guide provides an in-depth comparative analysis of the spectral characteristics of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride and its key precursors, grounded in established synthetic protocols and spectroscopic principles.
The Synthetic Pathway: From Benzaldehyde to a Versatile Intermediate
The synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a multi-step process that begins with readily available starting materials. The initial formation of the isoxazole ring is a classic example of heterocyclic synthesis, followed by the introduction of the reactive sulfonyl chloride moiety.
Caption: Synthetic pathway to 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride.
Experimental Protocol: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid[1][2]
A foundational step in this synthesis is the creation of the isoxazole ring, yielding the carboxylic acid precursor.
Formation of Benzaldehyde Oxime: Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form benzaldehyde oxime.
Cyclization Reaction: A mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) is heated to 60°C without a solvent for approximately one hour.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
Isolation of the Ester: After cooling, ethanol is added to the reaction mixture with stirring. The resulting solid, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, is collected by filtration.
Hydrolysis: The isolated ester is then treated with 5% aqueous sodium hydroxide (10 ml) at room temperature for about four hours.[1]
Acidification and Isolation: The reaction mixture is acidified with 2 N HCl. The precipitated solid, 5-methyl-3-phenylisoxazole-4-carboxylic acid, is filtered and can be recrystallized from hot ethanol.[1]
Experimental Protocol: Synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride (Proposed)
Reaction Setup: 3-Phenyl-5-methylisoxazole is dissolved in a suitable inert solvent, such as chloroform or dichloromethane, and cooled in an ice bath.
Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and releases HCl gas, requiring appropriate safety precautions and a gas trap.
Reaction Monitoring: The reaction progress is monitored by TLC.
Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.
Extraction and Purification: The product is extracted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure to yield the crude 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. Further purification may be achieved by crystallization or column chromatography.
A Comparative Spectral Analysis
The transformation of the precursors into the final sulfonyl chloride is accompanied by distinct changes in their respective spectra. This section provides a detailed comparison of the expected spectral data.
Benzaldehyde Oxime
As a primary precursor, the spectral features of benzaldehyde oxime provide a baseline for the aromatic and oxime functionalities.
This reagent is characterized by its simple yet highly reactive nature.
Properties
Chlorosulfonic Acid
Appearance
Colorless to yellowish fuming liquid
Odor
Pungent
IR (cm⁻¹)
~1380, ~1170 (S=O stretch), ~570 (S-Cl stretch)
5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride
The introduction of the sulfonyl chloride group at the 4-position of the isoxazole ring dramatically alters the spectral landscape. While experimental data is not widely published, the following are expected characteristic features based on analogous structures.
Spectral Data
5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride
IR (cm⁻¹)
~1380, ~1180 (asymmetric and symmetric S=O stretch), ~1600 (C=N stretch), ~1580, 1450 (aromatic/isoxazole ring stretch)
¹H NMR (ppm)
~7.9-7.5 (m, 5H, Ar-H), ~2.8 (s, 3H, CH₃) - Note: The proton at C-4 is replaced by the sulfonyl chloride group.
Caption: Workflow for spectral analysis and data interpretation.
The key spectral shifts confirming the successful synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride from its precursors are:
Disappearance of the Isoxazole C-4 Proton: The most telling change in the ¹H NMR spectrum is the absence of the singlet around 6.4 ppm, which corresponds to the proton at the 4-position of the 3-phenyl-5-methylisoxazole ring. This is a direct consequence of its substitution by the sulfonyl chloride group.
Appearance of Sulfonyl Group Stretching Vibrations: In the IR spectrum, the emergence of two strong absorption bands around 1380 cm⁻¹ and 1180 cm⁻¹ is characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.
Downfield Shift of Isoxazole Carbons: In the ¹³C NMR spectrum, the carbon atoms of the isoxazole ring, particularly C-4 and C-5, are expected to shift downfield due to the electron-withdrawing effect of the sulfonyl chloride group.
Characteristic Isotopic Pattern in Mass Spectrometry: The mass spectrum of the final product will exhibit a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak (M⁺), confirming the presence of a single chlorine atom.
This comprehensive spectral comparison provides a robust framework for researchers to confidently synthesize, purify, and characterize 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, a valuable building block in the pursuit of novel therapeutic agents.
References
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897. Available at: [Link]
PubChem. (n.d.). 3-Methyl-5-phenylisoxazole. National Center for Biotechnology Information. Retrieved from: [Link]
A Researcher's Guide to the Safe Disposal of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling reactive reagents like 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride requires...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling reactive reagents like 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride requires not just procedural knowledge, but a deep understanding of the chemical principles governing its safe neutralization and disposal. This guide provides a comprehensive, step-by-step protocol grounded in established safety practices and regulatory compliance.
Hazard Identification and Immediate Safety
Before any handling or disposal, it is imperative to recognize the primary hazards associated with 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. This compound is a member of the sulfonyl chloride class, which dictates its primary reactivity and handling precautions.
Core Hazards:
Water Reactivity: The compound reacts violently with water, including moisture in the air.[1] This hydrolysis is exothermic and liberates toxic and corrosive gases, namely hydrogen chloride (HCl) and sulfur oxides.[1]
Corrosivity: It is a corrosive material that can cause severe skin burns and serious eye damage.[2][3][4][5] Ingestion can lead to severe damage to the gastrointestinal tract.[2][4]
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2]
The Core Principle: Deactivation via Controlled Hydrolysis
The cornerstone of safe disposal for any sulfonyl chloride is deactivation . The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic and susceptible to nucleophilic attack. The most readily available nucleophile in a lab setting is water.
The reaction is as follows:
R-SO₂Cl + H₂O → R-SO₃H (Sulfonic Acid) + HCl (Hydrochloric Acid)
This reaction, while simple, is the primary source of the hazard. If uncontrolled, the rapid evolution of heat and HCl gas can cause pressure buildup, splashes, and the release of a corrosive aerosol. Therefore, our entire disposal strategy is built around controlling this hydrolysis reaction and neutralizing its acidic byproducts.
Step-by-Step Disposal Protocol
This protocol is designed for the safe deactivation and disposal of small quantities (<10 g) of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride typically found as residues in reaction flasks or as surplus material. For bulk quantities, consult your institution's Environmental Health & Safety (EHS) department directly.
Part A: Preparation and Personal Protective Equipment (PPE)
Proper preparation is non-negotiable. Conduct all steps within a certified chemical fume hood.
PPE Item
Specification
Rationale
Eye Protection
Chemical safety goggles and a full-face shield.
Protects against splashes of corrosive material.[1][3][4]
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for tears before use.
Prevents skin contact with the corrosive solid and its byproducts.[3][6]
Ensure an emergency eyewash station and safety shower are unobstructed.
For immediate decontamination in case of accidental exposure.
Part B: Deactivation and Neutralization Workflow
The following workflow diagram illustrates the decision-making and procedural steps for safe disposal.
Caption: Workflow for the safe deactivation and disposal of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride.
Detailed Experimental Protocol:
Prepare the Quenching Solution: In a beaker appropriately sized to be no more than 25% full at the end of the procedure, place a magnetic stir bar. Add a generous amount of crushed ice and a minimal amount of water to create a vigorously stirred slurry at or near 0 °C. This helps to control the exotherm of the quench.[7]
Slow Addition: With vigorous stirring, slowly and carefully add the residual 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride to the ice-water slurry. Add the solid in small portions or, if dissolving out of a flask, add the solution dropwise.
Causality: The slow addition to a large volume of cold water ensures that the heat generated by the exothermic hydrolysis is rapidly dissipated, preventing boiling and splattering of corrosive hydrochloric acid.[8]
Allow for Complete Hydrolysis: Once the addition is complete, allow the mixture to stir for at least 30-60 minutes as it slowly warms to room temperature.[7] This ensures all the sulfonyl chloride has fully hydrolyzed to the more stable sulfonic acid.
Neutralize the Acidic Byproducts: After hydrolysis, the solution will be strongly acidic due to the formation of sulfonic acid and HCl. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) portion-wise.
Causality: The bicarbonate will neutralize the acids, producing carbon dioxide gas. The slow, portion-wise addition is critical to control the rate of gas evolution (effervescence) and prevent the reaction from foaming over.
Confirm Neutralization: Continue adding the basic solution until effervescence ceases. Use pH paper to check the pH of the aqueous solution. The target is a final pH between 6 and 8.[9]
Final Waste Collection: Transfer the neutralized aqueous mixture into a properly labeled hazardous waste container. The label must include the chemical name of all components (e.g., "Aqueous waste containing 5-Methyl-3-phenyl-4-isoxazolesulfonic acid sodium salt, sodium chloride, and sodium bicarbonate").[9]
Contact EHS: Store the waste container in your lab's designated Satellite Accumulation Area (SAA) and arrange for pickup by your institution's EHS department.[9][10] Never pour the final solution down the drain.[6][11]
Spill Management
In the event of a spill, immediate and correct action is crucial.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Don PPE: Do not attempt cleanup without the appropriate PPE as listed in the table above.
Contain the Spill: For a solid spill, gently cover it with a dry, inert absorbent material like sand or vermiculite. DO NOT USE WATER or combustible materials like paper towels.
Neutralize (for small spills): Once covered, you can cautiously add a neutralizing agent for acids, such as sodium bicarbonate or soda ash, from the outside of the spill inward.
Collect Waste: Carefully sweep the mixture into a designated, labeled container for hazardous waste.
Decontaminate: Wipe the area with a damp cloth (after the bulk material is removed) and then clean with soap and water. Collect all cleanup materials in the hazardous waste container.
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Regulatory Compliance and Best Practices
Disposal of chemical waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[12][13]
Mastering the Safe Handling of 5-Methyl-3-phenyl-4-isoxazolesulfonyl Chloride: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our ability to innovate is intrinsically linked to our commitment to safety. The compounds we handle are often novel, with limited published safety data...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our ability to innovate is intrinsically linked to our commitment to safety. The compounds we handle are often novel, with limited published safety data. 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is one such molecule, a potent building block whose reactivity demands a thorough and proactive approach to laboratory safety.
This guide moves beyond a simple checklist of precautions. As a Senior Application Scientist, my goal is to provide you with a deep, mechanistic understanding of the hazards associated with this compound. By understanding the "why" behind each safety protocol, you can not only protect yourself and your colleagues but also ensure the integrity and success of your research. This document is designed to be an essential, immediate resource for all operational and disposal procedures involving this chemical.
Understanding the Inherent Risks: A Tale of Two Functional Groups
The hazard profile of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is dominated by its sulfonyl chloride moiety, a well-known reactive functional group. However, the isoxazole ring system, while generally stable, also contributes to the molecule's overall chemical personality.
The Sulfonyl Chloride Group (-SO₂Cl): The Primary Hazard Driver
The sulfur atom in a sulfonyl chloride is highly electrophilic, making it a prime target for nucleophiles. This reactivity is the source of its utility in synthesis and also the root of its primary hazards.
Violent Reactivity with Water: Sulfonyl chlorides react vigorously, and often violently, with water and other protic solvents (like alcohols) in an exothermic reaction. This hydrolysis produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to the rapid generation of heat and toxic, irritating fumes.[1] A sudden increase in pressure and temperature can cause a container to rupture.
Corrosivity: Direct contact with this chemical will cause severe burns to the skin and eyes.[2] The hydrolysis reaction on the moist surface of tissues is a primary cause of this corrosive action. Inhalation can lead to severe irritation and chemical burns of the respiratory tract.[1][3]
Thermal Instability: While many sulfonyl chlorides are stable at room temperature, they can decompose upon heating. This decomposition can release toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4]
The Isoxazole Ring: Generally Stable, but Not Inert
The isoxazole ring is an aromatic heterocycle and is typically stable under many reaction conditions, including exposure to oxidizing agents and moderate acids or bases.[5] However, the N-O bond is inherently the weakest link in the ring and can be cleaved under specific, harsh conditions such as in the presence of strong bases or during catalytic hydrogenation.[2][6] For the purposes of handling and standard quenching procedures, the isoxazole ring is unlikely to present additional hazards, but this potential reactivity should be kept in mind during reaction design and workup to avoid unintended degradation of your product.
Hazard Summary Table
Hazard Type
Description
Primary Cause
Corrosivity
Causes severe skin burns and serious eye damage.[2][7]
Sulfonyl chloride functional group.
Reactivity
Reacts violently with water, bases, alcohols, and amines.[1][8]
Highly electrophilic sulfur atom.
Inhalation Toxicity
May cause severe respiratory tract irritation and chemical burns.[1][3][7]
Hydrolysis to HCl on mucous membranes.
Thermal Instability
Decomposes upon heating to release toxic gases (SO₂, HCl).[4]
Cleavage of C-S and S-Cl bonds.
Personal Protective Equipment (PPE): Your Essential Barrier
Given the corrosive and reactive nature of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride, a multi-layered approach to PPE is mandatory. Never handle this compound without the following equipment. The selection of PPE is not just a rule; it's a validation system for your personal safety.
Core PPE Requirements
PPE Item
Specification
Rationale
Eye Protection
Tightly-fitting chemical safety goggles AND a full-face shield.[8][9]
Protects against splashes of the corrosive liquid and potential violent reactions during quenching. Standard safety glasses are insufficient.
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene).[8] Double-gloving is recommended.
Provides a barrier against skin contact, which can cause severe burns. Inspect gloves for any signs of degradation or puncture before use.
Body Protection
A flame-resistant laboratory coat. For larger quantities, a chemical-resistant apron or coverall is required.[9]
Protects skin and personal clothing from splashes and spills.
Footwear
Closed-toe shoes made of a non-porous material.
Protects feet from potential spills.
Respiratory Protection
All handling of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride must be performed inside a certified chemical fume hood to control exposure to its vapors and any fumes generated from accidental hydrolysis.[5] If there is a potential for the airborne concentration to exceed exposure limits, such as during a large spill, a full-face respirator with an acid gas cartridge is essential.[8]
Operational Plan: From Receipt to Disposal
A self-validating safety protocol requires a meticulous plan for every stage of the chemical's lifecycle in your lab.
Receiving and Storage
Inspect on Arrival: Check that the container is sealed and undamaged.
Storage Location: Store in a cool, dry, well-ventilated area away from direct sunlight.[1][8] The storage area should be designated for corrosive and water-reactive materials.
Segregation: Crucially, store this compound away from incompatible materials, especially water, alcohols, amines, and bases.[8] Store in a secondary container to contain any potential leaks.
Handling and Use: A Step-by-Step Protocol
Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible and functional.[1] Have spill containment materials (e.g., dry sand, non-combustible absorbent) readily available.
Fume Hood Operation: All transfers, weighing, and reactions must be conducted in a certified chemical fume hood with the sash at the lowest practical height.
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Dispensing: Use clean, dry glassware and utensils. If the compound is a solid, carefully transfer it using a spatula. Avoid creating dust.
Reaction Setup: When adding the sulfonyl chloride to a reaction, do so slowly and in a controlled manner, especially if the reaction is exothermic. If the reaction solvent is protic, expect a vigorous reaction.
Emergency Procedures: Plan for the Unexpected
Disposal Plan: Neutralization and Waste Management
Improper disposal is a serious safety and compliance risk. Due to its reactivity, waste containing 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride must be neutralized before being placed in a designated chemical waste container.
Protocol for Quenching and Neutralization
This procedure must be performed in a fume hood with all appropriate PPE.
Prepare Quenching Solution: In a separate flask, prepare a cold (0 °C, ice bath) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a flask that is large enough to accommodate both the reaction mixture and the quenching solution, with plenty of headspace.
Slow Addition: With vigorous stirring, slowly and carefully add the reaction mixture containing the unreacted sulfonyl chloride to the cold sodium bicarbonate solution. The addition should be dropwise via an addition funnel.
Control Exotherm: Monitor the temperature of the quenching solution. Be prepared for gas evolution (CO₂) and a potential exotherm. Control the addition rate to keep the temperature from rising significantly.
Stir: After the addition is complete, allow the mixture to stir for at least 30-60 minutes to ensure all the sulfonyl chloride has been hydrolyzed and the resulting acids have been neutralized.
Final Check: Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
Waste Segregation: Separate the organic and aqueous layers. Dispose of each in the appropriate, clearly labeled hazardous waste container according to your institution's guidelines.[5]
By adhering to these detailed protocols and understanding the chemical principles that underpin them, you can handle 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride with confidence and safety, ensuring that your valuable research continues to advance without incident.
References
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Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved January 22, 2026.
Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride. Retrieved January 22, 2026.
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Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Isobutanesulfonyl chloride. Retrieved January 22, 2026.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. Retrieved January 22, 2026.
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved January 22, 2026.
National Institutes of Health (NIH). (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved January 22, 2026.
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PubMed. (2025, October 28). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. Retrieved January 22, 2026.
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